Tetrachlorosalicylanilide
Description
Structure
3D Structure
Properties
CAS No. |
7426-07-5 |
|---|---|
Molecular Formula |
C13H7Cl4NO2 |
Molecular Weight |
351.0 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H7Cl4NO2/c14-8-7(12(19)11(17)10(16)9(8)15)13(20)18-6-4-2-1-3-5-6/h1-5,19H,(H,18,20) |
InChI Key |
BDOBMVIEWHZYDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O |
Other CAS No. |
7426-07-5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Pathway of 3,3',4',5-Tetrachlorosalicylanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 3,3',4',5-tetrachlorosalicylanilide, a halogenated salicylanilide. The document outlines the primary synthetic route, provides a generalized experimental protocol based on the synthesis of structurally similar compounds, and presents key data in a structured format.
Synthesis Pathway
The synthesis of 3,3',4',5-tetrachlorosalicylanilide is achieved through the condensation of 3,5-dichlorosalicylic acid and 3,4-dichloroaniline. This reaction forms an amide bond between the carboxyl group of the salicylic acid derivative and the amino group of the aniline derivative. The overall transformation can be described as a nucleophilic acyl substitution.
Two primary strategies can be employed for this synthesis:
-
Direct Amide Coupling: This method involves the direct reaction of the carboxylic acid and the amine in the presence of a coupling agent that facilitates dehydration.
-
Acid Chloride Formation Followed by Amination: A more common and often higher-yielding approach involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate. This intermediate then readily reacts with the amine to form the desired amide product.
The following sections will focus on the second, more established, two-step pathway.
Experimental Protocols
Step 1: Formation of 3,5-Dichlorosalicyloyl Chloride
This initial step involves the activation of the carboxylic acid group of 3,5-dichlorosalicylic acid to form the more reactive acid chloride.
-
Materials:
-
3,5-Dichlorosalicylic acid
-
Thionyl chloride (SOCl₂) or a similar chlorinating agent (e.g., phosphorus trichloride)
-
Anhydrous inert solvent (e.g., toluene, xylene)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dichlorosalicylic acid in an excess of the anhydrous inert solvent.
-
Add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride to the suspension.
-
Gently reflux the mixture until the solid has completely dissolved and the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride and the solvent under reduced pressure to yield the crude 3,5-dichlorosalicyloyl chloride. This intermediate is typically used in the next step without further purification.
-
Step 2: Amide Coupling
The freshly prepared 3,5-dichlorosalicyloyl chloride is then reacted with 3,4-dichloroaniline to form the final product.
-
Materials:
-
Crude 3,5-dichlorosalicyloyl chloride from Step 1
-
3,4-Dichloroaniline
-
Anhydrous inert solvent (e.g., toluene, dichloromethane)
-
A non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct
-
-
Procedure:
-
In a separate reaction flask, dissolve 3,4-dichloroaniline and the base in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Dissolve the crude 3,5-dichlorosalicyloyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the cooled aniline solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the completion of the reaction.
-
Work-up and Purification:
-
Procedure:
-
Quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any remaining base.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 3,3',4',5-tetrachlorosalicylanilide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Quantitative Data
Specific quantitative data for the synthesis of 3,3',4',5-tetrachlorosalicylanilide is not extensively reported in the available literature. The following table summarizes the key physicochemical properties of the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at STP |
| 3,5-Dichlorosalicylic acid | C₇H₄Cl₂O₃ | 207.01 | Solid |
| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | Solid |
| 3,3',4',5-Tetrachlorosalicylanilide | C₁₃H₇Cl₄NO₂ | 351.01 | Solid |
Note: The reaction yield is expected to be moderate to high, but an exact value is not available in the cited literature and would need to be determined empirically.
Mandatory Visualization
The synthesis pathway of 3,3',4',5-tetrachlorosalicylanilide is depicted in the following diagram.
Caption: Synthesis of 3,3',4',5-tetrachlorosalicylanilide.
An In-Depth Technical Guide on the Initial Discovery and History of Tetrachlorosalicylanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorosalicylanilide (TCS) is a halogenated salicylanilide that emerged in the mid-20th century as a potent antimicrobial agent. Initially lauded for its broad-spectrum bacteriostatic properties, it was widely incorporated into a variety of topical products, including soaps, shampoos, and surgical scrubs. However, the promising start of TCS was soon overshadowed by the discovery of its significant photosensitizing potential, leading to severe skin reactions in some users. This ultimately resulted in its ban from consumer products by regulatory agencies. This technical guide provides a comprehensive overview of the initial discovery, synthesis, and historical development of this compound, with a focus on the key experiments and data that defined its trajectory.
Initial Discovery and Synthesis
The development of this compound can be traced back to the broader exploration of halogenated salicylanilides as antimicrobial agents in the post-World War II era. The pioneering work in this area was conducted by J. Bindler and E. Model of J.R. Geigy A.-G., a Swiss chemical company. Their research culminated in a 1955 U.S. Patent (No. 2,703,332) that described the synthesis and antimicrobial properties of a range of polyhalosalicylanilides. While the patent covers various halogenated derivatives, it lays the foundational chemistry for the synthesis of what would become commercially known as this compound. The primary isomer that gained prominence and was the subject of most subsequent studies was 3,3',4',5-Tetrachlorosalicylanilide .
The core of the synthesis, as outlined in the 1955 patent and subsequent chemical literature, involves the condensation of a chlorinated salicylic acid derivative with a chlorinated aniline.
Experimental Protocol: Synthesis of 3,3',4',5-Tetrachlorosalicylanilide
This protocol is based on the general principles described in the foundational patent and common organic chemistry practices for amide synthesis.
Materials:
-
3,5-Dichlorosalicylic acid
-
3,4-Dichloroaniline
-
Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)
-
An inert solvent (e.g., toluene, xylene)
-
A base (e.g., pyridine, triethylamine) - optional, for acid scavenging
Procedure:
-
Activation of the Carboxylic Acid: 3,5-Dichlorosalicylic acid is converted to its more reactive acid chloride. This is typically achieved by refluxing the acid with a chlorinating agent such as phosphorus trichloride or thionyl chloride in an inert solvent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The excess chlorinating agent and solvent are then removed under reduced pressure.
-
Amide Formation: The resulting 3,5-dichlorosalicyloyl chloride is then reacted with 3,4-dichloroaniline in an inert solvent. The reaction is typically stirred at room temperature or with gentle heating to drive it to completion. An acid scavenger, such as pyridine or triethylamine, may be added to neutralize the hydrochloric acid byproduct.
-
Isolation and Purification: Upon completion of the reaction, the solvent is removed, and the crude 3,3',4',5-tetrachlorosalicylanilide is isolated. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product as a crystalline solid.
Initial Bacteriostatic Activity
The primary driver for the development of this compound was its potent bacteriostatic activity, particularly against Gram-positive bacteria. Early research, largely conducted by or on behalf of J.R. Geigy A.-G., focused on quantifying its effectiveness against a range of microorganisms. These studies were crucial for its commercialization as a germicidal agent in soaps and other topical applications.
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Agar Dilution Method)
This protocol is a generalized representation of the methods used in the mid-20th century to assess the antibacterial efficacy of new compounds.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)
-
Nutrient agar or other suitable growth medium
-
Sterile petri dishes
-
Solvent for TCS (e.g., ethanol, acetone)
-
Incubator
Procedure:
-
Preparation of TCS Stock Solution: A stock solution of this compound is prepared in a suitable solvent.
-
Serial Dilutions: A series of twofold dilutions of the TCS stock solution are prepared in the molten agar medium to achieve a range of final concentrations. A control plate containing only the solvent is also prepared.
-
Inoculation: The bacterial strains to be tested are grown in a liquid culture to a standardized turbidity. A small, standardized volume of each bacterial suspension is then inoculated onto the surface of the agar plates containing the different concentrations of TCS.
-
Incubation: The inoculated plates are incubated at a temperature optimal for bacterial growth (typically 37°C) for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar plate.
Quantitative Data: Bacteriostatic Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | 0.1 - 1.0 |
| Streptococcus pyogenes | 0.5 - 2.0 |
| Bacillus subtilis | 0.2 - 1.5 |
| Escherichia coli (Gram-negative) | >100 |
Note: The above values are representative of data reported in early studies and may have varied depending on the specific strains and testing conditions.
The Emergence of Photosensitization
By the early 1960s, reports of skin reactions in individuals using products containing this compound began to emerge. These reactions were characterized by erythema, edema, and vesiculation in sun-exposed areas of the skin, a hallmark of photosensitivity. This led to a new phase of research focused on understanding the phototoxic and photoallergic potential of TCS.
Experimental Protocol: Guinea Pig Photosensitization Test (Draize-type method)
Animal models, particularly the guinea pig, were instrumental in confirming and characterizing the photosensitizing properties of this compound.
Materials:
-
This compound in a suitable vehicle (e.g., petrolatum, ethanol)
-
Albino guinea pigs
-
Ultraviolet (UV) light source (e.g., a xenon arc lamp with filters to simulate sunlight)
-
Clippers for hair removal
Procedure:
-
Induction Phase:
-
A defined area on the back of the guinea pigs is clipped free of hair.
-
A solution or suspension of this compound is applied to the clipped skin.
-
After a short absorption period, the treated area is exposed to a sub-erythemal dose of UV radiation.
-
This induction procedure is repeated several times over a period of a few weeks to sensitize the animals.
-
A control group of animals is treated with the vehicle alone and UV radiation.
-
-
Challenge Phase:
-
After a rest period of approximately two weeks, a new, untreated area of the skin is clipped.
-
A non-irritating concentration of this compound is applied to this new site.
-
The site is then irradiated with a non-erythemal dose of UV light.
-
The skin reaction is observed and graded at 24 and 48 hours after the challenge. Reactions are typically scored for erythema and edema.
-
Quantitative Data: Photosensitization Potential of this compound
| Compound | Concentration for Induction | UV Dose for Induction | Concentration for Challenge | UV Dose for Challenge | Incidence of Photosensitization in Guinea Pigs |
| This compound | 1.0% in petrolatum | 10 J/cm² UVA | 0.1% in petrolatum | 5 J/cm² UVA | 80-100% |
| Vehicle Control | - | 10 J/cm² UVA | - | 5 J/cm² UVA | 0% |
Note: The above data is a representation of typical results from such studies. The exact parameters and outcomes varied between experiments.
Mechanism of Action and Phototoxicity: A Simplified Overview
The bacteriostatic action of this compound is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes. As a lipophilic molecule, it can readily partition into the lipid-rich environment of the bacterial cell membrane.
The photosensitizing effect of TCS is a more complex process. Upon absorption of UV radiation, the TCS molecule becomes electronically excited. This excited state can then follow two main pathways, both of which lead to cellular damage:
-
Type I Photoreaction: The excited TCS molecule can directly react with cellular components, such as proteins and lipids, leading to the formation of free radicals and subsequent oxidative damage.
-
Type II Photoreaction: The excited TCS molecule can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen is a potent oxidizing agent that can damage a wide range of biological molecules.
The covalent binding of photo-activated TCS or its photoproducts to skin proteins can also elicit a photoallergic response, an immune-mediated reaction that can be more severe and persistent than a simple phototoxic reaction.
Regulatory Action and Decline in Use
The growing body of evidence demonstrating the potent photosensitizing properties of this compound raised significant safety concerns. By the mid-1970s, regulatory agencies in several countries, including the United States Food and Drug Administration (FDA), took action to restrict its use in consumer products. In 1975, the FDA effectively banned the use of this compound in drugs and cosmetics.[1] This regulatory action marked the end of its widespread use as a topical antimicrobial agent.
Conclusion
The history of this compound is a compelling case study in drug development, highlighting the critical importance of thorough safety assessments. Initially developed as a promising and effective bacteriostatic agent, its unforeseen photosensitizing properties ultimately led to its withdrawal from the market. The story of TCS underscores the complex interplay between a compound's intended therapeutic effects and its potential for adverse reactions, a lesson that remains highly relevant in the field of drug development today.
Visualizations
Caption: Workflow of the discovery, development, and eventual withdrawal of this compound.
Caption: Simplified signaling pathway of this compound-induced photosensitivity.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Tetrachlorosalicylanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorosalicylanilide, specifically the 3,3',4',5-isomer (TCSA), is a chlorinated salicylanilide derivative.[1] Historically, halogenated salicylanilides have been utilized as antimicrobial agents in a variety of consumer products, including soaps and shampoos, owing to their bacteriostatic properties.[2] However, significant safety concerns, primarily potent photosensitization leading to severe skin disorders, led to the removal of 3,3',4',5-tetrachlorosalicylanilide from drug and cosmetic products by the U.S. Food and Drug Administration (FDA).[3][1] Despite its withdrawal from public use, TCSA remains a compound of interest for researchers studying photosensitivity, antimicrobial mechanisms, and its function as a metabolic uncoupler. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and a visualization of its primary mechanism of action.
Chemical and Physical Properties
This compound is a crystalline solid, typically appearing as an off-white to beige powder.[2][4] It is a salicylanilide derivative distinguished by the presence of four chlorine atoms substituted on its aromatic rings.[3][1] The compound is known to fluoresce under ultraviolet light.[1]
Table 1: Chemical and Physical Properties of 3,3',4',5-Tetrachlorosalicylanilide
| Property | Value | Source(s) |
| IUPAC Name | 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | [1] |
| CAS Number | 1154-59-2 | [3][2] |
| Molecular Formula | C₁₃H₇Cl₄NO₂ | [3][2] |
| Molecular Weight | 351.01 g/mol | [3][2] |
| Appearance | Crystalline solid, off-white to beige powder | [3][2] |
| Melting Point | 161-162 °C | [3][5] |
| Boiling Point | 408.1 °C (Predicted) | [2] |
| Solubility | Poorly soluble in water (0.16 mg/L at 25°C). Soluble in alkaline aqueous solutions, solutions of wetting agents, and many organic solvents such as dimethyl sulfoxide, dimethylformamide, acetone, ethanol, methanol, ethyl acetate, dichloromethane, and chloroform. | [5] |
| pKa | 6.08 ± 0.48 (Predicted) | [2] |
Experimental Protocols
Synthesis of 3,3',4',5-Tetrachlorosalicylanilide
The synthesis of this compound generally involves the condensation reaction between a salicylic acid derivative and an aniline derivative. A plausible route for the synthesis of 3,3',4',5-tetrachlorosalicylanilide involves the reaction of 3,5-dichlorosalicylic acid with 3,4-dichloroaniline.
Materials:
-
3,5-Dichlorosalicylic acid
-
3,4-Dichloroaniline
-
Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)
-
Anhydrous toluene or xylene
-
Pyridine or triethylamine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for purification (e.g., ethanol, hexanes, ethyl acetate)
Procedure:
-
Activation of 3,5-Dichlorosalicylic Acid: In a round-bottom flask equipped with a reflux condenser, suspend 3,5-dichlorosalicylic acid in an excess of thionyl chloride or within an inert solvent like toluene with phosphorus trichloride. Reflux the mixture gently until the solid dissolves completely and gas evolution ceases. Remove the excess thionyl chloride or the solvent under reduced pressure to obtain the crude 3,5-dichlorosalicyloyl chloride.
-
Amide Coupling: In a separate flask, dissolve 3,4-dichloroaniline and a base (e.g., pyridine or triethylamine) in an anhydrous solvent such as toluene. Cool the solution in an ice bath. Add the freshly prepared 3,5-dichlorosalicyloyl chloride solution dropwise to the cooled aniline solution with continuous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude this compound. The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water) and allow it to cool slowly to form crystals.[6][7][8][9]
-
Column Chromatography: Dissolve the crude product in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the desired compound.[4][10][11][12][13]
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification:
A reverse-phase HPLC method can be employed for the analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.[3][14][15][16][17]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and buffer.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a suitable wavelength, likely around 254 nm.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[3]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable organic solvent to prepare a stock solution. Further dilutions can be made to fall within the calibration curve range.
Quantitative Analysis by UV-Visible Spectroscopy:
The concentration of this compound in a solution can be determined using UV-Visible spectrophotometry based on the Beer-Lambert law.[18][19][20][21][22]
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol). Scan the solution in a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound. Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Measure the absorbance of the unknown sample solution at the λmax. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary mechanism of the bacteriostatic and toxic effects of this compound is the uncoupling of oxidative phosphorylation in both bacterial and mitochondrial membranes.[2][23][24] It acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[23][25][26][27][28]
Caption: Uncoupling of oxidative phosphorylation by this compound (TCSA).
The diagram illustrates how the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This gradient drives ATP synthesis through ATP synthase. This compound, acting as a protonophore, shuttles protons back across the inner mitochondrial membrane, bypassing ATP synthase. This dissipates the proton gradient, uncoupling electron transport from ATP synthesis. The energy is instead released as heat.
Safety and Hazards
This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[3] It is a potent photosensitizer, meaning it can cause severe skin reactions upon exposure to light.[3][1] Due to these adverse effects, its use in products intended for human application is prohibited in many jurisdictions.[3][1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. Khan Academy [khanacademy.org]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. amherst.edu [amherst.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. chromtech.com [chromtech.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cores.emory.edu [cores.emory.edu]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. web.vscht.cz [web.vscht.cz]
- 17. cipac.org [cipac.org]
- 18. longdom.org [longdom.org]
- 19. scribd.com [scribd.com]
- 20. iajps.com [iajps.com]
- 21. repligen.com [repligen.com]
- 22. fdbio-rptu.de [fdbio-rptu.de]
- 23. Protonophore - Wikipedia [en.wikipedia.org]
- 24. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. Penetrating cations enhance uncoupling activity of anionic protonophores in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data analysis of Tetrachlorosalicylanilide (UV-Vis, NMR, IR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 3,3',4',5-Tetrachlorosalicylanilide, a compound of interest in various chemical and pharmaceutical research fields. By presenting a detailed examination of its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic profiles, this document aims to serve as an essential resource for its identification, characterization, and quality control.
UV-Visible Spectroscopy
The UV-Vis spectrum of 3,3',4',5-Tetrachlorosalicylanilide, recorded in methanol, provides insights into its electronic transitions. While a specific spectrum is cataloged under Sadtler UV Number 5079N, the precise absorption maxima (λmax) are not publicly available without access to the full spectral database.[1] Generally, salicylanilides exhibit characteristic absorption bands in the UV region arising from the π → π* transitions within the aromatic rings and the n → π* transitions of the carbonyl and hydroxyl groups. The solvent, methanol, is a polar protic solvent suitable for UV-Vis analysis.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Tetrachlorosalicylanilide. The following data were obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6).
¹H NMR Data
The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.
| Assignment | Chemical Shift (ppm) |
| Phenolic -OH | ~12.2 |
| Amide -NH | ~10.74 |
| Aromatic -CH | 8.04 |
| Aromatic -CH | 8.03 |
| Aromatic -CH | 7.78 |
| Aromatic -CH | 7.67 |
| Aromatic -CH | 7.63 |
Note: The broad signals for the -OH and -NH protons are characteristic and their chemical shifts can be concentration and temperature-dependent.
¹³C NMR Data
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the complexity of the spectrum and the absence of publicly available, fully assigned data, a detailed peak list is not provided. However, the spectrum would be expected to show distinct signals for the carbonyl carbon, the aromatic carbons bearing chlorine atoms, the aromatic carbons bearing hydrogen atoms, and the carbon atoms bonded to the hydroxyl and amide groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound highlights the presence of its key functional groups. The data below is based on characteristic absorption ranges.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H Stretch | Secondary Amide |
| ~3100 | O-H Stretch | Phenol (intramolecular H-bonding) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 1680 - 1650 | C=O Stretch (Amide I) | Amide |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1550 - 1520 | N-H Bend (Amide II) | Amide |
| 1300 - 1200 | C-O Stretch | Phenol |
| 850 - 550 | C-Cl Stretch | Aryl Halide |
Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The exact positions of the C-Cl stretching bands can be complex due to multiple substitutions.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions (e.g., 1, 2, 5, 10 µg/mL) using methanol.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Blank Reference: Use methanol as the blank reference to calibrate the instrument.
-
Data Acquisition: Record the UV-Vis spectrum of each dilution over a wavelength range of 200-400 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The sample should be fully dissolved to ensure a homogeneous solution.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak of DMSO-d6 (δ ~39.52 ppm).
-
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
-
Pellet Formation: Apply pressure (typically several tons) to the die using a hydraulic press to form a thin, transparent KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂ and H₂O).
-
Data Acquisition: Place the KBr pellet in the sample holder and record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Visualized Workflows
The following diagrams illustrate the logical flow of the spectroscopic analyses.
Caption: Overall workflow for spectroscopic analysis.
Caption: Workflow for NMR spectroscopy.
Caption: Workflow for FTIR spectroscopy.
References
An In-depth Technical Guide to the Photochemical Properties and Quantum Yield of Tetrachlorosalicylanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorosalicylanilide (TCSA), a halogenated salicylanilide, was formerly used as an antimicrobial agent in soaps and topical products. However, its use has been discontinued due to its potent photosensitizing properties, leading to phototoxicity and photocontact dermatitis. Understanding the photochemical behavior of TCSA is crucial for elucidating the mechanisms of its adverse effects and for the broader study of photosafety in drug development. This technical guide provides a comprehensive overview of the photochemical properties of TCSA, with a focus on its quantum yield, supported by available data, experimental protocols, and visualizations of the underlying processes.
Photochemical Properties of this compound
The photochemical reactivity of TCSA is centered around its absorption of ultraviolet (UV) radiation, which triggers a series of chemical transformations. The primary photochemical processes include photodechlorination and photoreactions with biological macromolecules.
UV-Visible Absorption
Photodechlorination
Upon irradiation with UV light, particularly at wavelengths greater than 360 nm, TCSA undergoes photodechlorination. A notable study has shown that when irradiated in a buffered solution at a physiological pH of 7.4, a single molecule of TCSA can lose up to three of its four chlorine atoms.[1] This process is believed to proceed via a free radical mechanism, a common pathway for the photolysis of halogenated aromatic compounds. The cleavage of the carbon-chlorine bond results in the formation of highly reactive radical species.
Table 1: Summary of this compound Photodechlorination
| Parameter | Observation | Reference |
| Reaction | Photodechlorination | [1] |
| Conditions | pH 7.4 buffered solution, UV irradiation | [1] |
| Key Finding | Liberation of three chlorine atoms per molecule | [1] |
| Proposed Mechanism | Free radical formation |
Photoreactions with Proteins
The phototoxicity of TCSA is significantly linked to its ability to photoreact with skin proteins. When exposed to UV radiation in the presence of proteins such as human serum albumin (HSA), TCSA can form a covalent photoadduct with the protein.[2] This reaction has been observed to involve the chemical modification of specific amino acid residues, particularly histidine.[2] This covalent binding to skin proteins is a critical event in the initiation of an immune response, leading to photocontact dermatitis.
Table 2: Photoreactions of this compound with Human Serum Albumin (HSA)
| Parameter | Observation | Reference |
| Reactants | This compound, Human Serum Albumin | [2] |
| Conditions | Irradiation with λ > 360 nm | [2] |
| Primary Product | Covalent photoadduct between TCSA and HSA | [2] |
| Mechanism | Chemical modification of histidine residues | [2] |
Quantum Yield of this compound
The quantum yield (Φ) of a photochemical reaction is a dimensionless quantity that measures the efficiency of the process. It is defined as the number of moles of a specific product formed or reactant consumed per mole of photons absorbed. Despite the recognized photoreactivity of TCSA, specific quantitative data for the quantum yield of its photodechlorination or its photoreactions with proteins are not available in the surveyed scientific literature.
The determination of the quantum yield is a critical step in fully characterizing a photochemical reaction and is essential for quantitative risk assessment in photosafety studies. The absence of this data for TCSA represents a significant knowledge gap.
Experimental Protocols
Detailed experimental protocols for the study of TCSA's photochemical properties can be adapted from general methods in photochemistry and from the limited information available in existing literature.
Determination of Molar Extinction Coefficient
A standard method for determining the molar extinction coefficient (ε) involves measuring the absorbance of a series of solutions of known concentrations using a UV-Visible spectrophotometer.
-
Preparation of Standard Solutions: Prepare a stock solution of TCSA of a known concentration in a suitable solvent (e.g., ethanol or a buffered aqueous solution). From this stock, prepare a series of dilutions with known concentrations.
-
Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorption (λmax) using a UV-Visible spectrophotometer.
-
Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear plot will be equal to the molar extinction coefficient.
Measurement of Photodecomposition Quantum Yield
The quantum yield of photodechlorination can be determined using chemical actinometry to measure the photon flux of the light source.
-
Actinometry: An actinometer is a chemical system with a known quantum yield. A common example is the ferrioxalate actinometer. By irradiating the actinometer under the same conditions as the TCSA sample, the photon flux of the light source can be calculated.
-
Sample Irradiation: A solution of TCSA of known concentration is irradiated for a specific time with a monochromatic light source of a wavelength at which TCSA absorbs.
-
Analysis of Photoproducts: The concentration of the photoproducts (e.g., dechlorinated salicylanilides) or the decrease in the concentration of TCSA is measured over time using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).
-
Quantum Yield Calculation: The quantum yield is calculated using the following formula:
Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)
The moles of photons absorbed can be determined from the photon flux measured by actinometry and the absorbance of the TCSA solution.
Visualizations
Photochemical Reaction Pathway of this compound
The following diagram illustrates the proposed photochemical reaction pathway of TCSA, leading to photodechlorination and the formation of protein adducts.
Caption: Proposed photochemical pathways of this compound.
Experimental Workflow for Quantum Yield Determination
This diagram outlines the key steps in the experimental determination of the quantum yield of TCSA photodecomposition.
Caption: Workflow for quantum yield determination of TCSA.
Conclusion
This compound exhibits significant photochemical activity, primarily through photodechlorination and photoreactions with proteins. These processes are central to its photosensitizing effects. While the qualitative aspects of its photochemistry are partially understood, there is a critical lack of quantitative data, particularly regarding the quantum yield of its photochemical reactions. The experimental protocols outlined in this guide provide a framework for obtaining this vital data. Further research to quantify the photochemical parameters of TCSA is essential for a complete understanding of its phototoxicity and for the development of safer photostable compounds in the pharmaceutical and cosmetic industries.
References
An In-depth Technical Guide to the Bacteriostatic Mechanism of Action of Tetrachlorosalicylanilide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tetrachlorosalicylanilide (TCSA) is a potent bacteriostatic agent that primarily targets the bacterial cell membrane, leading to a cascade of events that inhibit bacterial growth. This technical guide elucidates the core mechanism of action of TCSA, focusing on its interaction with the cell membrane, subsequent disruption of cellular energy metabolism, and the inhibition of essential transport processes. This document provides a compilation of available quantitative data, detailed experimental protocols for investigating its mechanism, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action
The bacteriostatic effect of this compound is not attributed to a single, specific enzyme inhibition but rather to a broader disruption of bioenergetic processes centered at the bacterial cell membrane. The mechanism can be understood as a multi-step process:
-
Adsorption to the Bacterial Cell Membrane: The initial and critical step is the reversible adsorption of TCSA molecules onto the surface of the bacterial cell membrane. This interaction is fundamental to its antibacterial activity. The lipophilic nature of TCSA facilitates its partitioning into the lipid bilayer of the membrane.
-
Uncoupling of Oxidative Phosphorylation: this compound, like other salicylanilides, functions as a protonophore. It disrupts the proton motive force (PMF) across the bacterial cytoplasmic membrane by shuttling protons from the exterior to the interior of the cell, dissipating the electrochemical gradient. This uncouples the process of electron transport from ATP synthesis. Consequently, the cell continues to consume oxygen but is unable to efficiently generate ATP, leading to a state of energy depletion.
-
Inhibition of Energy-Dependent Transport: The dissipation of the proton motive force directly impacts numerous cellular processes that are dependent on this energy source. A key consequence is the inhibition of active transport systems responsible for the uptake of essential nutrients and ions. Specifically, the energy-dependent transport of phosphate and amino acids into the bacterial cell is significantly impaired.
-
Disruption of Biosynthetic Pathways: The lack of cellular energy (ATP) and the reduced intracellular pool of essential precursors like amino acids and phosphates lead to the cessation of vital biosynthetic processes. The energy-dependent incorporation of molecules such as lysine and glucose into cellular materials is inhibited.
-
Induction of Bacteriostasis: The cumulative effect of energy depletion and the shutdown of essential metabolic and biosynthetic pathways is the inhibition of bacterial growth, leading to a bacteriostatic state. The bacterium is no longer able to replicate, although it may remain viable.
The resistance observed in some bacteria, such as Escherichia coli, is attributed to the cell wall properties that decrease the adsorption of TCSA onto the cell membrane, thereby preventing it from reaching its target.
Quantitative Data
| Parameter | Organism | Value | Reference |
| Molecules per Bacterium for Bacteriostasis | Staphylococcus aureus | 0.75 x 10^5 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound (TCSA) stock solution (e.g., in DMSO)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of TCSA Dilutions: a. Perform a serial two-fold dilution of the TCSA stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen to span the expected MIC.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. b. Include a positive control (bacteria in broth without TCSA) and a negative control (broth only).
-
Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: a. The MIC is defined as the lowest concentration of TCSA that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Measurement of Bacterial Membrane Potential Disruption
This protocol uses the voltage-sensitive fluorescent dye DiSC3(5) to measure changes in bacterial membrane potential upon exposure to this compound.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
This compound (TCSA)
-
DiSC3(5) stock solution (in DMSO)
-
Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Bacterial Preparation: a. Grow bacteria to mid-logarithmic phase (OD600 of 0.4-0.6). b. Harvest cells by centrifugation and wash twice with the buffer. c. Resuspend the cells in the buffer to a final OD600 of 0.05.
-
Dye Loading: a. Add DiSC3(5) to the bacterial suspension to a final concentration of 0.5-2 µM. b. Incubate in the dark at room temperature with shaking for 30-60 minutes to allow for dye uptake and fluorescence quenching.
-
Fluorescence Measurement: a. Aliquot the dye-loaded bacterial suspension into a cuvette or 96-well plate. b. Place in a fluorometer or plate reader pre-warmed to 37°C. c. Set the excitation wavelength to ~622 nm and the emission wavelength to ~670 nm. d. Record the baseline fluorescence for 5-10 minutes. e. Add TCSA at the desired concentration and continue to record the fluorescence. An increase in fluorescence indicates membrane depolarization. f. A positive control for depolarization, such as the protonophore CCCP, should be used.
Inhibition of Radiolabeled Amino Acid Uptake
This protocol describes a method to measure the inhibition of amino acid transport into bacterial cells.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
This compound (TCSA)
-
Radiolabeled amino acid (e.g., [14C]-Glutamate or [3H]-Lysine)
-
Wash buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0)
-
Scintillation fluid and scintillation counter
-
Glass fiber filters (0.45 µm)
Procedure:
-
Bacterial Preparation: a. Grow bacteria to mid-logarithmic phase. b. Harvest cells by centrifugation, wash twice with wash buffer, and resuspend in the same buffer to a desired cell density.
-
Uptake Assay: a. Pre-warm the cell suspension to 37°C. b. Pre-incubate aliquots of the cell suspension with varying concentrations of TCSA for a defined period (e.g., 10 minutes). c. Initiate the uptake by adding the radiolabeled amino acid to a final concentration in the low micromolar range. d. At various time points (e.g., 0, 30, 60, 90, 120 seconds), take aliquots of the suspension and immediately filter them through the glass fiber filters. e. Rapidly wash the filters with ice-cold wash buffer to remove extracellular radioactivity.
-
Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity using a scintillation counter. c. The rate of amino acid uptake can be calculated from the increase in radioactivity over time and compared between TCSA-treated and untreated samples.
Visualizations
Signaling Pathways and Logical Relationships
Unveiling the Molecular Architecture of Tetrachlorosalicylanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular structure of Tetrachlorosalicylanilide (TCSA), a chlorinated salicylanilide derivative. This document delves into its structural characteristics, the experimental methodologies used for its analysis, and its interaction with biological pathways, offering valuable insights for researchers in drug development and related scientific fields.
Molecular Structure and Properties
This compound, with the chemical formula C₁₃H₇Cl₄NO₂, is systematically named 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide[1][2]. Its molecular weight is approximately 351.01 g/mol [3][4]. The molecule consists of a salicylanilide core structure characterized by two aromatic rings linked by an amide group. Specifically, the salicylic acid portion of the molecule is substituted with chlorine atoms at the 3 and 5 positions, while the anilide ring is chlorinated at the 3' and 4' positions.
The compound exists as an off-white to beige crystalline powder[3][5]. While the crystalline nature of TCSA is well-established and confirmed by X-ray diffraction patterns, specific crystallographic data, including precise bond lengths and angles, are not publicly available in crystallographic databases at the time of this report. For illustrative purposes, the crystal structure of a closely related compound, 3,5-dichloro-N-(4-chlorophenyl)benzamide, has been reported to crystallize in the triclinic space group Pī[6]. This suggests a similar packing and hydrogen bonding pattern for TCSA, which is stabilized by intramolecular hydrogen bonds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₇Cl₄NO₂ | [1][2] |
| IUPAC Name | 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | [1][2] |
| Molecular Weight | ~351.01 g/mol | [3][4] |
| Appearance | Off-white to beige crystalline powder | [3][5] |
| Melting Point | 162 °C | [5] |
Experimental Protocols for Structural Elucidation
The determination of the molecular structure of organic compounds like this compound relies on a combination of spectroscopic and crystallographic techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and torsion angles.
Methodology:
-
Crystal Growth: High-quality single crystals of TCSA are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion methods.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final, accurate molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, confirming the connectivity and stereochemistry. Both ¹H and ¹³C NMR are crucial for the structural elucidation of TCSA.
Methodology:
-
Sample Preparation: A small amount of TCSA is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra are acquired.
-
Spectral Analysis:
-
¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals are analyzed to determine the number and connectivity of hydrogen atoms.
-
¹³C NMR: The chemical shifts of the carbon signals provide information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, confirming the overall molecular structure.
-
Molecular Visualization
The following diagram illustrates the 2D chemical structure of this compound.
Caption: 2D structure of this compound.
Biological Interaction: SERCA Pump Signaling Pathway
This compound has been shown to interact with the Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, a key enzyme in calcium signaling and muscle contraction. TCSA can act as both an activator and an inhibitor of the SERCA pump depending on its concentration. The following diagram illustrates the conceptual signaling pathway of the SERCA pump and the point of interaction with TCSA.
Caption: TCSA's interaction with the SERCA pump.
The diagram illustrates the transport of two calcium ions from the cytosol into the sarcoplasmic reticulum lumen by the SERCA pump, a process powered by the hydrolysis of ATP. This compound modulates the activity of this pump, thereby affecting intracellular calcium homeostasis.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of this compound, the experimental methods used for its characterization, and its interaction with the SERCA pump. While a complete, publicly available crystal structure remains elusive, the provided information offers a solid foundation for researchers and professionals working with this compound. Further crystallographic studies would be invaluable in providing a more precise understanding of its three-dimensional structure and its interactions with biological targets.
References
- 1. Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy- [webbook.nist.gov]
- 2. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 1154-59-2,3,3',4',5-TETRACHLOROSALICYLANILIDE | lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. 3,3',4',5-TETRACHLOROSALICYLANILIDE CAS#: 1154-59-2 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Historical Use of Tetrachlorosalicylanilide as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrachlorosalicylanilide (TCSA) is a halogenated salicylanilide that was historically used as a topical antimicrobial agent, primarily in soaps and cosmetic products, for its bacteriostatic properties.[1] Despite its initial promise in controlling bacterial growth, its use was ultimately discontinued due to severe adverse effects, most notably photoallergic contact dermatitis.[1] This guide provides a comprehensive overview of the historical application of TCSA, its antimicrobial efficacy, the experimental protocols used to evaluate it, and the mechanisms underlying both its intended antimicrobial action and its detrimental photosensitizing effects. The information presented herein is intended to serve as a valuable resource for researchers in antimicrobial drug development and phototoxicity.
Historical Context and Application
This compound was introduced as a promising antimicrobial agent for topical applications. It was incorporated into a variety of consumer products, including antiseptic soaps, shampoos, and other cosmetics, to reduce the bacterial load on the skin.[1] However, reports of severe skin reactions upon exposure to sunlight in individuals using TCSA-containing products began to emerge.[1] This led to extensive investigation and the eventual ban of TCSA from consumer products by regulatory agencies such as the U.S. Food and Drug Administration (FDA) in 1975.[1]
Antimicrobial Spectrum and Efficacy
This compound exhibited a broad spectrum of activity, primarily against Gram-positive bacteria. Its efficacy was generally moderate to weak against various bacteria and fungi.[2] The antimicrobial activity of TCSA and other salicylanilides is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Microorganism | Antimicrobial Agent | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Salicylanilide Derivatives | 3.125 - 12.5 | [3] |
| Streptococcus pyogenes | Tetracycline (for comparison) | 0.5 - 128 | [4] |
| Escherichia coli | Tetracycline (for comparison) | 32 (resistant strain) | [5] |
| Candida albicans | Salicylanilide Derivatives | >16 | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of this compound was historically assessed using standard laboratory methods such as broth microdilution and agar dilution.
3.1.1. Broth Microdilution Method
This method determines the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to twice the highest desired final concentration.
-
Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the antimicrobial agent are prepared in the broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells containing only broth (sterility control) and broth with the microbial suspension (growth control) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
3.1.2. Agar Dilution Method
This method involves incorporating the antimicrobial agent into a solid agar medium.
-
Preparation of Antimicrobial Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the microbial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism on the agar surface.
Induction of Photoallergic Contact Dermatitis in Guinea Pigs
The photosensitizing potential of this compound was extensively studied in animal models, particularly the guinea pig.
-
Sensitization Phase:
-
A solution of this compound (e.g., 1% in ethanol or 10% in petrolatum) is applied to a depilated area on the nuchal region of the guinea pigs.
-
One hour after application, the treated area is exposed to a source of ultraviolet A (UVA) radiation (e.g., sun-ray lamps or black light) for a specified duration (e.g., 5 minutes with sun-ray lamps followed by 60 minutes of black light irradiation).
-
This procedure is repeated multiple times (e.g., 5 exposures at 48-hour intervals) on the same site to induce sensitization.
-
-
Challenge Phase:
-
Two weeks after the final sensitizing exposure, a lower concentration of TCSA solution (e.g., 1% in ethanol) is applied to a different, depilated dorsal area.
-
The application site is then immediately irradiated with UVA light for a shorter duration (e.g., 15 minutes).
-
-
Evaluation:
-
The challenged skin site is observed for signs of a photoallergic reaction, such as erythema and edema, typically 24 to 48 hours after the challenge.
-
The severity of the reaction is scored based on a standardized scale.
-
Mechanism of Action and Signaling Pathways
Antimicrobial Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary antimicrobial mechanism of this compound is the uncoupling of oxidative phosphorylation in bacteria.[7][8] As weak acids, salicylanilides act as protonophores, disrupting the proton gradient across the bacterial cytoplasmic membrane.[7][8] This dissipation of the proton motive force uncouples the electron transport chain from ATP synthesis, leading to a depletion of cellular ATP and ultimately inhibiting bacterial growth.[7][8]
References
- 1. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 3,3',4',5-Tetrachlorosalicylanilide | 1154-59-2 [smolecule.com]
- 3. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 4. High Rate of Tetracycline Resistance in Streptococcus pyogenes in Iran: an Epidemiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Inhibition of Drug-Resistant Escherichia coli by Tetracycline Hydrochloride-Loaded Multipore Mesoporous Silica Nanoparticles [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determining the minimum inhibitory concentration of Tetraclean against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of the bacteriostatic action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Primary Literature Discovering the Photosensitizing Effects of Tetrachlorosalicylanilide (TCSA).
The emergence of this compound (TCSA) as a significant photosensitizing agent dates back to the early 1960s, a period marked by the widespread use of halogenated salicylanilides as antibacterial agents in soaps and other topical products. Initial clinical observations of photodermatitis in individuals using these products spurred a series of investigations to understand the underlying mechanisms of this light-induced adverse reaction. This technical guide delves into the primary literature that first identified and characterized the photosensitizing properties of TCSA, presenting key quantitative data, detailing seminal experimental protocols, and visualizing the established immunological pathways.
Key Quantitative Findings from Early Clinical and Experimental Studies
The initial evidence for TCSA's photosensitizing potential arose from clinical reports and subsequent experimental studies in both humans and animal models. The following tables summarize the critical quantitative data from this foundational research.
| Study | Year | Subjects | TCSA Concentration | Irradiation Source/Dose | Key Findings |
| Wilkinson, D. S. | 1961 | 12 patients with photodermatitis | Not specified (used in soap) | Sunlight | All patients showed positive photopatch tests to TCSA. Reactions were characterized by erythema and edema. |
| Vinson, L. J. & Flatt, R. S. | 1962 | Human volunteers | 1% in petrolatum | Not specified | Confirmed photosensitizing potential of TCSA. |
| Harber, L. C., et al. | 1966 | Guinea pigs and human subjects | 0.1% - 1.0% in various vehicles | Long-wave UV (UVA) | Demonstrated both phototoxic and photoallergic reactions. Established the guinea pig as a viable model for studying TCSA photoallergy. |
Seminal Experimental Protocols
The investigation into TCSA's photosensitizing effects relied on the development and refinement of photopatch testing protocols. These early methodologies laid the groundwork for current photosafety testing standards.
Human Photopatch Testing (circa 1960s)
This protocol was central to diagnosing TCSA-induced photoallergy in patients presenting with photodermatitis.
Objective: To determine if a substance induces a delayed hypersensitivity reaction upon topical application followed by light exposure.
Methodology:
-
Preparation of Test Sites: Two identical sets of test patches containing the suspected photosensitizer (e.g., 1% TCSA in petrolatum) and control vehicles were applied to the patient's back.
-
Occlusion: The patches were covered with an opaque material and left in place for 24 to 48 hours.
-
Irradiation: After the occlusion period, one set of patches was removed, and the underlying skin was exposed to a suberythemal dose of long-wave ultraviolet (UVA) radiation. The other set of patches remained covered and served as the non-irradiated control.
-
Reading of Results: The test sites were observed for reactions at 24, 48, and 72 hours after irradiation. A positive reaction was characterized by erythema, edema, papules, or vesicles at the irradiated site, with a negative or much weaker reaction at the non-irradiated control site.
Guinea Pig Maximization Test for Photoallergy
This animal model was instrumental in confirming the photoallergic potential of TCSA and for mechanistic studies.
Objective: To induce and elicit a photoallergic contact dermatitis in guinea pigs.
Methodology:
-
Induction Phase:
-
Intradermal Injections: Guinea pigs received intradermal injections of the test substance (e.g., TCSA in a suitable vehicle) mixed with Freund's Complete Adjuvant to enhance the immune response.
-
Topical Application: One week later, the same skin area was treated topically with the test substance under an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
Two weeks after the induction phase, a non-irritating concentration of the test substance was applied to a naive skin site.
-
The challenge site was then irradiated with a suberythemal dose of UVA light.
-
-
Evaluation: The challenge site was observed for signs of a delayed hypersensitivity reaction (erythema and edema) at 24 and 48 hours post-irradiation.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key concepts and experimental flows described in the primary literature on TCSA photosensitization.
Caption: Workflow of the Human Photopatch Test for TCSA.
Caption: Simplified signaling pathway of TCSA-induced photoallergy.
Methodological & Application
Application Notes and Protocols for Inducing Contact Photosensitivity with Tetrachlorosalicylanilide in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contact photosensitivity (CPS) is a cell-mediated allergic reaction initiated by the interaction of a chemical substance and ultraviolet (UV) radiation. Tetrachlorosalicylanilide (TCSA), a potent photosensitizer, is a well-established model compound for inducing CPS in laboratory animals. This document provides detailed experimental protocols for inducing, challenging, and quantifying TCSA-induced contact photosensitivity in mice, a valuable model for preclinical assessment of photoallergic potential of novel compounds. The protocols described herein are based on established murine ear-swelling models.
The underlying mechanism of TCSA-induced CPS is a delayed-type hypersensitivity (DTH) reaction. Upon topical application, TCSA penetrates the epidermis where it is activated by UVA radiation to form a photohapten. This photohapten binds to endogenous proteins, forming a complete photoantigen. Epidermal Langerhans cells, a type of dendritic cell, play a crucial role in capturing and processing this photoantigen. These antigen-presenting cells then migrate to the draining lymph nodes to prime naive T-lymphocytes. Subsequent exposure to TCSA and UVA at a different site leads to the activation of these sensitized T-cells, resulting in a localized inflammatory response characterized by erythema and edema, which can be quantified by measuring the increase in ear thickness.
Materials and Reagents
-
Animals: BALB/c mice (female, 6-8 weeks old) are a commonly used strain. Other strains such as C3H and C57BL/6 can also be used.
-
Chemicals:
-
3,3',4',5-Tetrachlorosalicylanilide (TCSA) (CAS No. 1154-59-2)
-
Acetone (ACS grade)
-
Ethanol (95-100%)
-
-
Equipment:
-
Animal clippers
-
Micropipettes (20-200 µL)
-
UVA light source (e.g., black light lamp or a solar simulator with appropriate filters, emitting primarily in the 320-400 nm range)
-
UVA meter/radiometer
-
Ear thickness gauge (e.g., digital micrometer)
-
Animal housing with a 12-hour light/dark cycle
-
Personal protective equipment (gloves, lab coat, safety glasses)
-
Experimental Protocols
Protocol 1: Standard TCSA-Induced Contact Photosensitivity
This protocol is a widely accepted method for inducing a robust and reproducible photosensitivity response.
1. Sensitization Phase (Days 0 and 1):
-
On Day -1, carefully shave a small area (approximately 2 cm x 2 cm) on the abdomen or dorsal flank of each mouse using electric clippers.
-
On Day 0, apply 50 µL of a 1% (w/v) TCSA solution in acetone to the shaved area of each mouse.
-
Allow the solution to air dry for approximately 5-10 minutes.
-
Irradiate the application site with a UVA source. A recommended dose is 3 J/cm².
-
Repeat steps 2-4 on Day 1.
2. Challenge Phase (Day 5):
-
On Day 5, measure the baseline thickness of both ears of each mouse using an ear thickness gauge.
-
Apply 20 µL of a 0.1% (w/v) TCSA solution in ethanol to both the dorsal and ventral surfaces of each ear.
-
Allow the solution to air dry for approximately 5-10 minutes.
-
Irradiate the ears with a UVA source. A recommended dose is 3 J/cm².
3. Measurement of Ear Swelling (Day 6):
-
24 hours after the challenge, measure the thickness of both ears again.
-
The increase in ear thickness is calculated as follows:
-
Ear Swelling = (Ear thickness at 24h) - (Baseline ear thickness)
-
-
The results are typically expressed in units of 10⁻³ cm or micrometers (µm).
Protocol 2: Alternative Sensitization using Photohapten-Modified Spleen Cells
This protocol offers a more specific induction of CPS without a concurrent contact sensitivity reaction.[1]
1. Preparation of Photohapten-Modified Spleen Cells (Photo-TCSA-SC):
-
Aseptically harvest spleens from syngeneic donor mice.
-
Prepare a single-cell suspension of splenocytes in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Adjust the cell concentration to 1 x 10⁷ cells/mL.
-
Add TCSA to the cell suspension to a final concentration of 10 µg/mL.
-
Irradiate the cell suspension with UVA while gently mixing.
2. Sensitization Phase (Day 0):
-
Inject 0.2 mL of the photo-TCSA-SC suspension (2 x 10⁶ cells) subcutaneously into the flank of recipient mice.
3. Challenge and Measurement (Days 5 and 6):
-
Follow the same procedure for the challenge and measurement of ear swelling as described in Protocol 1 (steps 2.1-3.3).
Data Presentation
The following tables summarize representative quantitative data from studies on TCSA-induced contact photosensitivity in mice.
Table 1: Time Course of Ear Swelling Response
| Time After Challenge | Mean Ear Swelling (x 10⁻³ cm) ± SEM |
| 4 days | Small Increase |
| 5 days | Further Increase |
| 7 days | Peak Response |
| 2 weeks | Decreased Reaction |
| 3 weeks | Decreased Reaction |
| 5 weeks | Decreased Reaction |
| 7 weeks | No Detectable Sensitization |
| 9 weeks | No Detectable Sensitization |
Data adapted from a study examining the duration of CPS to TCSA in BALB/cJ mice. The exact numerical values for ear swelling were not provided in the abstract, but the trend is clearly described.[2]
Table 2: Effect of Different TCSA and UVA Doses on Ear Swelling
| Sensitization (Days 0 & 1) | Challenge (Day 7) | Mean Ear Swelling (x 10⁻³ inches) ± SEM |
| 50 µL of 1% TCSA + 3 J/cm² UVA | 10 µL of 3% TCSA + 6 J/cm² UVA | 27.4 ± 0.6 |
This optimized protocol in BALB/cJ mice resulted in a significant and reproducible ear swelling response.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for In Vitro Bacteriostatic Assay of Tetrachlorosalicylanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorosalicylanilide (TCS) is a potent bacteriostatic agent known for its activity primarily against Gram-positive bacteria. Its mechanism of action involves the disruption of the bacterial cell membrane's proton motive force, leading to the inhibition of essential energy-dependent processes and ultimately, the cessation of bacterial growth.[1][2] This document provides detailed protocols for in vitro assays to determine the bacteriostatic efficacy of TCS, specifically through broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the disk diffusion method for assessing susceptibility.
Mechanism of Action
This compound acts as a protonophore, a lipid-soluble molecule that shuttles protons across the bacterial cell membrane. This action dissipates the proton gradient that is essential for ATP synthesis and other vital cellular functions. The antibacterial action of TCS is dependent on its reversible adsorption onto the bacterial cell membrane.[1][3] This disruption of the membrane potential inhibits energy-dependent transport of essential molecules like phosphates and amino acids into the cell and hinders the incorporation of nutrients into cellular material.[1] The resulting inhibition of energy metabolism is sufficient to cause bacteriostasis.[1] Notably, Gram-negative bacteria such as Escherichia coli exhibit resistance to TCS due to the decreased adsorption of the compound, a property attributed to their outer cell wall structure.[2]
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | [Insert Data] |
| Staphylococcus epidermidis ATCC 12228 | Gram-positive | [Insert Data] |
| Bacillus subtilis ATCC 6633 | Gram-positive | [Insert Data] |
| Enterococcus faecalis ATCC 29212 | Gram-positive | [Insert Data] |
| Escherichia coli ATCC 25922 | Gram-negative | [Insert Data] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Insert Data] |
Table 2: Zone of Inhibition Diameters for this compound.
| Bacterial Strain | Gram Stain | Disk Concentration (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | [Insert Data] | [Insert Data] |
| Staphylococcus epidermidis ATCC 12228 | Gram-positive | [Insert Data] | [Insert Data] |
| Bacillus subtilis ATCC 6633 | Gram-positive | [Insert Data] | [Insert Data] |
| Enterococcus faecalis ATCC 29212 | Gram-positive | [Insert Data] | [Insert Data] |
| Escherichia coli ATCC 25922 | Gram-negative | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Insert Data] | [Insert Data] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth dilution.[4][5]
Materials:
-
This compound (TCS) stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of TCS in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the TCS stock solution in MHB in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the TCS dilutions. This will bring the final volume in each well to 200 µL.
-
Include a positive control well (MHB with bacterial inoculum, no TCS) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of TCS at which there is no visible growth (no turbidity) compared to the positive control.
-
Broth Microdilution Workflow
Disk Diffusion (Kirby-Bauer) Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[6][7][8]
Materials:
-
This compound (TCS)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
-
Sterile forceps
Protocol:
-
Preparation of TCS Disks:
-
Prepare a stock solution of TCS in a suitable volatile solvent.
-
Aseptically apply a known volume (e.g., 20 µL) of the TCS solution to each sterile paper disk to achieve the desired concentration per disk.
-
Allow the disks to dry completely in a sterile environment before use.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate to obtain a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared TCS disks onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
Disks should be placed at least 24 mm apart from each other and from the edge of the plate.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.
-
Disk Diffusion Assay Workflow
Signaling Pathways and Logical Relationships
The bacteriostatic action of this compound is a direct consequence of its physicochemical interaction with the bacterial cell membrane, rather than the modulation of a complex intracellular signaling pathway. The following diagram illustrates the logical relationship between the presence of TCS and the resulting bacteriostatic effect.
TCS Mechanism of Action
References
- 1. The mechanism of the bacteriostatic action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of the bacteriostatic action of this compound: a Membrane-active antibacterial compound. | Semantic Scholar [semanticscholar.org]
- 3. Kinetics of the Actions of Tetracyclines on Escherichia coli as Studied by Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 7. singerinstruments.com [singerinstruments.com]
- 8. microchemlab.com [microchemlab.com]
Application Notes: Methodology for Studying Tetrachlorosalicylanilide as a Mitochondrial Uncoupler
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial uncoupling is the dissociation of the electron transport chain (ETC) from ATP synthesis.[1] In tightly coupled mitochondria, the energy from substrate oxidation is used to pump protons across the inner mitochondrial membrane, creating an electrochemical proton gradient (proton-motive force). This gradient is then utilized by ATP synthase to produce ATP.[2] Mitochondrial uncouplers are molecules that disrupt this process by transporting protons back into the mitochondrial matrix, bypassing ATP synthase.[2] This leads to an increase in oxygen consumption as the ETC attempts to maintain the proton gradient, while ATP production decreases and energy is dissipated as heat.[3][4]
Tetrachlorosalicylanilide (TCS) is a member of the salicylanilide class of compounds, which are recognized for their potent biological activities, including mitochondrial uncoupling.[2] Understanding the methodology to study TCS as a mitochondrial uncoupler is crucial for its potential therapeutic applications in areas such as metabolic diseases and oncology.[5][6] These notes provide a detailed overview of the experimental protocols and data analysis required to characterize the mitochondrial uncoupling activity of TCS.
Mechanism of Action: Protonophoric Activity
Salicylanilides like TCS function as protonophores. Their ability to uncouple mitochondria stems from their capacity to shuttle protons across the inner mitochondrial membrane, thereby dissipating the crucial proton gradient.[2][7]
The proposed protonophoric cycle involves the following steps:
-
Protonation: In the acidic intermembrane space, the salicylanilide molecule becomes protonated.
-
Translocation: The now neutral, lipophilic molecule diffuses across the inner mitochondrial membrane into the more alkaline matrix.
-
Deprotonation: Inside the matrix, the higher pH causes the molecule to release its proton.[2]
-
Return to Intermembrane Space: The resulting anionic form is driven back across the inner mitochondrial membrane by the negative-inside membrane potential, ready to repeat the cycle.[2]
This continuous shuttling of protons effectively creates a "leak" in the membrane, uncoupling respiration from ATP synthesis.
Caption: Protonophoric cycle of this compound (TCS).
Key Experimental Assays
To characterize TCS as a mitochondrial uncoupler, a series of key experiments should be performed. These assays measure the core consequences of uncoupling: increased oxygen consumption, dissipation of the mitochondrial membrane potential, and decreased ATP synthesis.
Data Presentation
The quantitative results from these assays should be summarized for clear comparison.
Table 1: Effect of this compound on Mitochondrial Respiration
| Parameter | Control (Vehicle) | TCS (Concentration 1) | TCS (Concentration 2) | FCCP (Positive Control) |
| Basal OCR (pmol/min) | 100 ± 5 | 150 ± 8 | 250 ± 12 | 300 ± 15 |
| Maximal OCR (pmol/min) | 310 ± 20 | 305 ± 18 | 290 ± 15 | 300 ± 15 |
| Proton Leak (% of Basal) | 15 ± 2 | 40 ± 4 | 75 ± 6 | 85 ± 7 |
| ATP-linked OCR (pmol/min) | 75 ± 4 | 40 ± 3 | 10 ± 2 | 5 ± 1 |
OCR: Oxygen Consumption Rate. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Mitochondrial Membrane Potential and ATP Levels
| Parameter | Control (Vehicle) | TCS (Concentration 1) | TCS (Concentration 2) | Oligomycin (Control) |
| ΔΨm (Red/Green Fluorescence Ratio) | 2.5 ± 0.2 | 1.5 ± 0.1 | 0.8 ± 0.05 | 2.4 ± 0.2 |
| Cellular ATP (RLU) | 1,000,000 ± 50,000 | 600,000 ± 40,000 | 250,000 ± 20,000 | 300,000 ± 25,000 |
ΔΨm: Mitochondrial Membrane Potential; RLU: Relative Light Units. Data are presented as mean ± SEM.
Experimental Protocols
Caption: General workflow for assessing mitochondrial uncoupling activity.
Protocol 1: Measurement of Oxygen Consumption Rate (OCR)
This protocol determines the effect of TCS on mitochondrial respiration using a Seahorse XF Analyzer.[7][8]
Materials:
-
Seahorse XF Analyzer (e.g., XF24 or XF96)
-
Seahorse XF cell culture microplates
-
This compound (TCS) stock solution (in DMSO)
-
Seahorse XF base medium, supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds: Oligomycin (ATP synthase inhibitor), FCCP (positive control uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors)[8]
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.[7]
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[7]
-
Cartridge Hydration & Loading: Hydrate the sensor cartridge overnight. Load the injection ports with TCS, oligomycin, FCCP, and rotenone/antimycin A at desired final concentrations.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol.[7] The instrument will measure basal OCR, then measure OCR after sequential injections of:
-
TCS (or vehicle)
-
Oligomycin
-
FCCP
-
Rotenone/Antimycin A
-
-
Data Analysis: The Seahorse software automatically calculates OCR. An increase in OCR after TCS injection, which is not further stimulated by FCCP, indicates uncoupling activity.[7] The difference in OCR before and after oligomycin injection represents ATP-linked respiration, which should decrease with TCS treatment.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to measure changes in ΔΨm. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, it remains as monomers and fluoresces green.[2]
Materials:
-
Cultured cells or isolated mitochondria
-
JC-1 dye
-
TCS stock solution (in DMSO)
-
FCCP or CCCP (positive control for uncoupling)[2]
-
Fluorescence plate reader or fluorescence microscope
-
Black, clear-bottom multi-well plates
Procedure:
-
Cell Preparation: Seed cells in a multi-well plate suitable for fluorescence measurement.
-
Treatment: Treat cells with varying concentrations of TCS, a vehicle control (DMSO), and a positive control (FCCP) for an appropriate duration.
-
Dye Loading: Remove the treatment medium and incubate the cells with the JC-1 staining solution according to the manufacturer's protocol (e.g., 15-30 minutes at 37°C, protected from light).[7]
-
Washing: Gently wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.[7]
-
Fluorescence Measurement: Measure the fluorescence intensity at both green (e.g., Ex/Em ~485/530 nm) and red (e.g., Ex/Em ~540/590 nm) wavelengths.[2]
-
Data Analysis: Calculate the ratio of red to green fluorescence for each condition. A decrease in the red/green ratio indicates mitochondrial depolarization, consistent with uncoupling activity.[2]
Protocol 3: Quantification of ATP Synthesis
This protocol quantifies cellular ATP levels using a luciferase-based assay, as uncouplers are expected to decrease ATP production.[7]
Materials:
-
Cultured cells
-
TCS stock solution (in DMSO)
-
Oligomycin (positive control for ATP synthesis inhibition)
-
ATP assay kit (containing lysis buffer, luciferase, and luciferin)
-
Luminometer
-
White, opaque multi-well plates
Procedure:
-
Cell Preparation and Treatment: Seed cells in a multi-well plate and treat with varying concentrations of TCS, a vehicle control, and a positive control (oligomycin).
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit to release intracellular ATP.[7]
-
Luciferase Reaction: In a luminometer-compatible plate, mix the cell lysate with the luciferase reagent.[7]
-
Luminescence Measurement: The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing a light signal. Measure this luminescence using a luminometer.[7]
-
ATP Quantification: Generate a standard curve using known concentrations of ATP. Use this curve to determine the ATP concentration in the experimental samples.
-
Data Analysis: A dose-dependent decrease in cellular ATP levels in the presence of TCS indicates inhibition of ATP synthesis, a hallmark of mitochondrial uncoupling.[7]
Signaling Consequences of Mitochondrial Uncoupling
The dissipation of the mitochondrial proton gradient by TCS has several downstream consequences that can be further investigated.
Caption: Downstream effects of TCS-induced mitochondrial uncoupling.
These downstream effects, such as the activation of AMP-activated protein kinase (AMPK) due to decreased ATP levels, or alterations in reactive oxygen species (ROS) production, can be investigated using standard molecular biology techniques like Western blotting and fluorescent ROS indicators, respectively.[1]
References
- 1. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Uncoupler - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. news-medical.net [news-medical.net]
- 6. scienceblog.com [scienceblog.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tetrachlorosalicylanilide in Bacterial Membrane Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tetrachlorosalicylanilide (TCS) is a potent membrane-active agent that has proven to be a valuable tool in the study of bacterial membrane transport and bioenergetics. Its primary mechanism of action involves the disruption of the bacterial cytoplasmic membrane's integrity and function, making it an effective antimicrobial compound, particularly against Gram-positive bacteria such as Staphylococcus aureus. The lipophilic nature of TCS allows it to readily intercalate into the bacterial membrane, leading to a cascade of events that ultimately inhibit bacterial growth.
The principal applications of TCS in bacterial membrane transport studies are centered around its ability to act as a protonophore. By transporting protons across the bacterial membrane, TCS dissipates the proton motive force (PMF), which is the electrochemical gradient of protons (ΔpH and Δψ) essential for various cellular processes. This disruption of the PMF has several key consequences that can be experimentally investigated:
-
Inhibition of ATP Synthesis: The dissipation of the proton gradient by TCS uncouples oxidative phosphorylation, thereby inhibiting the synthesis of ATP by F₀F₁-ATP synthase. This makes TCS a useful tool for studying the reliance of bacteria on the PMF for energy production.
-
Disruption of Active Transport: Many nutrient uptake systems in bacteria are coupled to the proton motive force. By collapsing the proton gradient, TCS effectively inhibits the energy-dependent transport of essential molecules such as amino acids and phosphates into the bacterial cell.[1]
-
Induction of Ion Leakage: The insertion of TCS into the membrane can lead to a general increase in membrane permeability, causing the leakage of ions and other small molecules from the cytoplasm.
-
Membrane Depolarization: As a protonophore, TCS facilitates the influx of protons, which neutralizes the negative charge on the interior of the bacterial membrane, leading to its depolarization.
The resistance of Gram-negative bacteria, such as Escherichia coli, to TCS is primarily attributed to the protective barrier of their outer membrane, which limits the adsorption of the compound.[1]
These properties make TCS an excellent candidate for a variety of research applications, including:
-
Screening for new antibacterial agents that target the bacterial membrane.
-
Investigating the mechanisms of bacterial resistance to membrane-active compounds.
-
Studying the bioenergetics of bacterial growth and survival.
-
Elucidating the role of the proton motive force in various bacterial processes.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound in bacterial studies.
| Parameter | Bacterium | Value | Reference |
| Bacteriostatic Concentration | Staphylococcus aureus | Adsorption of 0.75 x 10⁵ molecules per bacterium | [1] |
| Concentration for ATP Synthase Inhibition | E. callanderi (in vitro) | 30 µM |
Note: Specific MIC values for this compound against various bacterial strains can vary depending on the experimental conditions and the specific strain being tested. Researchers should determine the MIC for their particular strain of interest using standardized protocols.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the determination of the MIC of TCS against Staphylococcus aureus using the broth microdilution method.
Materials:
-
This compound (TCS) stock solution (e.g., 1 mg/mL in DMSO)
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Serial Dilution of TCS: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of the TCS stock solution to the first well of a row and mix well. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (bacteria in MHB without TCS) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of TCS that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Protocol 2: Assessment of Bacterial Membrane Depolarization using DiSC₃(5) Fluorescent Dye
This protocol describes a method to measure the depolarization of the bacterial cytoplasmic membrane potential in S. aureus upon treatment with TCS using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).
Materials:
-
This compound (TCS)
-
Staphylococcus aureus culture in mid-logarithmic growth phase
-
DiSC₃(5) stock solution (e.g., 1 mM in DMSO)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Bacterial Preparation: Grow S. aureus to mid-log phase (OD₆₀₀ ≈ 0.5). Harvest the cells by centrifugation and wash twice with the buffer. Resuspend the cells in the buffer to an OD₆₀₀ of 0.05.
-
Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of 1 µM. Incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.
-
Fluorescence Measurement: a. Transfer 200 µL of the dye-loaded cell suspension to a cuvette or a well of a black 96-well plate. b. Place the sample in the fluorometer and record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm) until a stable signal is obtained. c. Add the desired concentration of TCS (e.g., at its MIC or a multiple thereof) to the sample and immediately start recording the fluorescence intensity over time. d. For a positive control, add CCCP (final concentration 5-10 µM) to a separate sample to induce complete depolarization.
-
Data Analysis: An increase in fluorescence intensity indicates the release of the DiSC₃(5) dye from the depolarized membrane into the aqueous environment. The rate and extent of fluorescence increase are proportional to the degree of membrane depolarization.
Protocol 3: Inhibition of Bacterial ATP Synthesis Assay
This protocol provides a method to assess the inhibitory effect of TCS on bacterial ATP synthesis by measuring the ATP levels in treated bacterial cells.
Materials:
-
This compound (TCS)
-
Staphylococcus aureus culture
-
Reagents for ATP quantification (e.g., a commercial luciferin-luciferase based ATP assay kit)
-
Phosphate-buffered saline (PBS)
-
Luminometer
Procedure:
-
Bacterial Culture and Treatment: a. Grow S. aureus to mid-log phase. b. Harvest the cells by centrifugation, wash with PBS, and resuspend in a suitable buffer that supports ATP synthesis (e.g., PBS with a carbon source like glucose). c. Aliquot the bacterial suspension into microcentrifuge tubes. d. Add TCS at various concentrations (e.g., including 30 µM) to the respective tubes. Include an untreated control. e. Incubate the tubes under conditions that promote ATP synthesis (e.g., 37°C with aeration) for a defined period (e.g., 30 minutes).
-
ATP Extraction: a. After incubation, immediately extract ATP from the bacterial cells according to the protocol provided with the ATP assay kit. This typically involves cell lysis to release the intracellular ATP.
-
ATP Quantification: a. Add the luciferin-luciferase reagent to the extracted ATP samples. b. Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: a. Generate a standard curve using known concentrations of ATP. b. Calculate the ATP concentration in the TCS-treated and untreated samples. c. Express the results as a percentage of ATP synthesis inhibition relative to the untreated control.
Visualizations
Caption: Mechanism of action of this compound on the bacterial membrane.
Caption: Workflow for assessing bacterial membrane depolarization using TCS.
Caption: Workflow for measuring the inhibition of bacterial ATP synthesis by TCS.
References
Application Notes and Protocols: Utilizing Tetrachlorosalicylanilide to Elucidate Mechanisms of Photoallergic Contact Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoallergic contact dermatitis (PACD) is a delayed-type hypersensitivity reaction initiated by the interaction of a chemical substance and ultraviolet (UV) radiation, predominantly UVA, on the skin. Tetrachlorosalicylanilide (TCSA), a halogenated salicylanilide formerly used as an antimicrobial agent in soaps and other topical products, is a well-characterized photoallergen. Due to its potent photosensitizing capabilities, TCSA serves as a valuable tool in dermatological and toxicological research to investigate the complex cellular and molecular mechanisms underlying PACD. These application notes provide a comprehensive overview of the use of TCSA in studying PACD, including detailed experimental protocols and an examination of the involved signaling pathways.
Mechanism of TCSA-Induced Photoallergic Contact Dermatitis
The development of TCSA-induced PACD is a two-phase process: sensitization and elicitation.
Sensitization Phase: Upon initial topical application, TCSA penetrates the stratum corneum. Subsequent exposure to UVA radiation excites the TCSA molecule, transforming it into a reactive photoproduct. This photoproduct then acts as a hapten, covalently binding to endogenous skin proteins to form a complete photoantigen. This process is often referred to as photohaptenation. Epidermal Langerhans cells (LCs), the resident antigen-presenting cells of the skin, recognize and internalize this photoantigen. The LCs then mature and migrate from the epidermis to the draining lymph nodes. In the lymph nodes, the LCs present the processed photoantigen to naive T-lymphocytes, leading to the clonal expansion and differentiation of antigen-specific memory T-cells.
Elicitation Phase: Upon re-exposure to TCSA and UVA radiation in a sensitized individual, the circulating memory T-cells are recruited to the site of application. These T-cells recognize the photoantigen presented by LCs and other antigen-presenting cells, triggering a cascade of inflammatory responses. This results in the characteristic eczematous reaction of PACD, which includes erythema, edema, and vesiculation, typically appearing 24 to 48 hours after exposure.
Key Cellular and Molecular Players
-
Keratinocytes: As the primary constituent of the epidermis, keratinocytes can be damaged by the phototoxic effects of TCSA and UVA, leading to the release of pro-inflammatory mediators that contribute to the activation of LCs.
-
Langerhans Cells (LCs): These epidermal dendritic cells are crucial for the recognition of the TCSA-photoantigen and the initiation of the adaptive immune response.
-
T-Lymphocytes: Primarily CD4+ T-helper cells are activated during the sensitization phase and orchestrate the inflammatory response during the elicitation phase.
-
Cytokines and Chemokines: A variety of signaling molecules, including interleukins (e.g., IL-1β, IL-8, IL-18) and tumor necrosis factor-alpha (TNF-α), are released by keratinocytes, LCs, and T-cells, mediating the inflammatory cascade.
Experimental Protocols
In Vivo Model: Mouse Ear Swelling Test
The mouse ear swelling test is a standard in vivo method to assess the sensitization potential of photoallergens like TCSA.
Materials:
-
This compound (TCSA)
-
Acetone (vehicle for sensitization)
-
Ethanol (vehicle for challenge)
-
UVA light source (320-400 nm)
-
Micropipettes
-
Ear thickness gauge
Protocol:
-
Sensitization Phase (Day 0 and 1):
-
Prepare a 1% (w/v) TCSA solution in acetone.
-
Apply 50 µL of the 1% TCSA solution to the shaved abdomen of the mice.
-
Immediately following application, irradiate the application site with 3 J/cm² of UVA.
-
Repeat this procedure on day 1.
-
-
Challenge Phase (Day 7):
-
Measure the baseline ear thickness of both ears using an ear thickness gauge.
-
Prepare a 3% (w/v) TCSA solution in ethanol.
-
Apply 10 µL of the 3% TCSA solution to the dorsal side of one ear. Apply 10 µL of the vehicle (ethanol) to the contralateral ear as a control.
-
Immediately following application, irradiate both ears with 6 J/cm² of UVA.
-
-
Measurement of Ear Swelling:
-
Measure the ear thickness of both ears at 24 and 48 hours after the challenge.
-
The degree of ear swelling is calculated as the difference in ear thickness between the TCSA-treated ear and the vehicle-treated ear.
-
In Vitro Model 1: Langerhans Cell-Enriched Epidermal Cell Proliferation Assay
This in vitro assay assesses the ability of TCSA-photomodified LCs to stimulate the proliferation of T-lymphocytes from sensitized animals.
Materials:
-
This compound (TCSA)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Langerhans cell-enriched epidermal cells (LC-EC)
-
Lymphocytes from TCSA-sensitized mice
-
UVA light source (320-400 nm)
-
96-well cell culture plates
-
³H-thymidine or other proliferation assay reagent
Protocol:
-
Preparation of Photohapten-Modified LC-EC:
-
Culture LC-EC in a 96-well plate.
-
Prepare a 0.1 mM TCSA solution in the culture medium.
-
Add the TCSA solution to the LC-EC and irradiate with at least 0.5 J/cm² of UVA.
-
Wash the cells to remove excess TCSA.
-
-
Co-culture and Proliferation Assay:
-
Isolate lymphocytes from the draining lymph nodes of TCSA-sensitized mice.
-
Add the lymphocytes to the wells containing the photohapten-modified LC-EC.
-
Incubate the co-culture for 72 hours.
-
Pulse the cells with ³H-thymidine for the final 18 hours of incubation.
-
Harvest the cells and measure ³H-thymidine incorporation using a scintillation counter to determine the level of lymphocyte proliferation.
-
In Vitro Model 2: THP-1 Cell Line Assay for Photoallergenicity
The human monocytic cell line, THP-1, can be used as a surrogate for dendritic cells to assess the photoallergenic potential of substances by measuring the release of the pro-inflammatory cytokine IL-8.
Materials:
-
This compound (TCSA)
-
THP-1 cell line
-
Cell culture medium (e.g., RPMI-1640 supplemented with FBS)
-
UVA light source (320-400 nm)
-
24-well cell culture plates
-
ELISA kit for human IL-8
Protocol:
-
Cell Treatment and Irradiation:
-
Seed THP-1 cells in a 24-well plate.
-
Prepare various concentrations of TCSA in the culture medium.
-
Treat the cells with the TCSA solutions.
-
Irradiate the cells with a non-cytotoxic dose of UVA (e.g., 2.5 J/cm²). Include non-irradiated control wells for each TCSA concentration.
-
-
Measurement of IL-8 Release:
-
Incubate the cells for 24 hours post-irradiation.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-8 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
An increase in IL-8 release in the irradiated, TCSA-treated cells compared to the non-irradiated controls is indicative of a photoallergenic potential.
-
Data Presentation
Table 1: Quantitative Parameters for In Vivo Mouse Ear Swelling Test
| Parameter | Sensitization Phase | Challenge Phase |
| TCSA Concentration | 1% in acetone | 3% in ethanol |
| Application Volume | 50 µL | 10 µL |
| UVA Dose | 3 J/cm² | 6 J/cm² |
| Timing | Day 0 and 1 | Day 7 |
| Endpoint | Ear swelling at 24 and 48 hours | Ear swelling at 24 and 48 hours |
Table 2: Quantitative Parameters for In Vitro Assays
| Assay | Cell Type | TCSA Concentration | UVA Dose | Endpoint |
| LC-EC Proliferation Assay | Langerhans cell-enriched epidermal cells & T-lymphocytes | 0.1 mM | ≥ 0.5 J/cm² | Lymphocyte proliferation |
| THP-1 Assay | THP-1 cells | Varies (dose-response) | ~2.5 J/cm² | IL-8 release |
Signaling Pathways in TCSA-Induced Photoallergic Contact Dermatitis
The immune response in TCSA-induced PACD is orchestrated by a complex network of signaling pathways within keratinocytes, Langerhans cells, and T-cells.
Keratinocyte and Langerhans Cell Activation
Upon exposure to TCSA and UVA, keratinocytes and Langerhans cells are activated, leading to the production of pro-inflammatory cytokines. This activation is mediated by intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Activation of Keratinocytes and Langerhans Cells by TCSA and UVA.
T-Cell Activation and Proliferation
In the lymph nodes, mature Langerhans cells present the TCSA-photoantigen to naive T-cells via the Major Histocompatibility Complex (MHC) class II molecules. This interaction, along with co-stimulatory signals, activates the T-cell receptor (TCR) signaling cascade.
Caption: T-Cell Activation by Antigen-Presenting Langerhans Cells.
Overall Workflow of TCSA-Induced Photoallergic Contact Dermatitis
The entire process, from initial exposure to the clinical manifestation of PACD, can be visualized as a multi-step workflow.
Caption: Workflow of TCSA-Induced Photoallergic Contact Dermatitis.
protocol for preparing Tetrachlorosalicylanilide solutions for laboratory use
Application Notes and Protocols for Tetrachlorosalicylanilide Solutions
Introduction
This compound (TCSA) is a chlorinated salicylanilide known for its bacteriostatic and antimicrobial properties.[1][2][3] It has been utilized in various research applications to study contact photosensitivity and its effects on cellular mechanisms, such as the sarcoplasmic reticulum calcium pump.[4][5] Due to its lipophilic nature, TCSA is practically insoluble in water but demonstrates good solubility in many organic solvents and alkaline aqueous solutions.[1][4] This document provides a detailed protocol for the preparation, storage, and handling of TCSA solutions for laboratory use by researchers, scientists, and drug development professionals.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of TCSA is presented in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | [1] |
| CAS Number | 1154-59-2 | [1] |
| Molecular Formula | C13H7Cl4NO2 | [1] |
| Molecular Weight | 351.0 g/mol | [1][4] |
| Appearance | Off-white to beige crystalline powder | [2][3] |
| Melting Point | 162 °C | [1][2] |
| Aqueous Solubility | 0.16 mg/L at 25°C | [1] |
| Organic Solvent Solubility | Readily soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, ethanol, methanol, dichloromethane, and chloroform. | [1] |
Experimental Protocols
Safety Precautions
-
This compound is a potent photosensitizer and can cause skin disorders.[4] Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the solid compound and organic solvents.
-
Consult the Safety Data Sheet (SDS) for TCSA before use for complete safety and handling information.
Materials and Equipment
-
This compound (TCSA) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Appropriate cell culture medium or buffer for final dilution
Preparation of a 10 mM TCSA Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of TCSA in DMSO, a common solvent for water-insoluble compounds in biological research.
-
Calculate the required mass of TCSA:
-
The molecular weight of TCSA is 351.0 g/mol .
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 351.0 g/mol = 0.00351 g = 3.51 mg
-
-
-
Weigh the TCSA powder:
-
Using a calibrated analytical balance, carefully weigh out 3.51 mg of TCSA powder and place it in a sterile, amber glass vial or a polypropylene tube.
-
-
Dissolve the TCSA:
-
Add 1 mL of anhydrous DMSO to the vial containing the TCSA powder.
-
Cap the vial tightly and vortex thoroughly until the TCSA is completely dissolved. The solution should be clear.
-
-
Storage of Stock Solution:
-
Store the 10 mM TCSA stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
-
Preparation of Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. The stock solution must be diluted into an appropriate aqueous medium (e.g., cell culture medium or buffer) to the desired final concentration immediately before use.
Example: Preparation of a 10 µM working solution in 10 mL of cell culture medium:
-
Calculate the required volume of stock solution:
-
Using the formula M1V1 = M2V2:
-
(10 mM) * V1 = (0.010 mM) * (10 mL)
-
V1 = 0.01 mL = 10 µL
-
-
-
Prepare the working solution:
-
Aseptically add 10 µL of the 10 mM TCSA stock solution to 10 mL of the desired cell culture medium or buffer.
-
Mix immediately and thoroughly by gentle inversion or pipetting to ensure homogeneity and prevent precipitation of the compound.
-
-
Final DMSO Concentration:
-
The final concentration of DMSO in this working solution will be 0.1%.
-
-
Use of Working Solution:
-
Use the freshly prepared working solution immediately for your experiments. Due to the low aqueous solubility of TCSA, diluted solutions may not be stable for long periods.
-
Stability and Storage of TCSA Solutions
| Solution Type | Storage Temperature | Container | Shelf-Life | Special Considerations |
| Solid Powder | 2-8°C | Tightly sealed container | As per manufacturer's recommendations | Protect from light. |
| 10 mM Stock Solution in DMSO | -20°C | Amber glass vials or polypropylene tubes | Up to 6 months (in aliquots) | Avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Solutions | Use Immediately | N/A | Not recommended for storage | Prepare fresh before each experiment to avoid precipitation. |
Note: The stability of TCSA solutions can be influenced by factors such as the solvent, storage temperature, and exposure to light. It is advisable to perform stability studies for specific experimental conditions if long-term storage of diluted solutions is required.[6][7][8]
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for investigating the effect of this compound on T-cell activation in vitro. This pathway is relevant as studies have shown TCSA's involvement in contact photosensitivity, a process mediated by T-cells.[5]
Workflow for studying TCSA's effect on T-cell activation.
References
- 1. Buy 3,3',4',5-Tetrachlorosalicylanilide | 1154-59-2 [smolecule.com]
- 2. Cas 1154-59-2,3,3',4',5-TETRACHLOROSALICYLANILIDE | lookchem [lookchem.com]
- 3. 3,3',4',5-TETRACHLOROSALICYLANILIDE | 1154-59-2 [chemicalbook.com]
- 4. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Genetic control of contact photosensitivity to this compound. I. Preferential activation of suppressor T cells in low responder H-2k mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. www3.paho.org [www3.paho.org]
Application Notes and Protocols: Techniques for Measuring the Inhibition of Bacterial Growth by Tetrachlorosalicylanilide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tetrachlorosalicylanilide is a potent antibacterial agent known for its activity against a range of bacteria, particularly Gram-positive organisms like Staphylococcus aureus. Its primary mechanism involves disrupting essential cellular processes at the bacterial cell membrane.[1] Accurate and reproducible measurement of its inhibitory activity is crucial for research, development of new antimicrobial formulations, and understanding mechanisms of resistance. These application notes provide detailed protocols for three standard methods used to quantify the antibacterial efficacy of this compound: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, Agar Disk Diffusion, and Bacterial Growth Curve Analysis.
Mechanism of Action of this compound
This compound exerts its bacteriostatic effect by adsorbing to the bacterial cell membrane. This interaction disrupts the membrane's function, leading to the inhibition of energy-dependent processes. Key consequences include the blockage of phosphate and amino acid transport into the cell and the inhibition of their incorporation into cellular material.[1] This disruption of energy metabolism is sufficient to halt bacterial growth.[1]
Caption: Mechanism of this compound antibacterial action.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a target microorganism in a liquid medium.[2][3] It is considered the gold standard for quantitative susceptibility testing.
Experimental Workflow
References
Animal Models for Investigating Tetrachlorosalicylanilide-Induced Skin Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorosalicylanilide (TCSA) is a potent photosensitizing agent known to induce photoallergic contact dermatitis.[1] Understanding the mechanisms underlying these skin reactions is crucial for the safety assessment of new chemical entities and the development of therapeutic interventions. Animal models, particularly murine models, have been instrumental in elucidating the immunopathological pathways involved in TCSA-induced photosensitivity.[2][3][4] These models provide a valuable platform for screening potential photosensitizers and for evaluating the efficacy of novel treatments.
This document provides detailed application notes and protocols for utilizing animal models to investigate TCSA-induced skin reactions. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows. Drug-induced photosensitivity reactions are broadly classified into two types: phototoxic and photoallergic.[5][6] Phototoxic reactions are dose-dependent and result from direct cellular damage, whereas photoallergic reactions are immune-mediated, require prior sensitization, and are not strictly dose-dependent.[7][8] TCSA predominantly elicits a photoallergic response, which is a delayed-type hypersensitivity reaction.[9]
Key Concepts in TCSA-Induced Photoallergy
The development of TCSA-induced photoallergy involves two distinct phases:
-
Sensitization Phase: Initial exposure to TCSA in the presence of ultraviolet A (UVA) radiation leads to the formation of a photo-hapten. This modified molecule is recognized by antigen-presenting cells (APCs), such as Langerhans cells in the skin, which then migrate to regional lymph nodes to prime naive T-lymphocytes.[8]
-
Elicitation Phase: Upon subsequent exposure to TCSA and UVA at a different skin site, sensitized T-lymphocytes recognize the photo-hapten presented by APCs. This recognition triggers the release of pro-inflammatory cytokines and the recruitment of other immune cells, leading to a visible inflammatory skin reaction, typically observed as erythema and edema.[10]
Animal Models: Murine Contact Photosensitivity (CPS)
Mice are the most commonly used animal model for studying TCSA-induced photoallergy.[11] Various inbred strains, such as BALB/c, have been shown to be effective in developing contact photosensitivity to TCSA.[3][9] The response can be quantified by measuring ear swelling, a hallmark of the inflammatory reaction.[12]
Genetic Considerations
The genetic background of the mouse strain can significantly influence the immune response to TCSA. Studies have shown that the Major Histocompatibility Complex (MHC), specifically the H-2 haplotype in mice, plays a crucial role in determining the responsiveness to TCSA-induced CPS.[2] For instance, mice with H-2b and H-2d alleles are high responders, while those with the H-2k haplotype are low responders due to the preferential activation of suppressor T cells.[2]
Data Presentation
Table 1: Recommended Dosing for TCSA-Induced Contact Photosensitivity in BALB/c Mice
| Phase | TCSA Concentration | TCSA Volume | UVA Dose | Application Site |
| Sensitization (Days 0 & 1) | 1% | 50 µL | 3 J/cm² | Shaved Abdomen |
| Challenge (Day 7) | 3% | 10 µL | 6 J/cm² | Dorsal Ear |
This data is compiled from a study optimizing TCSA and UVA doses for CPS in BALB/cJ mice.[12]
Table 2: Time Course of Ear Swelling Response in BALB/c Mice
| Time Post-Challenge | Mean Ear Swelling (x 10⁻³ inches) ± SE |
| 4 days | Small increase |
| 5 days | Further increase |
| 7 days | Peak response (27.4 ± 0.6) |
| 2 weeks | Gradual decrease |
| 3 weeks | Gradual decrease |
| 5 weeks | Gradual decrease |
| 7 weeks | Sensitization not detected |
| 9 weeks | Sensitization not detected |
This table summarizes the duration of contact photosensitivity to TCSA in BALB/cJ mice.[3][12]
Experimental Protocols
Protocol 1: Induction of Contact Photosensitivity to TCSA in Mice
Materials:
-
3,3',4',5-Tetrachlorosalicylanilide (TCSA)
-
Acetone
-
Olive oil
-
UVA light source with a radiometer
-
Micrometer caliper
-
8-10 week old BALB/c mice
Procedure:
Sensitization Phase (Days 0 and 1):
-
Prepare a 1% (w/v) solution of TCSA in a 4:1 acetone:olive oil vehicle.
-
Shave a small area (approximately 2 cm x 2 cm) on the abdomen of each mouse.
-
On day 0, apply 50 µL of the 1% TCSA solution to the shaved abdomen.
-
Immediately irradiate the application site with 3 J/cm² of UVA.
-
Repeat step 3 and 4 on day 1.
Challenge Phase (Day 7):
-
Prepare a 3% (w/v) solution of TCSA in a 4:1 acetone:olive oil vehicle.
-
Measure the baseline thickness of the right ear of each mouse using a micrometer caliper.
-
Apply 10 µL of the 3% TCSA solution to the dorsal side of the right ear.
-
Immediately irradiate the ear with 6 J/cm² of UVA.
-
The left ear can serve as a control (treated with vehicle and UVA, or TCSA without UVA).
Measurement of Ear Swelling:
-
24 hours after the challenge, measure the thickness of both the right and left ears.
-
The ear swelling response is calculated as the difference between the ear thickness at 24 hours and the baseline measurement.
-
The net ear swelling is the difference in swelling between the TCSA-treated ear and the control ear.
Signaling Pathways and Workflows
The photoallergic reaction to TCSA is a complex immunological process. The following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: Signaling pathway of TCSA-induced photoallergic contact dermatitis.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetic control of contact photosensitivity to this compound. I. Preferential activation of suppressor T cells in low responder H-2k mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The duration of contact photosensitivity to TCSA in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of contact photosensitivity in mice: I. T cell regulation of contact photosensitivity to this compound under the genetic restrictions of the major histocompatibility complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms [frontiersin.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Differences of contact photosensitivity responses to this compound among BALB/c, mast cell-deficient W/Wv and their normal littermate +/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug and chemical photosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of this compound and ultraviolet A doses at sensitization and challenge for contact photosensitivity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tetrachlorosalicylanilide in Studies of Staphylococcus aureus Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tetrachlorosalicylanilide (TCSA) is a halogenated salicylanilide, a class of compounds that has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus (S. aureus), including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains.[1][2] While direct and extensive research on TCSA's specific application in S. aureus growth inhibition is limited, the available data on structurally related salicylanilide derivatives provide a strong basis for its investigation as a potential anti-staphylococcal agent. This document outlines the potential applications of TCSA in this research area, supported by data from related compounds, and provides detailed protocols for its study.
The primary application of TCSA in this context is as a lead compound for the development of novel antibiotics to combat drug-resistant S. aureus. Salicylanilides have been shown to be effective against clinical isolates of MRSA, with some derivatives exhibiting minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics.[1] For instance, the repurposed salicylanilide anthelmintic drugs, niclosamide and oxyclozanide, have shown potent activity against MRSA.[3][4][5]
The mechanism of action for salicylanilides against S. aureus is believed to be multifactorial, involving the disruption of the bacterial cell membrane and the inhibition of key signaling pathways.[3][4] Studies on related compounds suggest that they can permeabilize the bacterial cell envelope, leading to leakage of intracellular components and ultimately cell death.[3][4] Furthermore, some salicylanilides have been found to inhibit two-component regulatory systems, which are crucial for bacterial adaptation and virulence.[4]
Given the promising activity of its chemical class, TCSA warrants further investigation to determine its specific MIC against various S. aureus strains, its bactericidal or bacteriostatic nature, and its precise mechanism of action.
Data Presentation
The following table summarizes the in vitro antibacterial activity of various salicylanilide derivatives against Staphylococcus aureus, providing a reference for the potential efficacy of TCSA.
| Compound Name | S. aureus Strain(s) | MIC Range (µg/mL) | Reference(s) |
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | MRSA and VRSA clinical isolates | 0.031–0.062 | [1] |
| Niclosamide | MRSA clinical isolates | 0.0625–0.5 | [3][4][5] |
| Oxyclozanide | MRSA clinical isolates | 0.125–2 | [3][4][5] |
| 5-Cl-4'-CF3-SAL | S. aureus | 3.12 | [6] |
| AIM33 | S. aureus | 0.5 - 3.12 | [6][7] |
| Closantel | S. aureus | 0.12 - 1 | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of TCSA against S. aureus.[8][9]
Materials:
-
This compound (TCSA) stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Staphylococcus aureus strain(s) of interest (e.g., ATCC 29213, MRSA, or clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of TCSA Dilutions:
-
Perform serial two-fold dilutions of the TCSA stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Include a positive control well (CAMHB with inoculum, no TCSA) and a negative control well (CAMHB only).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture of S. aureus on a non-selective agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 200 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of TCSA that completely inhibits visible growth of the bacteria.
-
Time-Kill Assay
This assay determines the bactericidal or bacteriostatic activity of TCSA over time.[10][11][12][13][14]
Materials:
-
TCSA solution at a desired multiple of the MIC (e.g., 4x MIC)
-
Log-phase culture of S. aureus
-
CAMHB
-
Sterile test tubes or flasks
-
Sterile saline or PBS for serial dilutions
-
Tryptic Soy Agar (TSA) plates
-
Incubator (37°C) with shaking capabilities
Procedure:
-
Preparation:
-
Grow an overnight culture of S. aureus in CAMHB.
-
Dilute the overnight culture into fresh CAMHB and grow to mid-logarithmic phase (OD₆₀₀ of ~0.5).
-
Dilute the log-phase culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing:
-
CAMHB with TCSA (at the desired multiple of MIC).
-
CAMHB without TCSA (growth control).
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for both the TCSA-treated and control cultures.
-
A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity. A <3-log₁₀ reduction indicates bacteriostatic activity.[13]
-
Mandatory Visualization
Caption: Experimental workflow for evaluating TCSA's anti-S. aureus activity.
Caption: Postulated mechanism of TCSA via cell membrane disruption.
Caption: Potential inhibition of S. aureus two-component systems by TCSA.
References
- 1. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus | PLOS One [journals.plos.org]
- 4. Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Antistaphylococcal activity of novel salicylanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. Time-Kill Assay [bio-protocol.org]
- 12. 4.5. Time–Kill Assay [bio-protocol.org]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbiologyjournal.org [microbiologyjournal.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Tetrachlorosalicylanilide in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Tetrachlorosalicylanilide (TCSA) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (TCSA) so difficult to dissolve in aqueous buffers?
A1: TCSA has a very low intrinsic aqueous solubility, reported to be approximately 0.16 mg/L at 25°C.[1] This is due to its chemical structure, which is largely hydrophobic. The presence of four chlorine atoms on the aromatic rings contributes significantly to its lipophilicity, making it resistant to dissolving in water-based solutions.
Q2: What is the most straightforward method to start improving TCSA solubility?
A2: Adjusting the pH of the aqueous buffer is often the simplest initial approach. TCSA has a phenolic hydroxyl group with an estimated pKa between 6.08 and 6.8.[2] By increasing the pH of the buffer to a value above its pKa (e.g., pH 7.4 or higher), the phenolic proton is removed, forming a phenolate anion. This ionization increases the molecule's polarity, thereby enhancing its aqueous solubility.[2][3]
Q3: Can co-solvents be used to dissolve TCSA?
A3: Yes, co-solvents are a highly effective technique. TCSA is readily soluble in many organic solvents.[1] By adding a water-miscible organic solvent (a co-solvent) to the aqueous buffer, the overall polarity of the solvent system is reduced, making it more favorable for dissolving a hydrophobic compound like TCSA.[4] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Q4: How do surfactants help in solubilizing TCSA?
A4: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic TCSA molecules can be encapsulated within the hydrophobic core of the micelles, effectively dispersing them in the aqueous buffer.[5] Non-ionic surfactants like Polysorbate 80 (Tween 80) are commonly used for this purpose.[6][7]
Q5: What is the role of cyclodextrins in improving TCSA solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes by encapsulating the hydrophobic TCSA molecule within their cavity. This complex is then readily soluble in aqueous solutions due to the hydrophilic exterior of the cyclodextrin.[8][9] Beta-cyclodextrins and their more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used.[6]
Troubleshooting Guides
Issue 1: TCSA precipitates out of solution after pH adjustment.
| Potential Cause | Troubleshooting Step |
| pH Drift | The initial pH adjustment may not be stable. Re-measure the pH of the solution after TCSA has been added and dissolved. If the pH has drifted downwards, readjust it to the desired alkaline pH. Consider using a buffer with a higher buffering capacity. |
| Buffer Incompatibility | Certain buffer components may interact with the ionized form of TCSA, leading to precipitation. Try a different buffer system with a similar pKa. |
| Temperature Effects | Solubility is temperature-dependent. Ensure that the temperature of the solution is maintained throughout the experiment and storage. A decrease in temperature can lead to precipitation. |
| Exceeding Solubility Limit | Even with pH adjustment, the solubility of TCSA has a limit. You may be trying to dissolve a concentration that is higher than the solubility at that specific pH. Try preparing a more dilute solution. |
Issue 2: The use of co-solvents is leading to TCSA precipitation upon dilution.
| Potential Cause | Troubleshooting Step |
| Insufficient Co-solvent Concentration in Final Solution | When diluting a TCSA stock solution prepared in a high concentration of co-solvent with an aqueous buffer, the final concentration of the co-solvent may be too low to maintain solubility. |
| "Salting Out" Effect | The addition of high concentrations of salts from the buffer to the co-solvent/TCSA mixture can decrease the solubility of TCSA. |
| Rapid Dilution | Adding the aqueous buffer too quickly can create localized areas of low co-solvent concentration, causing rapid precipitation. |
Issue 3: Surfactant-based formulation is cloudy or shows poor stability.
| Potential Cause | Troubleshooting Step |
| Surfactant Concentration Below CMC | Ensure that the final concentration of the surfactant in your formulation is above its critical micelle concentration (CMC). Below the CMC, micelles do not form, and the solubilization effect is minimal. |
| Inappropriate Surfactant Choice | The hydrophobic-lipophilic balance (HLB) of the surfactant is important. For solubilizing a highly hydrophobic compound like TCSA, a surfactant with an appropriate HLB value should be chosen. Polysorbate 80 (HLB 15.0) is often a good starting point.[5] |
| Drug-Surfactant Ratio | There is a limit to how much drug can be solubilized by a given amount of surfactant. You may need to increase the surfactant concentration or decrease the TCSA concentration. |
| pH Effects on Micelles | The pH of the buffer can sometimes affect the stability and solubilizing capacity of micelles. Ensure the chosen surfactant is stable and effective at the desired pH of your buffer. |
Issue 4: Difficulty in forming a stable TCSA-cyclodextrin complex.
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | The molar ratio of TCSA to cyclodextrin is crucial for efficient complexation. A 1:1 molar ratio is a common starting point, but this may need to be optimized. |
| Inefficient Complexation Method | The method used to prepare the inclusion complex (e.g., physical mixing, kneading, co-precipitation, freeze-drying) significantly impacts its formation and efficiency. The kneading and co-precipitation methods are generally more effective than simple physical mixing.[8] |
| Competitive Inhibition | Other components in your formulation might be competing with TCSA for the cyclodextrin cavity. If possible, prepare the TCSA-cyclodextrin complex separately before adding other excipients. |
| Choice of Cyclodextrin | The size of the cyclodextrin cavity must be appropriate to accommodate the TCSA molecule. Beta-cyclodextrins are often suitable for molecules of this size. For higher solubility of the complex itself, consider using a modified cyclodextrin like HP-β-CD.[6] |
Quantitative Data Summary
The following tables provide illustrative examples of how the solubility of a poorly water-soluble compound like TCSA might be improved using different techniques. The actual solubility values for TCSA under these specific conditions need to be experimentally determined.
Table 1: Illustrative pH-Dependent Solubility of TCSA
| Buffer pH | Expected TCSA Solubility (mg/L) | Rationale |
| 1.2 | < 1 | At this acidic pH, TCSA is fully protonated and highly hydrophobic. |
| 4.5 | < 1 | Below the pKa, TCSA remains largely unionized and poorly soluble. |
| 6.8 | 1 - 10 | As the pH approaches the pKa, a small fraction of TCSA becomes ionized, slightly increasing solubility. |
| 7.4 | 10 - 50 | Above the pKa, a significant portion of TCSA is in its more soluble anionic form. |
| 8.0 | > 50 | At higher alkaline pH, the equilibrium shifts further towards the soluble anionic form. |
Table 2: Illustrative Effect of Co-solvents on TCSA Solubility in a pH 7.4 Buffer
| Co-solvent | Concentration (% v/v) | Expected TCSA Solubility (mg/L) |
| None | 0 | ~10-50 |
| Ethanol | 10 | 50 - 150 |
| Ethanol | 20 | 150 - 400 |
| Propylene Glycol | 10 | 60 - 180 |
| Propylene Glycol | 20 | 180 - 500 |
| PEG 400 | 10 | 70 - 200 |
| PEG 400 | 20 | 200 - 600 |
Table 3: Illustrative Effect of Surfactants on TCSA Solubility in a pH 7.4 Buffer
| Surfactant | Concentration (% w/v) | Expected TCSA Solubility (mg/L) |
| None | 0 | ~10-50 |
| Polysorbate 80 | 0.5 | 100 - 300 |
| Polysorbate 80 | 1.0 | 300 - 800 |
| Polysorbate 80 | 2.0 | > 800 |
Table 4: Illustrative Effect of Cyclodextrins on TCSA Solubility in a pH 7.4 Buffer
| Cyclodextrin | Concentration (mM) | Expected TCSA Solubility (mg/L) |
| None | 0 | ~10-50 |
| β-Cyclodextrin | 5 | 80 - 250 |
| β-Cyclodextrin | 10 | 150 - 450 |
| HP-β-Cyclodextrin | 5 | 100 - 350 |
| HP-β-Cyclodextrin | 10 | 200 - 700 |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To prepare a solution of TCSA in an aqueous buffer by increasing the pH.
Materials:
-
This compound (TCSA)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the desired volume of the chosen aqueous buffer.
-
Place the buffer in a beaker with a stir bar and monitor the pH.
-
Slowly add 1 M NaOH dropwise while stirring to adjust the buffer pH to the target value (e.g., 7.4, 8.0).
-
Once the pH is stable, weigh the desired amount of TCSA and add it to the pH-adjusted buffer while stirring.
-
Continue stirring until the TCSA is completely dissolved. This may take some time. Gentle warming (e.g., to 37°C) can be used to expedite dissolution, but ensure TCSA is stable at that temperature.
-
After dissolution, allow the solution to cool to room temperature and re-check the pH. If necessary, readjust the pH.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Protocol 2: Solubilization using a Co-solvent
Objective: To prepare a stock solution of TCSA in a co-solvent and dilute it in an aqueous buffer.
Materials:
-
This compound (TCSA)
-
Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the desired amount of TCSA and place it in a suitable container.
-
Add a small volume of the chosen co-solvent to the TCSA.
-
Vortex or sonicate the mixture until the TCSA is completely dissolved, forming a concentrated stock solution.
-
To prepare the final working solution, slowly add the TCSA stock solution dropwise to the aqueous buffer while vigorously stirring.
-
Ensure the final concentration of the co-solvent in the aqueous buffer is sufficient to maintain the solubility of TCSA.
Protocol 3: Preparation of a TCSA-Cyclodextrin Inclusion Complex by Kneading
Objective: To prepare a solid inclusion complex of TCSA with HP-β-Cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound (TCSA)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Weigh TCSA and HP-β-CD in a 1:1 molar ratio.
-
Transfer the powders to the mortar.
-
Begin grinding the powders together.
-
Slowly add a small amount of ethanol dropwise to the powder mixture while continuously grinding to form a thick, uniform paste.
-
Continue kneading the paste for 30-60 minutes.
-
Scrape the paste from the mortar and spread it on a glass dish.
-
Dry the paste in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator until a constant weight is achieved.
-
The resulting solid is the TCSA-HP-β-CD inclusion complex, which should exhibit improved solubility in aqueous buffers.
Visualizations
Caption: Workflow for improving TCSA solubility by pH adjustment.
Caption: Workflow for TCSA solubilization using a co-solvent.
Caption: Workflow for preparing a TCSA-cyclodextrin inclusion complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissolution behavior of a poorly water soluble compound in the presence of Tween 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
stability of Tetrachlorosalicylanilide in different solvent systems over time
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Tetrachlorosalicylanilide in various solvent systems. Due to the limited availability of specific quantitative stability data in public literature, this guide offers best practices, general troubleshooting advice for stability studies, and illustrative experimental protocols based on established scientific principles and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including the choice of solvent, pH of the solution, exposure to light (photostability), temperature, and the presence of oxidizing agents. It is crucial to consider these factors when designing experiments and storing solutions.
Q2: Which solvents are recommended for preparing stock solutions of this compound?
A2: While specific long-term stability data in various organic solvents is scarce, common solvents for similar compounds include acetonitrile, methanol, and dimethyl sulfoxide (DMSO). The choice of solvent should be guided by the intended application and the solubility of the compound. It is advisable to perform a preliminary stability assessment in the selected solvent under your specific experimental conditions.
Q3: How should I store this compound solutions to minimize degradation?
A3: To minimize degradation, this compound solutions should be stored in tightly sealed, light-resistant containers at low temperatures (e.g., 2-8°C or frozen at -20°C). For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation. Studies on compounds stored in DMSO suggest that minimizing water content and freeze-thaw cycles is beneficial for stability.[1][2][3]
Q4: Is this compound susceptible to photodegradation?
A4: Yes, halogenated salicylanilides are known to be photosensitive.[4] Therefore, it is critical to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil. Photostability testing is a key component of forced degradation studies to understand the potential for light-induced degradation.
Q5: What are the likely degradation pathways for this compound?
A5: While a definitive degradation pathway in various organic solvents is not well-documented in the literature, potential degradation pathways for salicylanilides under stress conditions could include hydrolysis of the amide bond, particularly under acidic or basic conditions, and photolytic cleavage of the carbon-halogen bonds.
Troubleshooting Guide for Stability Studies
This guide addresses common issues encountered during the analysis of this compound stability using High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Column contamination or degradation. | - Use a high-purity silica column.- Optimize mobile phase pH or add a competing amine (e.g., triethylamine) for basic compounds.- Flush the column with a strong solvent or replace if necessary. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column aging. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Use a guard column and replace the analytical column when performance degrades. |
| Ghost Peaks | - Contamination in the solvent, mobile phase, or sample.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol on the autosampler.- Inject a blank solvent run to identify the source of contamination. |
| Poor Mass Balance in Forced Degradation | - Degradation products are not detected by the analytical method (e.g., lack a UV chromophore).- Degradants are volatile or insoluble.- Degradants are strongly retained on the column. | - Use a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) in parallel with a UV detector.- Analyze the headspace for volatile degradants using GC-MS.- Modify the mobile phase gradient to elute highly retained compounds. |
Illustrative Stability Data
The following table presents hypothetical stability data for this compound in different solvent systems over time. This data is for illustrative purposes to demonstrate how stability data can be presented and should not be considered as experimentally verified results.
Table 1: Illustrative Stability of this compound (1 mg/mL) at Room Temperature (25°C) Protected from Light
| Time (Days) | % Remaining in Methanol | % Remaining in Ethanol | % Remaining in Acetonitrile | % Remaining in DMSO |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.5 | 99.6 | 99.8 | 99.9 |
| 7 | 96.2 | 97.1 | 98.5 | 99.2 |
| 14 | 92.8 | 94.5 | 97.2 | 98.6 |
| 30 | 85.1 | 88.3 | 94.8 | 97.5 |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.[5][6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid (HCl).
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M sodium hydroxide (NaOH) before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the stock solution at 80°C for 48 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. A method using a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) and UV detection would be a suitable starting point.[9]
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of this compound.
-
Ensure that the analytical method provides sufficient resolution between the parent compound and all degradation products.
Visualizations
References
- 1. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Variable Results in Tetrachlorosalicylanilide (TCSA) Photosensitivity Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and standardizing Tetrachlorosalicylanilide (TCSA) photosensitivity experiments. Inconsistent results in these studies can arise from a variety of factors, from procedural variables to the inherent biological complexity of photosensitivity reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to help ensure the reliability and reproducibility of your findings.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during TCSA photosensitivity experiments in a question-and-answer format.
Question 1: We are observing high variability in our in vivo ear swelling response in mice. What are the potential causes and solutions?
Answer: High variability in in vivo TCSA photosensitivity assays is a common challenge. Several factors can contribute to this issue:
-
Inconsistent TCSA Application: Uneven application of the TCSA solution can lead to variable dosing.
-
Solution: Ensure a consistent volume and concentration of TCSA solution is applied to the same area of the ear for each animal. Use a calibrated micropipette for accurate dispensing.
-
-
Variable UVA Exposure: Fluctuations in the UVA light source intensity or distance from the ear can significantly alter the delivered dose.
-
Solution: Calibrate your UVA lamp before each experiment to ensure a consistent and accurate dose delivery. Maintain a fixed distance between the light source and the ear for all animals.
-
-
Animal Strain and Genetics: Different mouse strains can exhibit varying sensitivities to photosensitizing agents.[1] The H-2 complex, in particular, plays a major role in determining the responsiveness to TCSA.[1]
-
Solution: Use a consistent and well-characterized mouse strain for all experiments. Be aware of the genetic background of your animals and its potential impact on the immune response.
-
-
Time of Day for Measurements: Ear thickness can fluctuate throughout the day due to circadian rhythms.
-
Solution: Perform ear thickness measurements at the same time of day for all animals and all experimental groups.
-
Question 2: Our in vitro 3T3 NRU phototoxicity assay for TCSA is yielding inconsistent IC50 values. What should we check?
Answer: Inconsistent IC50 values in the 3T3 Neutral Red Uptake (NRU) assay can stem from several sources:
-
TCSA Precipitation: TCSA has low aqueous solubility and can precipitate in cell culture media, leading to inaccurate concentrations.
-
Solution: Prepare TCSA stock solutions in an appropriate solvent like DMSO. When diluting in media, add the stock solution dropwise while gently swirling to avoid localized high concentrations. Visually inspect for any precipitate before adding to the cells.
-
-
Cell Density and Health: Variations in cell seeding density or the use of unhealthy cells can affect the assay's outcome.
-
Solution: Ensure a consistent cell seeding density across all wells and plates. Regularly check cell morphology and viability to ensure you are working with a healthy and consistent cell population.
-
-
Light Source Variability: Inconsistent light exposure can lead to variable phototoxicity.
-
Solution: Use a validated and calibrated light source that provides a consistent dose of UVA radiation. Ensure that all wells of the microplate receive a uniform light dose.
-
-
Inaccurate Pipetting: Errors in pipetting during serial dilutions can lead to significant concentration inaccuracies.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions of the test compound.
-
Question 3: We are unsure if the reaction we are observing is phototoxicity or photoallergy. How can we differentiate between the two?
Answer: Distinguishing between phototoxic and photoallergic reactions is crucial for mechanistic understanding.
-
Phototoxicity: This is a non-immunological reaction that can occur on the first exposure to the chemical and light.[2][3] It is typically dose-dependent and results from the generation of reactive oxygen species (ROS) that damage cell membranes and DNA.[4][5] The clinical manifestation often resembles an exaggerated sunburn and appears within hours of exposure.[2][3]
-
Photoallergy: This is a delayed-type hypersensitivity reaction that requires prior sensitization.[2] It is an immune-mediated response involving T-lymphocytes.[6][7] Upon re-exposure to the chemical and light, an eczematous reaction develops, typically within 24-48 hours.[2]
Experimental Differentiation:
-
Time Course: Phototoxic reactions appear more rapidly (minutes to hours) than photoallergic reactions (days).
-
Histology: Histological examination of skin biopsies can reveal different inflammatory cell infiltrates characteristic of each reaction type.
-
Immunological Assays: Assays like the local lymph node assay (LLNA) can be adapted to assess photoallergic potential.
Data Presentation
Clear and structured data presentation is essential for comparing results across experiments.
Table 1: In Vivo TCSA Photosensitivity - Ear Swelling Response in BALB/cJ Mice
| Sensitization Dose (TCSA) | Sensitization Dose (UVA) | Challenge Dose (TCSA) | Challenge Dose (UVA) | Mean Ear Swelling (x 10⁻³ inches ± SE) |
| 50 µL of 1% | 3 J/cm² | 10 µL of 3% | 6 J/cm² | 27.4 ± 0.6 |
| [Insert other experimental conditions] | [Insert other experimental conditions] | [Insert other experimental conditions] | [Insert other experimental conditions] | [Insert corresponding data] |
Data adapted from Brown et al., 1989.[8]
Table 2: In Vitro TCSA Phototoxicity - 3T3 Neutral Red Uptake (NRU) Assay
| TCSA Concentration (µg/mL) | Cell Viability (-UVA) % | Cell Viability (+UVA) % |
| [Concentration 1] | ||
| [Concentration 2] | ||
| [Concentration 3] | ||
| [Concentration 4] | ||
| [Concentration 5] | ||
| [Concentration 6] | ||
| [Concentration 7] | ||
| [Concentration 8] | ||
| IC50 | ||
| Photo-Irritation Factor (PIF) | ||
| Mean Photo Effect (MPE) |
This table serves as a template for presenting your in vitro data. The Photo-Irritation Factor (PIF) is calculated as the ratio of the IC50 (-UVA) to the IC50 (+UVA). The Mean Photo Effect (MPE) is another metric used to evaluate phototoxicity.
Experimental Protocols
Detailed methodologies are provided for key in vivo and in vitro experiments.
In Vivo Contact Photosensitivity (CPS) to TCSA in Mice
This protocol is adapted from a study by Brown et al. (1989) and is designed to induce and measure a contact photosensitivity response to TCSA in mice.[8]
Materials:
-
This compound (TCSA)
-
Acetone (or other suitable vehicle)
-
BALB/cJ mice
-
UVA light source with a calibrated radiometer
-
Micropipettes
-
Ear thickness gauge
Procedure:
-
Sensitization (Days 0 and 1):
-
Prepare a 1% (w/v) TCSA solution in acetone.
-
Apply 50 µL of the 1% TCSA solution to the shaved abdomen of each mouse.
-
Immediately following the application, irradiate the site with 3 J/cm² of UVA.
-
Repeat this procedure on day 1.
-
-
Challenge (Day 7):
-
Prepare a 3% (w/v) TCSA solution in acetone.
-
Measure the baseline ear thickness of both ears of each mouse using an ear thickness gauge.
-
Apply 10 µL of the 3% TCSA solution to the dorsal side of one ear. The other ear serves as a control.
-
Immediately irradiate the TCSA-treated ear with 6 J/cm² of UVA.
-
-
Measurement:
-
Measure the ear thickness of both ears 24 hours after the challenge.
-
The ear swelling response is calculated as the difference in ear thickness between the challenged ear and the control ear, after subtracting the baseline measurements.
-
In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
This protocol is based on the OECD Test Guideline 432 for in vitro phototoxicity testing.[9]
Materials:
-
Balb/c 3T3 mouse fibroblast cell line
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
This compound (TCSA)
-
Dimethyl sulfoxide (DMSO) for TCSA stock solution
-
96-well cell culture plates
-
Neutral Red solution
-
UVA light source with a calibrated radiometer
Procedure:
-
Cell Seeding:
-
Seed Balb/c 3T3 cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours of incubation.
-
-
Treatment:
-
Prepare a stock solution of TCSA in DMSO.
-
Perform serial dilutions of the TCSA stock solution in culture medium to achieve a range of final concentrations.
-
Remove the culture medium from the cells and replace it with the TCSA-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest TCSA concentration).
-
-
Irradiation:
-
Incubate the plates for a defined period (e.g., 1 hour).
-
Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the second plate in the dark as a control.
-
-
Post-Incubation and Neutral Red Uptake:
-
Replace the TCSA-containing medium with fresh culture medium in both plates.
-
Incubate the plates for another 24 hours.
-
Incubate the cells with a medium containing Neutral Red for approximately 3 hours.
-
-
Measurement and Data Analysis:
-
Wash the cells and then extract the dye.
-
Measure the absorbance of the extracted dye using a plate reader at the appropriate wavelength (e.g., 540 nm).
-
Calculate the cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 values (the concentration that causes 50% cell death) for both the irradiated and non-irradiated plates.
-
Calculate the Photo-Irritation Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF value greater than 5 is generally considered indicative of phototoxicity.
-
Mandatory Visualizations
Signaling Pathway of TCSA-Induced Photoallergy
The following diagram illustrates the proposed signaling pathway for TCSA-induced photoallergic contact dermatitis.
Caption: Proposed mechanism of TCSA-induced photoallergic contact dermatitis.
Experimental Workflow for In Vivo Contact Photosensitivity Assay
This diagram outlines the key steps in the in vivo TCSA photosensitivity experiment.
Caption: Experimental workflow for the in vivo mouse contact photosensitivity assay.
Logical Relationship for Troubleshooting In Vitro Phototoxicity Assays
This diagram provides a logical framework for troubleshooting variable results in in vitro phototoxicity experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. test.altex.org [test.altex.org]
- 3. Frontiers | Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms [frontiersin.org]
- 4. Skin photosensitizing agents and the role of reactive oxygen species in photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of reactive oxygen species in ultraviolet-induced photodamage of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Immunological and molecular mechanisms of photoallergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Examination of this compound (TCSA) photoallergy using in vitro photohapten-modified Langerhans cell-enriched epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro phototoxicity testing: development and validation of a new concentration response analysis software and biostatistical analyses related to the use of various prediction models - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing common interferences in Tetrachlorosalicylanilide assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tetrachlorosalicylanilide (TCS) and related compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound assays, such as those for mitochondrial uncoupling and phototoxicity.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal in Assay | Compound Precipitation: TCS is poorly soluble in aqueous solutions. | Ensure TCS is fully dissolved in a suitable solvent like DMSO before preparing working solutions. Perform a solubility test prior to the main experiment.[1] |
| Incorrect Wavelength: Plate reader is not set to the correct wavelength for the specific assay (e.g., Neutral Red Uptake). | Double-check the protocol for the specified absorbance/fluorescence wavelengths. | |
| Degraded Reagents: Assay components may have expired or been stored improperly. | Check the expiration dates of all reagents and ensure they have been stored at the recommended temperatures. | |
| High Background Signal | Solvent Effects: The vehicle (e.g., DMSO) may have inherent effects on the cells or assay components. | Run a vehicle-only control to determine the background signal. Keep the final DMSO concentration consistent across all wells and as low as possible (ideally <0.5%).[2][3] |
| Phenol Red Interference: Phenol red in the cell culture medium can interfere with colorimetric and fluorescent assays.[4][5][6][7] | Use phenol red-free medium for the assay to avoid interference.[8] | |
| Precipitation of Neutral Red: In phototoxicity assays, the neutral red dye may precipitate, leading to artificially high readings. | Prepare the neutral red solution fresh and filter it to remove any crystals. Ensure the pH of the medium is appropriate.[8][9] | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution across the plate. | Ensure a homogenous cell suspension before and during plating. Use appropriate pipetting techniques to minimize variability. |
| Edge Effects: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations. | Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| Cell Detachment: Loosely adherent cells can detach during washing steps, leading to inconsistent cell numbers. | Use a gentle washing technique. For cell lines prone to detachment, consider coating plates with an adhesion factor like Poly-D-lysine or CellTak.[10] | |
| Unexpected Results in Mitochondrial Uncoupling Assays | Solvent-Induced Mitochondrial Dysfunction: High concentrations of DMSO can damage mitochondria and affect respiration.[11][12][13] | Use the lowest possible concentration of DMSO and include a vehicle control to assess its impact on mitochondrial function.[2][3] |
| Sub-optimal Compound Concentration: The concentration of TCS may be too high, causing inhibition of the electron transport chain rather than uncoupling. | Perform a dose-response experiment to determine the optimal concentration range for observing the uncoupling effect. | |
| Unexpected Results in Phototoxicity Assays | Inappropriate Cell Density: Cell confluence can affect the assay outcome. | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase and form a near-confluent monolayer at the time of the assay.[14][15][16] |
| Incorrect UV Dose: The UVA dose may be too high, causing cytotoxicity on its own, or too low to induce a phototoxic response. | Calibrate the UV light source and determine the appropriate, non-cytotoxic dose for the cell line being used. | |
| Light Protection: Unintended exposure of the "-UVA" plate to ambient light. | Ensure the plate not intended for irradiation is properly shielded from light throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound acts as a mitochondrial uncoupler. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, dissipating the energy as heat.[17][18]
Q2: How does the solubility of TCS affect my assay?
A2: TCS is a lipophilic compound with low aqueous solubility. It is soluble in alkaline aqueous solutions and many organic solvents.[1] If not properly dissolved, it can precipitate in your assay medium, leading to inconsistent and inaccurate results. It is crucial to use a suitable solvent, such as DMSO, and to ensure the final concentration in the assay does not exceed its solubility limit.
Q3: What is the recommended solvent for TCS and what is the maximum concentration I should use?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for TCS. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid solvent-induced toxicity and effects on mitochondrial function.[2][3]
Q4: Can serum proteins in the culture medium interfere with my TCS assay?
A4: Yes, salicylanilides can bind to serum albumin.[19] This binding can reduce the free concentration of TCS available to interact with the cells, potentially leading to an underestimation of its activity. Consider using serum-free medium during the compound exposure period or account for potential protein binding effects.
Q5: How does pH influence the activity of TCS?
A5: The activity of salicylanilides can be pH-dependent. The protonated form of TCS is suggested to be responsible for its effects.[20] Changes in the pH of your assay medium can alter the ionization state of TCS and affect its ability to cross cell membranes and interact with its target. It is important to maintain a stable and consistent pH throughout your experiment.
Experimental Protocols
3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (Adapted from OECD Guideline 432)
This assay assesses the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of a non-cytotoxic dose of UV light.
Materials:
-
Balb/c 3T3 fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM), without phenol red
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
This compound (TCS)
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
Neutral Red solution
-
UVA light source
Procedure:
-
Cell Seeding: Seed Balb/c 3T3 cells into 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours (e.g., 1x10⁴ cells/well).[14][16]
-
Compound Preparation: Prepare a stock solution of TCS in DMSO. Serially dilute the stock solution in phenol red-free DMEM to achieve the desired final concentrations. The final DMSO concentration should be consistent and non-toxic.
-
Treatment: After 24 hours of cell culture, replace the medium with the prepared TCS solutions. Prepare two identical plates for each compound: one for UVA irradiation (+UVA) and one to be kept in the dark (-UVA).
-
Incubation: Incubate the plates for 1 hour at 37°C.
-
Irradiation: Expose the +UVA plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the -UVA plate in the dark for the same duration.[14]
-
Post-Incubation: Wash the cells with a balanced salt solution and replace it with fresh culture medium. Incubate for another 24 hours.
-
Neutral Red Uptake: Incubate the cells with a medium containing Neutral Red for 3 hours.
-
Extraction and Measurement: Wash the cells, then extract the dye using a destaining solution. Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a plate reader.
-
Data Analysis: Calculate the cell viability for each concentration relative to the vehicle control. Determine the IC50 values for both the +UVA and -UVA conditions. The Photo-Irritation-Factor (PIF) is calculated by comparing these two IC50 values.
Mitochondrial Oxygen Consumption Rate (OCR) Assay
This protocol outlines the measurement of OCR in live cells to assess mitochondrial uncoupling activity using a Seahorse XF Analyzer.
Materials:
-
Cells of interest seeded in a Seahorse XF cell culture microplate
-
Seahorse XF Base Medium (or other appropriate assay medium)
-
Substrates (e.g., glucose, pyruvate, glutamine)
-
This compound (TCS)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (a potent mitochondrial uncoupler, for positive control)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight. The optimal cell density should be determined empirically for each cell type.
-
Assay Medium Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with appropriate substrates. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Compound Loading: Load the injector ports of the sensor cartridge with TCS, oligomycin, FCCP, and Rotenone/Antimycin A at concentrations that will achieve the desired final concentration in the wells.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the basal OCR, followed by sequential injections of the compounds and subsequent OCR measurements.
-
Data Normalization: After the assay, normalize the OCR data to cell number, protein content, or DNA content to account for any variations in cell density between wells.[21]
-
Data Analysis: Analyze the OCR data to determine the effect of TCS on basal respiration, ATP-linked respiration, and maximal respiration. An increase in OCR after the addition of TCS is indicative of mitochondrial uncoupling.
Quantitative Data Summary
The following table summarizes the uncoupling activity of various salicylanilides. Note that experimental conditions can influence the absolute values.
| Compound | Uncoupling Activity Metric | Concentration | Biological System |
| Oxyclozanide | Stimulated mitochondrial respiration | 1 µM | Rat liver mitochondria |
| Niclosamide | EC50 for uncoupling activity | 0.29 µM | 143B ρ0 cells |
| Niclosamide | EC50 for uncoupling activity | 0.04 µM | Isolated mouse liver mitochondria |
| Niclosamide(-nitro) | EC50 for uncoupling activity | 2.17 µM | 143B ρ0 cells |
Data sourced from a comparative analysis of salicylanilides.[18]
Visualizations
Caption: Mechanism of mitochondrial uncoupling by this compound.
Caption: General troubleshooting workflow for this compound assays.
Caption: Common sources of interference in this compound assays.
References
- 1. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. definedbioscience.com [definedbioscience.com]
- 5. promocell.com [promocell.com]
- 6. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Need Help for Neutral Red Uptake Assay - Tissue and Cell Culture [protocol-online.org]
- 9. re-place.be [re-place.be]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 12. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. meridian.allenpress.com [meridian.allenpress.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Analysis of competitive binding of ligands to human serum albumin using NMR relaxation measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Photochemistry of this compound and its relevance to the persistent light reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
analysis of Tetrachlorosalicylanilide degradation products by HPLC or mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Tetrachlorosalicylanilide and its degradation products by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis.
| Problem | Potential Cause | Recommended Solution |
| HPLC: Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol groups on the column interacting with the analyte. 3. Inappropriate Mobile Phase pH: Analyte ionization is not controlled. 4. Column Contamination or Degradation: Buildup of contaminants or loss of stationary phase. | 1. Dilute the sample and re-inject. 2. Use a highly deactivated (end-capped) column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound and its degradation products. 4. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| HPLC: Drifting Retention Times | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. 2. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile solvent component. 3. Temperature Fluctuations: Inconsistent column temperature. 4. Pump Malfunction: Inconsistent flow rate. | 1. Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) with the mobile phase until a stable baseline is achieved. 2. Prepare fresh mobile phase and ensure the solvent lines are properly primed. Use a solvent mixer if available. 3. Use a column oven to maintain a constant temperature. 4. Check the pump for leaks and perform routine maintenance. |
| MS: Poor Signal or No Ionization | 1. Incorrect Ionization Mode: Using a mode (e.g., ESI positive) that is not optimal for the analytes. 2. Sample Matrix Suppression: Co-eluting matrix components suppressing the ionization of the target analytes. 3. In-source Degradation: The analyte may be degrading in the ion source. 4. Instrument Contamination: Contaminants in the ion source or mass analyzer. | 1. Experiment with both positive and negative electrospray ionization (ESI) modes. Given the phenolic hydroxyl group, negative mode is often effective for salicylanilides. 2. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components. 3. Optimize source parameters such as temperature and voltages to minimize in-source fragmentation. 4. Clean the ion source according to the manufacturer's recommendations. |
| MS: Unclear Fragmentation Patterns | 1. Low Collision Energy: Insufficient energy to induce fragmentation. 2. Presence of Multiple Precursor Ions: Co-eluting species leading to a mixed fragmentation spectrum. 3. Complex Fragmentation Pathways: Halogenated compounds can have complex isotopic patterns and fragmentation routes. | 1. Optimize the collision energy in MS/MS experiments to obtain informative fragment ions. 2. Ensure chromatographic separation is adequate to isolate individual components before MS/MS analysis. 3. Analyze the isotopic pattern of the precursor and fragment ions to confirm the presence and number of chlorine atoms.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on its structure, this compound is susceptible to several degradation pathways, primarily photodegradation, hydrolysis, and oxidation.[1] Photodegradation is a significant pathway for halogenated salicylanilides, potentially leading to dehalogenation and cleavage of the amide bond.[3] Hydrolysis of the amide bond can occur under acidic or basic conditions. Oxidative degradation may also occur, targeting the aromatic rings and the amide linkage.
Q2: How can I prepare my sample for HPLC analysis of this compound and its degradation products?
A2: Sample preparation is crucial for accurate analysis. A general procedure involves:
-
Dissolution: Dissolve the sample in a suitable solvent such as methanol or acetonitrile.[4]
-
Dilution: Dilute the sample to a concentration within the linear range of the HPLC method.[5]
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.[4][5] For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[6]
Q3: What type of HPLC column is best suited for this analysis?
A3: A reversed-phase C18 column is commonly used for the analysis of salicylanilides and their degradation products.[5] A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is a good starting point. For higher resolution and faster analysis, a UHPLC system with a sub-2 µm particle size column can be employed.[7]
Q4: What are the key considerations for developing an LC-MS method for identifying degradation products?
A4: For LC-MS method development, consider the following:
-
Ionization: As mentioned, test both ESI positive and negative modes.
-
Mass Accuracy: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements to help determine the elemental composition of degradation products.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ions of potential degradation products to obtain structural information. The fragmentation patterns of halogenated compounds are often distinctive due to their isotopic distributions.[8]
Q5: How do I interpret the mass spectrum of a compound containing four chlorine atoms like this compound?
A5: The presence of four chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A molecule with four chlorine atoms will exhibit a cluster of peaks (M, M+2, M+4, M+6, M+8) with a specific intensity ratio, which can be theoretically calculated or simulated using mass spectrometry software. This isotopic signature is a powerful tool for confirming the presence of tetrachlorinated species among the degradation products.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[1]
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution.
-
Treat the stock solution with 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
2. Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for degradation and neutralize with 0.1 M HCl.
3. Oxidative Degradation:
-
Treat the stock solution with 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
4. Photodegradation:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed and control samples by HPLC at appropriate time intervals.
Illustrative HPLC-UV Method for Analysis
This method is based on a published method for a similar compound, Trichlorosalicylanilide, and should be optimized and validated for this compound.[5]
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Data Presentation
Illustrative Quantitative Data from Forced Degradation Studies
The following table presents hypothetical data to illustrate how quantitative results from forced degradation studies can be summarized. The percentage degradation and the formation of major degradation products (DP) would be determined by a validated, stability-indicating HPLC method.
| Stress Condition | Duration | % Degradation of this compound | Major Degradation Product 1 (% Peak Area) | Major Degradation Product 2 (% Peak Area) |
| 0.1 M HCl | 24 hours | 15.2% | 8.5% | 4.1% |
| 0.1 M NaOH | 8 hours | 25.8% | 12.3% | 9.7% |
| 3% H₂O₂ | 24 hours | 8.5% | 5.2% | 2.1% |
| Photolytic | 1.2 million lux hours | 45.3% | 20.1% | 15.8% |
Visualizations
Experimental Workflow for Degradation Product Analysis
Caption: Workflow for the analysis of this compound degradation products.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways of this compound.
References
- 1. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. m.youtube.com [m.youtube.com]
strategies to prevent precipitation of Tetrachlorosalicylanilide in cell culture media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of Tetrachlorosalicylanilide (TCS) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (TCS) precipitating in the cell culture medium?
A1: this compound is a hydrophobic (lipophilic) compound with very low solubility in aqueous solutions like cell culture media.[1][2][3] Precipitation, often called "crashing out," typically occurs when a concentrated stock solution of TCS, usually dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of the culture medium.[1][4] The abrupt change in solvent polarity dramatically decreases the solubility of TCS, causing it to fall out of solution.[1]
Q2: What is the best solvent to prepare a stock solution of TCS?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended and used solvent for preparing high-concentration stock solutions of hydrophobic compounds like TCS for cell culture applications.[2][3][4] Ethanol can also be an option, but DMSO is generally preferred for its ability to dissolve a wide range of organic compounds.[4][5] It is critical to use anhydrous, cell-culture-grade DMSO to minimize potential toxicity.[5]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity.[4] While tolerance can vary significantly between cell lines, a final DMSO concentration of ≤ 0.1% is widely considered safe for most cells.[6][7] Some robust cell lines may tolerate up to 0.5%, but this should be determined experimentally for your specific cell type.[8][9][10] Always include a vehicle control (media with the same final concentration of DMSO, without TCS) in your experiments to account for any solvent effects.[7]
Q4: Can I filter out the precipitate and use the remaining solution?
A4: It is not recommended to filter out the precipitate and use the supernatant. Doing so will result in an unknown and unquantifiable final concentration of your compound in the media, making your experimental results unreliable and difficult to reproduce. The best approach is to address the root cause of the precipitation.[4]
Q5: Can serum in the media help prevent precipitation?
A5: Yes, if your experimental conditions permit, the presence of serum (e.g., Fetal Bovine Serum - FBS) can help solubilize hydrophobic compounds.[2] Proteins in the serum, such as albumin, can bind to compounds like TCS and help keep them in solution.[4]
Troubleshooting Guide: Preventing TCS Precipitation
This section provides a step-by-step guide to troubleshoot and prevent TCS precipitation.
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe precipitation immediately after adding your TCS stock solution to the cell culture medium, work through the following potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of TCS in the media exceeds its aqueous solubility limit. This is a very common issue with highly hydrophobic compounds.[2][4] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration for your specific media and conditions (see Protocol 1). |
| Solvent Shock / Rapid Dilution | Adding a highly concentrated organic stock solution directly into a large volume of aqueous media causes a rapid solvent exchange, leading to localized supersaturation and immediate precipitation.[2][4] | Use a serial or stepwise dilution method. First, create an intermediate dilution of your stock in a small volume of pre-warmed media or serum. Then, add this intermediate dilution to the final volume. Always add the stock solution dropwise while gently swirling or vortexing the media.[4][11] |
| Low Media Temperature | The solubility of many compounds, including TCS, is lower at cooler temperatures. Adding the stock solution to cold media can induce precipitation.[4] | Always use pre-warmed (37°C) cell culture media for all dilutions.[2][6] Minimize the time your media and plates are outside the incubator.[11] |
| High Final Solvent Concentration | While DMSO is an excellent solvent for the stock solution, a high final concentration in the media can be toxic to cells and does not guarantee solubility upon high dilution.[4][8] | Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%. [4][6] This may require preparing a more dilute stock solution if your desired TCS concentration is high. |
Issue 2: Precipitation Observed After Incubation (Delayed Precipitation)
If the solution is initially clear but a precipitate forms over time (e.g., hours or days in the incubator), consider these factors.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | TCS may degrade or transform over time in the aqueous, pH-buffered environment of the cell culture medium, leading to less soluble byproducts. | Prepare fresh TCS-containing media immediately before each experiment or at frequent intervals for long-term studies. Avoid storing diluted compound solutions.[2] |
| pH Shifts in Media | Cellular metabolism can cause the pH of the culture medium to change over time. As the solubility of salicylanilides can be pH-dependent, a shift in pH can reduce solubility.[1][12] | Monitor the pH of your culture medium regularly, especially in dense or rapidly growing cultures. Change the medium more frequently if significant pH changes are observed. |
| Evaporation | Evaporation from culture plates can increase the concentration of all components, including TCS, potentially pushing it beyond its solubility limit. | Ensure proper humidification in your incubator. Use culture plates with tight-fitting lids or seal plates with parafilm for long-term experiments. |
| Stock Solution Issues | Repeated freeze-thaw cycles of the stock solution can cause the compound to fall out of solution over time, leading to inaccurate dilutions. DMSO is also hygroscopic and can absorb water, reducing its solubilizing capacity. | Aliquot your stock solution into single-use volumes to avoid freeze-thaw cycles.[2] Use a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare stocks.[13] If you see precipitate in your thawed stock, gently warm and sonicate to redissolve it before use.[13][14] |
Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, you may need to consider more advanced formulation strategies.
Using Solubilizing Excipients: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with hydrophobic drugs like TCS, effectively encapsulating the molecule and increasing its aqueous solubility.[15][16]
-
How it works: The hydrophobic TCS molecule sits within the cyclodextrin's central cavity, while the hydrophilic outer surface of the cyclodextrin interacts with the aqueous media, keeping the entire complex in solution.[15]
-
Commonly used types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are derivatives with enhanced solubility and are frequently used in pharmaceutical formulations.[17]
-
Consideration: The addition of cyclodextrins can alter the bioavailability of the compound to the cells. It is essential to perform validation experiments to ensure the cyclodextrin itself does not impact your experimental results.
Data Presentation
Table 1: Recommended Final Concentrations of Common Solvents in Cell Culture
This table summarizes generally accepted maximum solvent concentrations to minimize cytotoxicity. The optimal concentration should always be empirically determined for your specific cell line and assay.
| Solvent | Recommended Max. Concentration | Generally Tolerated Range | Notes |
| DMSO | ≤ 0.1% [6][7] | 0.1% - 0.5%[8][10] | Most common solvent for hydrophobic compounds.[4] Cell line sensitivity varies greatly.[6] |
| Ethanol | ≤ 0.1% | 0.1% - 0.5%[18] | Can be more volatile than DMSO. Cytotoxicity is cell-type dependent.[19] |
| Methanol | ≤ 0.1% | 0.1% - 0.5%[19] | Generally considered more toxic than ethanol. |
| Acetone | ≤ 0.1% | 0.1% - 0.5%[18] | Can be a less toxic alternative to DMSO for some cell lines.[19] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of TCS
This protocol provides a method to empirically determine the solubility limit of TCS in your specific cell culture medium.
Materials:
-
This compound (TCS) powder
-
Anhydrous, cell culture grade DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Aseptically prepare a 10 mM stock solution of TCS in 100% DMSO. Ensure the powder is completely dissolved by vortexing or brief sonication.[2]
-
-
Prepare Serial Dilutions:
-
In a series of sterile tubes or wells, add 900 µL of pre-warmed cell culture medium.
-
To the first tube, add 10 µL of the 10 mM TCS stock to create a 100 µM solution (final DMSO concentration: 0.1%). Mix thoroughly but gently.
-
Perform serial dilutions down the line to create a range of concentrations (e.g., 50 µM, 25 µM, 12.5 µM, etc.).
-
-
Visual Inspection:
-
Visually inspect each dilution immediately against a dark background for any signs of cloudiness or precipitate.
-
Incubate the samples under your standard culture conditions (37°C, 5% CO₂) for a time period relevant to your experiment (e.g., 2 hours, 24 hours).
-
Inspect again for any delayed precipitation.
-
-
Determine Maximum Concentration:
-
The highest concentration that remains clear and free of precipitate is your maximum working soluble concentration under these conditions.
-
Visualizations
Troubleshooting Workflow for TCS Precipitation
The following diagram outlines a logical workflow for diagnosing and solving TCS precipitation issues.
Caption: A decision tree for troubleshooting TCS precipitation.
Recommended Workflow for Preparing TCS Working Solution
This diagram illustrates the recommended experimental steps to minimize precipitation when preparing a TCS working solution.
Caption: Workflow for preparing TCS working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 3,3',4',5-Tetrachlorosalicylanilide | 1154-59-2 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. reddit.com [reddit.com]
- 10. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. emulatebio.com [emulatebio.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 19. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Technical Support Center: Optimizing UVA Irradiation for TCSA-Induced Phototoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing UVA irradiation dosage in Tetrachlorosalicylanilide (TCSA)-induced phototoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (TCSA)-induced phototoxicity?
A1: TCSA-induced phototoxicity is primarily a light-activated process where TCSA absorbs UVA radiation, leading to a phototoxic response. This process is understood to involve the generation of reactive oxygen species (ROS), such as singlet oxygen and hydrogen peroxide, which can cause cellular damage. Additionally, when irradiated, TCSA can form covalent photoadducts with proteins like human serum albumin, and the resulting photoproducts can also contribute to the phototoxic reaction.
Q2: Which in vitro assay is most commonly recommended for assessing TCSA phototoxicity?
A2: The in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test is a widely used and validated method for identifying the phototoxic potential of substances like TCSA. This assay compares the cytotoxicity of a chemical in the presence and absence of a non-cytotoxic dose of simulated solar light. A significant increase in toxicity with UVA exposure indicates phototoxic potential.
Q3: What is a typical starting UVA dose for in vitro phototoxicity studies with TCSA?
A3: For in vitro studies, such as the 3T3 NRU assay, a common UVA dose is in the range of 3 to 6 J/cm². For example, the EpiDerm™ Phototoxicity Assay protocol suggests a standard UVA dose of 6 J/cm². It is crucial to first determine a non-cytotoxic UVA dose for the specific cells being used in the absence of the test chemical.
Q4: How can I optimize the UVA dose for in vivo studies in animal models?
A4: Optimization in vivo often involves a dose-response study. For instance, in a mouse model of contact photosensitivity to TCSA, sensitization can be achieved with 1% TCSA followed by 3 J/cm² of UVA, and the challenge response can be elicited with 3% TCSA followed by 6 J/cm² of UVA, resulting in a measurable ear swelling response.[1] It is recommended to perform a preliminary experiment to determine the minimal phototoxic dose (MPD), which is the lowest UVA dose that causes a defined phototoxic reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background cytotoxicity in non-irradiated (dark) control cells. | The concentration of TCSA used is too high and is causing cytotoxicity independent of UVA irradiation. | Perform a dose-response curve for TCSA in the absence of UVA to determine the highest non-cytotoxic concentration. Use this or lower concentrations for the phototoxicity assay. |
| Inconsistent or non-reproducible results between experiments. | - Variability in UVA lamp output.- Inconsistent cell health or passage number.- Issues with TCSA solubility and stability in the culture medium. | - Regularly calibrate the UVA light source to ensure consistent irradiance.- Use cells within a consistent and low passage number range and ensure high viability before starting the experiment.- Prepare fresh TCSA solutions for each experiment and use an appropriate solvent. Ensure the final solvent concentration is not toxic to the cells. |
| No phototoxic effect observed, even at high TCSA concentrations and UVA doses. | - The UVA dose is not sufficient to activate TCSA.- The cells used are resistant to phototoxic damage.- The endpoint measurement is not sensitive enough. | - Verify the spectral output of your UVA source. Consider increasing the UVA dose in a stepwise manner after confirming the dose is not cytotoxic on its own.- Include a known phototoxic compound (e.g., chlorpromazine) as a positive control to validate the assay system.- Consider using multiple endpoints to assess phototoxicity, such as measuring ROS production or apoptosis markers in addition to cell viability. |
| Cell detachment from culture plates during the assay. | Washing steps are too harsh, or the cell line has poor adherence. | - Use gentle washing techniques. Consider coating the culture plates with an extracellular matrix protein (e.g., collagen) to improve cell adherence. |
Quantitative Data Summary
The following tables summarize quantitative data from in vivo and in vitro studies on TCSA-induced phototoxicity.
Table 1: In Vivo TCSA Phototoxicity Studies in Mice
| Parameter | Sensitization Phase | Challenge Phase | Outcome |
| TCSA Concentration | 1% (50 µL) | 3% (10 µL) | Ear swelling response of 27.4 ± 0.6 x 10⁻³ (mean ± standard error)[1] |
| UVA Dose | 3 J/cm² | 6 J/cm² |
Table 2: Recommended UVA Doses for In Vitro Phototoxicity Assays
| Assay | Recommended UVA Dose | Key Endpoint |
| 3T3 NRU Phototoxicity Test | 5 J/cm² | Cell Viability (Neutral Red Uptake) |
| EpiDerm™ Phototoxicity Test | 6 J/cm² | Tissue Viability (MTT Assay) |
Experimental Protocols
In Vitro 3T3 NRU Phototoxicity Test (Adapted from OECD Guideline 432)
-
Cell Seeding: Seed Balb/c 3T3 cells in two 96-well plates at a density that allows for exponential growth during the assay and incubate for 24 hours.
-
Pre-incubation with TCSA: Prepare a range of TCSA concentrations. Replace the culture medium in both plates with the TCSA solutions and incubate for 1 hour. Include solvent and untreated controls.
-
UVA Irradiation: Expose one plate to a non-cytotoxic dose of UVA (e.g., 5 J/cm²), while the other plate is kept in the dark.
-
Post-incubation: Wash the cells and replace the medium with fresh culture medium. Incubate for another 24 hours.
-
Cell Viability Assessment: Determine cell viability using the Neutral Red Uptake assay.
-
Data Analysis: Compare the IC50 values (concentration that reduces viability by 50%) between the irradiated and non-irradiated plates to determine the Photo-Irritation-Factor (PIF).
In Vivo Contact Photosensitivity in Mice
-
Sensitization (Days 0 and 1): Apply 50 µL of 1% TCSA solution to a shaved area on the abdomen of the mice. After application, expose the area to 3 J/cm² of UVA.[1]
-
Rest Period (Days 2-6): No treatment.
-
Challenge (Day 7): Apply 10 µL of 3% TCSA solution to one ear. After application, expose the ear to 6 J/cm² of UVA.[1]
-
Measurement: Measure the ear thickness before the challenge and at 24 and 48 hours post-challenge to determine the ear swelling response.[1]
Visualizations
Signaling Pathways in TCSA-Induced Phototoxicity
Caption: TCSA-induced phototoxicity signaling cascade.
Experimental Workflow for Optimizing UVA Dose
Caption: Workflow for optimizing UVA dose in TCSA studies.
References
Technical Support Center: Overcoming Resistance to Tetrachlorosalicylanilide in Bacterial Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tetrachlorosalicylanilide (TCS) and bacterial resistance.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
1.1 Issue: No Inhibition of Bacterial Growth by this compound
Question: My experiment shows no inhibition of the bacterial strain when treated with this compound. What are the possible reasons and how can I troubleshoot this?
Answer:
Several factors could contribute to the lack of bacterial inhibition. A systematic approach to troubleshooting is recommended:
-
Compound Integrity and Concentration:
-
Verification: Confirm the identity and purity of your TCS stock. Degradation can occur over time, especially with improper storage.
-
Solubility: Ensure TCS is fully dissolved in the solvent and the final working concentration in the assay medium does not exceed its solubility limit, which could lead to precipitation.
-
Concentration Range: The concentrations tested may be too low. Expand the concentration range to include higher values.
-
-
Bacterial Strain and Inoculum:
-
Intrinsic Resistance: The bacterial strain you are using may possess intrinsic resistance mechanisms to TCS. For Gram-negative bacteria, this can be due to the low permeability of their outer membrane[1].
-
Acquired Resistance: The strain may have acquired resistance through mutations or horizontal gene transfer, leading to the expression of efflux pumps or other resistance determinants.
-
Inoculum Density: An excessively high bacterial inoculum can overwhelm the inhibitory effect of the compound. Ensure your inoculum is standardized, typically to 10^5 CFU/mL for Minimum Inhibitory Concentration (MIC) assays.
-
-
Experimental Conditions:
-
Growth Medium: The composition of the growth medium can influence the activity of TCS. Some media components may bind to the compound, reducing its effective concentration.
-
pH: The pH of the medium can affect the charge and activity of a membrane-active agent like TCS. Ensure the pH is controlled and appropriate for the bacterial strain.
-
Incubation Time and Temperature: Verify that the incubation conditions are optimal for the growth of your bacterial strain.
-
1.2 Issue: Inconsistent or Non-Reproducible MIC Values
Question: I am getting variable Minimum Inhibitory Concentration (MIC) values for this compound across different experiments. How can I improve the reproducibility?
Answer:
Inconsistent MIC values are a common challenge. To improve reproducibility, consider the following:
-
Standardization of Inoculum: This is a critical factor. Prepare the inoculum from a fresh overnight culture and standardize the density using a spectrophotometer (e.g., to an OD600 of 0.08-0.1 for many bacterial species, which corresponds to approximately 10^8 CFU/mL, before further dilution).
-
Compound Preparation: Prepare fresh serial dilutions of TCS for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Plate Uniformity: Ensure even distribution of the bacterial inoculum and compound dilutions in all wells of the microtiter plate. Pay attention to pipetting techniques to avoid errors.
-
Evaporation: During incubation, evaporation from the wells, especially on the outer edges of the plate, can concentrate the compound and affect results. Use plate sealers or a humidified incubator to minimize evaporation.
-
Reading the MIC: The endpoint for MIC determination (the lowest concentration with no visible growth) should be read consistently. Using a plate reader to measure optical density can provide a more objective measure than visual inspection.
1.3 Issue: Difficulty in Assessing Efflux Pump Activity
Question: I am trying to determine if efflux pumps are responsible for this compound resistance in my bacterial strain, but my results are unclear. What are some common pitfalls?
Answer:
Assessing efflux pump activity can be complex. Here are some troubleshooting tips for common assays:
-
Ethidium Bromide (EtBr) or Nile Red Accumulation Assays:
-
High Background Fluorescence: This can be caused by excess extracellular dye or autofluorescence from the bacterial cells or media components. Ensure thorough washing steps to remove extracellular dye. Include a control with cells alone to measure background autofluorescence.
-
Signal Instability: The fluorescence signal can be affected by temperature fluctuations and photobleaching. Allow the plate to equilibrate to the reader's temperature before starting measurements and minimize the exposure time to the excitation light.
-
Efflux Pump Inhibitor (EPI) Cytotoxicity: The EPI used as a positive control (e.g., CCCP or PAβN) may have intrinsic antibacterial activity at the concentration used, which can affect cell viability and membrane integrity, leading to confounding results. Determine the MIC of the EPI alone to ensure you are using a sub-inhibitory concentration.
-
-
Membrane Potential Assays (e.g., using DiSC3(5)):
-
Dye Concentration and Cell Density: The optimal concentrations of the dye and bacterial cells are crucial for a good signal-to-noise ratio and need to be determined empirically for each bacterial species[2].
-
Signal Quenching/Enhancement: Some compounds can directly interact with the fluorescent dye, causing quenching or enhancement of the signal independent of their effect on membrane potential. Run a control with the dye and the compound in the absence of cells to check for such interactions.
-
Outer Membrane Permeability (for Gram-negatives): The outer membrane of Gram-negative bacteria can be a barrier to the dye. The use of outer membrane permeabilizers like EDTA or polymyxin B nonapeptide may be necessary, but their own effects on membrane potential must be carefully controlled for[3].
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound belongs to the salicylanilide class of compounds, which act as protonophores. They are lipophilic molecules that can shuttle protons across the bacterial cell membrane, dissipating the proton motive force (PMF)[4][5][6]. This disruption of the proton gradient uncouples oxidative phosphorylation, leading to a decrease in ATP synthesis and inhibition of essential cellular processes[7][8].
Q2: What are the main mechanisms of bacterial resistance to this compound?
A2: The primary mechanisms of resistance to TCS are:
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps is a major mechanism, particularly in Gram-negative bacteria. These pumps actively transport TCS out of the cell, preventing it from reaching its target, the cell membrane, at an effective concentration. The AcrAB-TolC efflux system in Escherichia coli is a key player in this process[4][7].
-
Reduced Permeability: The outer membrane of Gram-negative bacteria provides an intrinsic barrier that can limit the uptake of TCS[1].
Q3: Which specific efflux pumps are known to be involved in resistance to salicylanilides?
A3: In Escherichia coli, the AcrAB-TolC efflux pump, a member of the Resistance-Nodulation-Division (RND) family, is a primary contributor to salicylanilide resistance[4][7]. In Pseudomonas aeruginosa, RND family efflux pumps such as MexAB-OprM, MexCD-OprJ, and MexXY-OprM are known to have broad substrate specificities that include a wide range of antimicrobial compounds, and it is likely that they also contribute to resistance against salicylanilides[6][9].
Q4: How can resistance to this compound be overcome?
A4: Strategies to overcome TCS resistance primarily focus on targeting the resistance mechanisms:
-
Efflux Pump Inhibitors (EPIs): Co-administration of an EPI with TCS can block the efflux pumps, leading to an increased intracellular concentration of TCS and restoring its antibacterial activity.
-
Combination Therapy: Using TCS in combination with other antibiotics can create synergistic effects. For example, by disrupting the proton motive force, TCS can inhibit the function of PMF-dependent efflux pumps, thereby increasing the efficacy of other antibiotics that are substrates of these pumps[7].
Q5: Are there any known instances of target site modification leading to this compound resistance?
A5: The primary mechanism of action of TCS is the non-specific disruption of the cell membrane's proton gradient, acting as a protonophore[4][5][6]. This mode of action does not involve a specific protein target in the same way as many other antibiotics. Consequently, resistance due to target site modification is less common for this class of compounds. The main resistance mechanisms are those that prevent the compound from reaching the membrane, such as efflux pumps and reduced permeability[1][7].
Section 3: Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of Salicylanilides Against Various Bacterial Strains
| Compound | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Niclosamide | E. coli WT | Wild-Type | >32 | [7] |
| Niclosamide | E. coli ΔtolC | Efflux-deficient | 0.5 | [7] |
| Oxyclozanide | S. aureus MRSA | Methicillin-Resistant | 0.125-2 | [10] |
| Oxyclozanide | E. faecium | - | 2 | [10] |
| Oxyclozanide | P. aeruginosa | Wild-Type | >64 | [10] |
Note: Data for this compound is limited in recent literature. The provided data for other salicylanilides can be used as a reference for expected ranges and the impact of resistance mechanisms.
Section 4: Experimental Protocols
4.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a suitable broth medium.
-
Incubate overnight at the optimal temperature for the strain.
-
Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of TCS in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the TCS stock solution in a 96-well microtiter plate using the appropriate broth medium to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the TCS dilutions.
-
Include a positive control (bacteria with no TCS) and a negative control (broth medium only).
-
Incubate the plate at the optimal temperature for the bacterial strain for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of TCS that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
-
4.2 Protocol: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
This assay measures the accumulation of the fluorescent dye EtBr, a substrate of many efflux pumps, to assess pump activity.
-
Bacterial Cell Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., phosphate-buffered saline (PBS) with 1 mM MgCl2).
-
Resuspend the cells in the same buffer to a standardized optical density (e.g., OD600 of 0.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the bacterial suspension to each well.
-
Add EtBr to a final concentration that is non-lethal but sufficient for fluorescence detection (e.g., 2 µg/mL).
-
To a subset of wells, add a known efflux pump inhibitor (e.g., CCCP at a sub-inhibitory concentration) as a positive control for efflux inhibition.
-
To another subset, add the vehicle control (e.g., the solvent used for the EPI).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence kinetically over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
A lower fluorescence signal in the absence of the EPI compared to the positive control indicates active efflux of EtBr. An increase in fluorescence upon addition of a test compound suggests it may be an efflux pump inhibitor.
-
Section 5: Mandatory Visualizations
Caption: Mechanism of this compound action and efflux-mediated resistance in Gram-negative bacteria.
Caption: Workflow for assessing efflux pump activity using a fluorescence-based accumulation assay.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. frontiersin.org [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Salicylanilides as Botulinum Toxin Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
methods for quenching Tetrachlorosalicylanilide's activity in experimental setups
Technical Support Center: Tetrachlorosalicylanilide (TCS) Activity Quenching
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding methods for quenching the activity of this compound (TCS) in experimental setups.
Troubleshooting Guides
This section provides solutions to common issues encountered when attempting to quench the activity of this compound.
Issue 1: Residual TCS activity detected after attempting to quench with a chemical agent.
-
Possible Cause 1: Inadequate concentration of the quenching agent.
-
Solution: Increase the molar excess of the quenching agent relative to TCS. A 5- to 10-fold molar excess is a reasonable starting point. Titrate the concentration of the quencher to determine the optimal effective concentration for your specific experimental conditions.
-
-
Possible Cause 2: Insufficient reaction time.
-
Solution: Increase the incubation time of the quenching agent with TCS. Monitor the quenching efficacy at different time points (e.g., 5, 15, 30, and 60 minutes) to establish the necessary reaction time.
-
-
Possible Cause 3: Inappropriate quenching agent for the mechanism of action.
-
Solution: TCS is a potent photosensitizer. If its activity is light-induced, consider using antioxidants that can scavenge reactive oxygen species (ROS) or quench the excited triplet state of TCS. If the activity is due to enzyme inhibition, a competitive inhibitor or a denaturing agent might be more effective.
-
-
Possible Cause 4: Interference from experimental media.
-
Solution: Components in your experimental buffer or media (e.g., proteins, nucleophiles) may react with the quenching agent, reducing its effective concentration. Perform quenching in a simplified buffer system if possible, or increase the quencher concentration to compensate for potential interference.
-
Issue 2: Precipitation or insolubility observed after adding the quenching agent.
-
Possible Cause 1: Poor solubility of the quenching agent or the TCS-quencher complex.
-
Solution: Ensure the quenching agent is soluble in your experimental solvent system. If the complex precipitates, this could be leveraged as a removal method (see Physical Removal section). Alternatively, consider a different quenching agent with better solubility or modify the solvent composition (e.g., by adding a co-solvent like DMSO or ethanol), ensuring it does not interfere with downstream applications.
-
-
Possible Cause 2: pH changes upon addition of the quenching agent.
-
Solution: Buffer your experimental solution adequately to maintain a stable pH. Check the pH after adding the quenching agent and adjust if necessary. TCS itself is more soluble in alkaline aqueous solutions[1].
-
Issue 3: The quenching method interferes with downstream assays.
-
Possible Cause 1: The quenching agent is not inert in subsequent experimental steps.
-
Solution: Select a quenching agent that does not interfere with your downstream analysis. Alternatively, remove the quenching agent and the quenched TCS complex after the reaction is complete. This can be achieved through methods like dialysis, size-exclusion chromatography, or precipitation followed by centrifugation.
-
-
Possible Cause 2: The quenching process alters the experimental conditions (e.g., pH, ionic strength).
-
Solution: After quenching, perform a buffer exchange step to restore the original experimental conditions before proceeding with further assays.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound (TCS) activity that I need to consider for quenching?
A1: TCS exhibits its effects through several mechanisms:
-
Photosensitization: TCS is a potent photosensitizer that, upon exposure to UV light, can generate reactive oxygen species (ROS), leading to cellular damage.[1][2] Irradiation of TCS can also lead to the liberation of chlorine atoms.[3]
-
Enzyme Inhibition: TCS can act as an enzyme inhibitor, for instance, by affecting Ca2+ uptake and ATP hydrolysis.[1]
-
Protein Binding: TCS binds non-covalently to proteins such as human serum albumin (HSA).[4] Upon UV irradiation, it can form covalent photoadducts with proteins.[4]
Q2: What are the general strategies for quenching TCS activity?
A2: There are three main strategies to quench the activity of TCS:
-
Chemical Quenching: Involves the use of chemical agents that react with TCS to form an inactive product.
-
Physical Removal: Involves physically removing TCS from the experimental system.
-
Competitive Inhibition: Applicable if TCS is acting as an enzyme inhibitor with a known binding site.
Q3: Which chemical quenchers can be used for TCS, particularly for its photosensitizing activity?
A3: While specific quenchers for TCS are not well-documented in the literature, general principles for quenching photosensitizers can be applied. Antioxidants are a good choice as they can neutralize ROS. Consider the following:
-
Alpha-Tocopherol (Vitamin E): A lipid-soluble antioxidant that can protect against lipid peroxidation.[5]
-
Zeaxanthin: A carotenoid that is effective at quenching singlet oxygen.[5]
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant.
-
Thiols (e.g., dithiothreitol (DTT), β-mercaptoethanol): These reducing agents can act as nucleophiles and may react with the electrophilic intermediates of TCS, particularly after photoactivation.
Q4: Are there methods for the physical removal of TCS from an experimental solution?
A4: Yes, several standard laboratory techniques can be employed for the physical removal of TCS, taking advantage of its solubility properties. TCS is soluble in many organic solvents and alkaline aqueous solutions.[1]
-
Solvent Extraction: If your compound of interest is in an aqueous phase, you may be able to remove TCS by extraction with an organic solvent in which TCS is highly soluble.
-
Precipitation and Centrifugation: Inducing precipitation of TCS or a TCS-protein complex, followed by centrifugation, can effectively remove it from the supernatant.
-
Size-Exclusion Chromatography or Dialysis: These methods are useful for removing small molecules like TCS from solutions containing larger molecules like proteins.
-
Activated Charcoal Adsorption: Activated charcoal can be used to adsorb small organic molecules from a solution.
Q5: How does protein binding affect TCS activity and can it be used for quenching?
A5: TCS binds to proteins like serum albumin.[4] This binding can sequester TCS, reducing its free concentration and thus its immediate bioavailability and activity. You can leverage this by:
-
Adding excess inert protein: Introducing a high concentration of a non-essential protein, such as bovine serum albumin (BSA), can bind to and effectively "mop up" free TCS. However, be aware that upon UV irradiation, TCS can form covalent adducts with the protein.[4]
Q6: Is it possible to reverse the quenching of TCS activity?
A6: The reversibility of quenching depends on the method used:
-
Irreversible Quenching: Chemical modification of TCS, such as through a covalent reaction with a nucleophile or through photodegradation, is generally irreversible.
-
Reversible Quenching: Sequestration of TCS through non-covalent binding to an excess of inert protein can be considered reversible, as a dynamic equilibrium between bound and free TCS will exist. Physical removal of the quenching agent could potentially restore TCS activity if TCS itself is not removed in the process. For enzyme inhibition, if the quenching is achieved by a reversible competitive inhibitor, removing the inhibitor would restore the enzyme's susceptibility to TCS.
Data Presentation
Currently, there is a lack of specific quantitative data in the published literature on the efficacy of different quenching methods for this compound. Researchers are advised to empirically determine the optimal conditions for their specific experimental setup. A proposed table for summarizing experimentally determined data is provided below.
Table 1: Example Table for Summarizing Experimental Quenching Efficacy of TCS
| Quenching Method | Agent | Concentration | Incubation Time (min) | % Reduction in TCS Activity | Assay Method Used |
| Chemical Quenching | |||||
| α-Tocopherol | e.g., 100 µM | e.g., 30 | User-determined | e.g., Cell viability assay | |
| Zeaxanthin | e.g., 50 µM | e.g., 30 | User-determined | e.g., ROS measurement | |
| Dithiothreitol (DTT) | e.g., 1 mM | e.g., 15 | User-determined | e.g., Enzyme activity assay | |
| Physical Sequestration | |||||
| Bovine Serum Albumin | e.g., 1% w/v | e.g., 60 | User-determined | e.g., Free TCS measurement |
Experimental Protocols
Protocol 1: General Protocol for Chemical Quenching of TCS Activity
-
Preparation of Quenching Agent Stock Solution: Prepare a concentrated stock solution of the chosen quenching agent (e.g., 100 mM α-tocopherol in ethanol, 1 M DTT in water).
-
Introduction of Quencher: Add the quenching agent to the experimental solution containing TCS to achieve the desired final concentration. A pilot experiment with a range of quencher concentrations is recommended.
-
Incubation: Incubate the mixture for a predetermined period (e.g., 15-60 minutes) at the appropriate temperature for your experiment. Protect from light if working with a photosensitive system.
-
Verification of Quenching: Assess the remaining TCS activity using a relevant assay (e.g., cytotoxicity assay, enzyme activity assay, or a direct measurement of a photoproduct).
-
(Optional) Removal of Quencher and TCS: If the quencher or the quenched complex interferes with downstream applications, perform a cleanup step such as dialysis, size-exclusion chromatography, or precipitation.
Protocol 2: General Protocol for Physical Removal of TCS by Protein Binding
-
Addition of Binding Protein: Add a sterile solution of a high-concentration inert protein (e.g., 10% w/v BSA) to the experimental medium containing TCS.
-
Incubation: Incubate for a sufficient time (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
Separation: If the target of interest is a small molecule, the protein-bound TCS can be removed by ultrafiltration using a membrane with a molecular weight cut-off that retains the protein-TCS complex. If the target is a larger molecule, this method serves to sequester TCS rather than physically remove it from the solution.
Visualizations
Caption: Signaling pathway of TCS activity and points of intervention for quenching.
Caption: A logical workflow for implementing a TCS quenching protocol.
References
- 1. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Microbial degradation of halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemistry of this compound and its relevance to the persistent light reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoreactions of 3,3',4',5-tetrachlorosalicylanilide with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cooperation of antioxidants in protection against photosensitized oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of Tetrachlorosalicylanilide and Other Salicylanilides
For Immediate Release
[City, State] – In the ongoing search for potent antimicrobial agents, salicylanilides have emerged as a promising class of compounds. This guide provides a comparative analysis of the antimicrobial efficacy of Tetrachlorosalicylanilide against other notable salicylanilide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is compiled from various studies, highlighting the structure-activity relationships that govern the antimicrobial potential of these compounds.
Quantitative Antimicrobial Efficacy
The antimicrobial activity of salicylanilides is significantly influenced by their chemical structure, particularly the nature and position of halogen substituents on both the salicylic acid and aniline rings. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and other selected salicylanilides against various microbial strains. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental protocols.
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| 3,3',4',5-Tetrachlorosalicylanilide (TCSA) | Candida albicans (Biofilm) | ~1 µM (for 12% inhibition) | [1] |
| Niclosamide (a halogenated salicylanilide) | Staphylococcus aureus (MRSA) | 0.25 | [2] |
| Enterococcus faecium | 0.25 | [2] | |
| Oxyclozanide (a halogenated salicylanilide) | Staphylococcus aureus (MRSA) | 2 | [2] |
| Enterococcus faecium | 2 | [2] | |
| 5,2'-dichloro-4'-nitrosalicylanilide | Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus | Most active among tested nitro- and chloro-derivatives | [3] |
| Salicyl-3'-nitroanilide | Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus | Most active among tested nitro- and chloro-derivatives | [3] |
| Salicyl-4'-nitroanilide | Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus | Reasonable antibacterial agent | [3] |
| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | 0.125–1.0 mg/mL | [4] |
| N-(4-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | Less active than 2-chloro derivatives | [4] |
| 3'-trifluoromethyl-substituted salicylanilides | Staphylococcus aureus | 0.25–0.5 | [5] |
| 4-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate | Various fungal strains | Showed highest activity among tested acetates | [6] |
Structure-Activity Relationship
The antimicrobial efficacy of salicylanilides is intricately linked to their molecular structure. Key observations from various studies include:
-
Halogenation: The presence of halogen atoms, particularly chlorine, on both the salicylic acid and aniline rings is crucial for potent antimicrobial activity. Dihalogenated and tetrachlorinated derivatives often exhibit strong efficacy.[7][8]
-
Electron-Withdrawing Groups: Substituents that draw electrons away from the aromatic rings, such as nitro (-NO2) and trifluoromethyl (-CF3) groups, have been shown to enhance antibacterial activity, especially against Staphylococcus aureus.[3][5]
-
Position of Substituents: The specific placement of substituents on the aromatic rings can significantly impact the compound's biological activity. For instance, N-(2-chlorophenyl)-2-hydroxybenzamide derivatives were found to be more active than their N-(4-chlorophenyl) counterparts.[4]
-
Hydroxyl Group: The free hydroxyl group on the salicylic acid moiety is generally considered essential for activity.[5]
Experimental Protocols
The data presented in this guide is based on standard antimicrobial susceptibility testing methods. A generalized protocol for determining the Minimum Inhibitory Concentration (MIC) is outlined below.
Broth Microdilution Method
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compound (e.g., this compound) is serially diluted in the broth medium in a microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizing the Antimicrobial Evaluation Workflow
The following diagram illustrates a typical workflow for evaluating the antimicrobial efficacy of salicylanilide derivatives.
Caption: Workflow for Synthesis and Antimicrobial Evaluation of Salicylanilides.
Mechanism of Action
The antimicrobial action of salicylanilides, including this compound, is believed to involve the disruption of cellular processes. Effects on Ca2+ uptake and ATP hydrolysis by the sarcoplasmic reticulum calcium pump have been characterized, suggesting an impact on cellular energy metabolism.[8]
The following diagram illustrates a simplified representation of the proposed mechanism of action.
Caption: Proposed Mechanism of Action for Salicylanilides.
This comparative guide underscores the potential of this compound and other halogenated salicylanilides as effective antimicrobial agents. Further research focusing on direct comparative studies under standardized conditions is warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus | PLOS One [journals.plos.org]
- 3. Antibacterial effect and toxicity of synthesized salicylanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrachlorosalicylanilide and Triclosan: Unraveling Their Bacteriostatic Mechanisms
For Immediate Release
[City, State] – [Date] – In the ongoing battle against bacterial resistance, a thorough understanding of the mechanisms of action of antimicrobial agents is paramount for the development of new and effective therapeutics. This guide provides a detailed comparison of two such agents: tetrachlorosalicylanilide and triclosan, focusing on their bacteriostatic properties and the underlying molecular pathways. This document is intended for researchers, scientists, and drug development professionals.
Overview of Bacteriostatic Mechanisms
This compound and triclosan, while both effective bacteriostatic agents, exhibit distinct mechanisms of action. This compound primarily acts as a membrane-active agent, disrupting the bacterial cell membrane's integrity and energy-dependent functions. In contrast, triclosan, at bacteriostatic concentrations, specifically targets and inhibits a key enzyme in the bacterial fatty acid synthesis pathway.
This compound: The antibacterial effect of this compound is contingent upon its adsorption to the bacterial cell membrane.[1] This interaction leads to a cascade of events that collectively inhibit bacterial growth. A key consequence is the inhibition of energy-dependent transport systems for essential molecules such as phosphate and amino acids.[1] The disruption of these transport processes leads to a depletion of intracellular resources and the release of amino acids from the cell's pool, ultimately resulting in bacteriostasis.[1] Resistance to this compound in certain bacteria, like Escherichia coli, is attributed to a decreased adsorption of the compound to the cell wall.[1]
Triclosan: At lower, bacteriostatic concentrations, triclosan's primary target is the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, encoded by the fabI gene.[2] By binding to ENR, triclosan inhibits the synthesis of fatty acids, which are essential components for building and maintaining the integrity of the bacterial cell membrane.[2] This targeted inhibition effectively halts bacterial growth and proliferation. At higher concentrations, triclosan can act as a biocide with multiple cellular targets.[2] Bacterial resistance to triclosan can arise from mutations in the fabI gene, leading to an altered ENR enzyme that no longer effectively binds triclosan, or through the action of efflux pumps that actively remove the compound from the cell.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data
Direct comparative studies on the Minimum Inhibitory Concentration (MIC) of this compound and triclosan against the same panel of bacteria under identical conditions are limited in the publicly available literature. The following tables summarize available MIC data from various sources. It is important to note that variations in experimental conditions (e.g., growth medium, inoculum size, incubation time) can influence MIC values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterium | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Data not readily available in recent comparative studies | |
| Escherichia coli | Data not readily available in recent comparative studies |
Note: While the bacteriostatic mechanism of this compound against S. aureus is well-described, specific MIC values from contemporary studies directly comparable to triclosan are scarce in the reviewed literature.
Table 2: Minimum Inhibitory Concentration (MIC) of Triclosan
| Bacterium | Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Clinical Isolates | 0.025 - 1 | [3] |
| Staphylococcus aureus | USA300 MRSA (FPR3757) | 0.1 | [2] |
| Escherichia coli | Reference Strains | 0.5 | [4] |
| Escherichia coli | Clinical Isolates | up to 64 | [4] |
| Escherichia coli | MG1655 | 0.2 | [2] |
Experimental Protocols
Determining the Bacteriostatic Mechanism of this compound
Objective: To elucidate the effect of this compound on bacterial membrane integrity and energy-dependent transport.
a) Bacterial Membrane Adsorption Assay (Adapted Protocol)
-
Bacterial Culture: Grow the test bacterium (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth medium.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with a sterile buffer (e.g., phosphate-buffered saline, pH 7.4), and resuspend in the same buffer to a standardized optical density.
-
Incubation: Add varying concentrations of this compound to the bacterial suspension. Include a no-drug control. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Separation: Centrifuge the samples to pellet the bacterial cells.
-
Quantification: Measure the concentration of this compound remaining in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC). The amount of adsorbed compound is calculated by subtracting the concentration in the supernatant from the initial concentration.
b) Inhibition of Amino Acid and Phosphate Transport Assay
-
Bacterial Culture and Preparation: Prepare bacterial cells as described in the membrane adsorption assay.
-
Pre-incubation: Pre-incubate the bacterial suspension with a bacteriostatic concentration of this compound for a short period.
-
Radiolabeled Substrate Addition: Add a radiolabeled amino acid (e.g., ¹⁴C-glutamic acid) or radiolabeled phosphate (³²P) to the bacterial suspension.
-
Time-course Sampling: At various time intervals, withdraw aliquots of the suspension and immediately filter them through a membrane filter to separate the cells from the medium.
-
Radioactivity Measurement: Wash the filters to remove any non-transported radiolabeled substrate and measure the radioactivity retained by the cells using a scintillation counter.
-
Data Analysis: Compare the uptake of the radiolabeled substrate in the presence and absence of this compound to determine the extent of transport inhibition.
Determining the Bacteriostatic Mechanism of Triclosan
Objective: To demonstrate the inhibition of fatty acid synthesis by triclosan through its effect on the enoyl-acyl carrier protein reductase (ENR) enzyme.
a) Inhibition of Fatty Acid Synthesis Assay
-
Bacterial Culture: Grow the test bacterium (e.g., Escherichia coli) in a suitable medium to the mid-logarithmic phase.
-
Exposure to Triclosan: Add a bacteriostatic concentration of triclosan to the culture.
-
Radiolabeling: Introduce a radiolabeled precursor of fatty acid synthesis, such as [¹⁴C]acetate, to the culture and incubate for a defined period.
-
Lipid Extraction: Harvest the cells and extract the total lipids using a standard method (e.g., Bligh-Dyer extraction).
-
Analysis: Quantify the incorporation of the radiolabel into the lipid fraction using scintillation counting. A significant reduction in radioactivity in the lipid fraction of triclosan-treated cells compared to the control indicates inhibition of fatty acid synthesis.
b) In Vitro ENR (FabI) Inhibition Assay
-
Enzyme and Substrates: Purify the ENR (FabI) enzyme from the test bacterium. Prepare a reaction mixture containing the enzyme, its substrate (e.g., crotonyl-ACP or a suitable analog), and the cofactor NADH.
-
Inhibition Assay: Add varying concentrations of triclosan to the reaction mixture.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺, using a spectrophotometer. The rate of this reaction is indicative of the enzyme's activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition at each triclosan concentration to determine the IC₅₀ value (the concentration of triclosan required to inhibit 50% of the enzyme's activity).
Visualizing the Mechanisms of Action
Caption: Mechanism of this compound.
Caption: Bacteriostatic Mechanism of Triclosan.
Conclusion
This compound and triclosan employ fundamentally different strategies to achieve a bacteriostatic effect. This compound's broad action on the cell membrane and its energy-dependent functions contrasts with triclosan's highly specific targeting of the fatty acid synthesis pathway at bacteriostatic concentrations. This comparative guide highlights the importance of understanding these distinct mechanisms for the informed development of novel antimicrobial agents and strategies to combat bacterial resistance. Further research involving direct comparative studies under standardized conditions is warranted to provide a more definitive assessment of their relative potencies against a wider range of bacterial pathogens.
References
validating the uncoupling activity of Tetrachlorosalicylanilide against other known uncouplers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetrachlorosalicylanilide Against Other Known Mitochondrial Uncouplers with Supporting Experimental Data.
Mitochondrial uncouplers are molecules that disrupt the obligatory link between cellular respiration and ATP synthesis. This is achieved by dissipating the proton gradient across the inner mitochondrial membrane, which is essential for powering ATP synthase. This process leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy instead being released as heat. Salicylanilides, a class of chemical compounds, are recognized for their potent biological activities, including their function as mitochondrial uncouplers. This guide provides a comparative validation of the uncoupling activity of 3,3',4',5-Tetrachlorosalicylanilide (TCS) against other well-characterized uncoupling agents.
Mechanism of Action: The Protonophore Model
The uncoupling activity of salicylanilides like this compound is attributed to their ability to act as protonophores. They shuttle protons across the inner mitochondrial membrane, thereby dissipating the crucial proton-motive force. This cycle involves the protonated, neutral form of the salicylanilide diffusing across the inner membrane into the mitochondrial matrix. Within the alkaline environment of the matrix, the molecule releases a proton. The resulting anionic form is then electrophoretically driven back across the membrane to the intermembrane space, where it can pick up another proton and repeat the cycle.
Below is a diagram illustrating the general mechanism of mitochondrial uncoupling by a protonophoric agent.
Caption: General mechanism of mitochondrial uncoupling by a protonophore.
Comparative Uncoupling Activity: A Quantitative Overview
The efficacy of a mitochondrial uncoupler is often quantified by its ability to stimulate mitochondrial respiration (oxygen consumption) in the absence of ADP (State 4 respiration) or by its effective concentration to elicit a half-maximal response (EC50). The following table summarizes the uncoupling activity of this compound and other known uncouplers from various studies. It is important to consider that experimental conditions, such as the biological system (isolated mitochondria vs. whole cells) and specific assay parameters, can influence the reported values.
| Compound | Uncoupling Activity Metric | Concentration | Biological System |
| 3,3',4',5-Tetrachlorosalicylanilide (TCS) | Effective metabolic uncoupler | Not specified | Activated sludge |
| Oxyclozanide | Stimulated mitochondrial respiration | 1 µM | Rat liver mitochondria |
| Niclosamide | EC50 for uncoupling activity | 0.29 µM | 143B ρ0 cells |
| EC50 for uncoupling activity | 0.04 µM | Isolated mouse liver mitochondria | |
| FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) | EC50 | 0.31 µM | CHO–K1 cells |
| Induces sub-basal OCR at high concentrations | >2.5 µM | HCT116 cells | |
| DNP (2,4-Dinitrophenol) | Narrow therapeutic window | Not specified | General |
| BAM15 | EC50 | ~0.3 µM | CHO–K1 cells |
| Well-tolerated at higher concentrations | up to 8 µM | HCT116 cells |
Experimental Protocols for Assessing Uncoupling Activity
Standardized experimental procedures are crucial for the accurate comparison of mitochondrial uncouplers. Below are detailed methodologies for key experiments cited in the validation of uncoupling activity.
Measurement of Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer is a standard instrument for measuring mitochondrial respiration and its response to uncouplers in real-time.
Protocol:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to attach overnight.
-
Assay Medium Preparation: On the day of the assay, replace the growth medium with a Seahorse XF base medium supplemented with substrates such as glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.
-
Compound Injection: The experimental protocol typically involves the sequential injection of the test uncoupler, an ATP synthase inhibitor (e.g., oligomycin), a potent uncoupler for determining maximal respiration (e.g., FCCP), and finally, inhibitors of Complex I and III (e.g., rotenone/antimycin A) to measure non-mitochondrial respiration.[1]
-
Data Analysis: The OCR values are automatically calculated by the Seahorse software. The uncoupling activity is determined by the increase in OCR following the injection of the test compound.
The following diagram outlines a typical experimental workflow for assessing mitochondrial function using a Seahorse XF Analyzer.
Caption: Experimental workflow for a mitochondrial stress test.
Assessment of Mitochondrial Membrane Potential
Fluorescent dyes such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 are commonly used to measure changes in mitochondrial membrane potential, a direct indicator of uncoupling activity.
Protocol (using TMRM):
-
Cell Culture: Grow cells to the desired confluency in a suitable format (e.g., 96-well plate, glass-bottom dish).
-
TMRM Staining: Prepare a TMRM staining solution (typically 20-500 nM) in the cell culture medium.
-
Incubation: Incubate the cells with the TMRM solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.
-
Imaging and Analysis: Acquire fluorescence images using a fluorescence microscope. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization, consistent with uncoupling activity.
Measurement of Cellular ATP Levels
A decrease in cellular ATP levels in the presence of an uncoupler confirms the disruption of oxidative phosphorylation.
Protocol:
-
Cell Preparation: Culture and treat cells with the test uncoupler as required.
-
Cell Lysis: Lyse the cells using a suitable buffer to release the intracellular ATP.
-
Luciferase Reaction: In a luminometer-compatible plate, mix the cell lysate with a luciferase reagent containing luciferin and the luciferase enzyme.
-
Luminescence Measurement: The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, which produces a light signal that is measured with a luminometer.
-
ATP Quantification: Generate a standard curve using known concentrations of ATP to determine the ATP concentration in the cell lysates. A decrease in ATP levels upon treatment with the uncoupler indicates its efficacy.[1]
References
A Comparative Analysis of the Photosensitizing Potential of Tetrachlorosalicylanilide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the photosensitizing potential of Tetrachlorosalicylanilide (TCSA) and its halogenated analogs. The information presented herein is intended to assist researchers in understanding the structure-activity relationships that govern the phototoxicity of these compounds and to provide detailed experimental protocols for assessing their photosensitizing capabilities.
Introduction to Salicylanilide Photosensitivity
Halogenated salicylanilides are a class of compounds historically used as antimicrobial agents in soaps and other topical products.[1][2][3] However, their use has been largely discontinued due to their potent photosensitizing effects, leading to phototoxic and photoallergic reactions in individuals exposed to sunlight.[4] this compound (3,3',4',5-tetrachlorosalicylanilide) is a notable example, recognized for its strong photosensitizing capabilities.[5] Understanding the comparative photosensitizing potential of TCSA and its analogs is crucial for predicting the phototoxicity of new chemical entities with similar structural motifs and for developing safer alternatives.
The photosensitizing activity of these compounds is primarily attributed to their ability to absorb ultraviolet (UV) radiation, leading to the formation of reactive oxygen species (ROS), including singlet oxygen, and free radicals.[6] These reactive species can then damage cellular components, resulting in phototoxicity. The degree of halogenation and the position of the halogen atoms on the salicylanilide scaffold are key determinants of their photosensitizing potential.[7]
Comparative Analysis of Photosensitizing Potential
A critical aspect of evaluating the safety of salicylanilide derivatives is the quantitative comparison of their photosensitizing potential. This is typically achieved through a combination of in vitro assays that measure phototoxicity and photochemical experiments that quantify the generation of reactive species.
In Vitro Phototoxicity: The 3T3 Neutral Red Uptake (NRU) Assay
The 3T3 Neutral Red Uptake (NRU) phototoxicity test is the validated and regulatory-accepted in vitro method for assessing photosensitizing potential (OECD Test Guideline 432).[8][9][10] This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light.
Key Parameters for Comparison:
-
IC50 (-UV): The concentration of the test substance that causes a 50% reduction in cell viability in the absence of UV irradiation.
-
IC50 (+UV): The concentration of the test substance that causes a 50% reduction in cell viability in the presence of UV irradiation.
-
Photo Irritancy Factor (PIF): Calculated as the ratio of IC50 (-UV) to IC50 (+UV). A PIF greater than 5 is indicative of phototoxic potential.[11]
-
Mean Photo Effect (MPE): An alternative calculation that also assesses the phototoxic potential based on the dose-response curves. An MPE greater than 0.15 is considered indicative of phototoxicity.[11]
Hypothetical Comparative Data Table:
| Compound | IC50 (-UV) (µg/mL) | IC50 (+UV) (µg/mL) | Photo Irritancy Factor (PIF) | Phototoxic Potential |
| This compound (TCSA) | >10 | 0.1 | >100 | High |
| 3,4',5-Tribromosalicylanilide | >10 | 0.5 | >20 | High |
| 4',5-Dibromosalicylanilide | >10 | 2.0 | >5 | Moderate |
| Salicylanilide (unsubstituted) | >100 | >100 | <1 | Low |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be obtained from direct experimental comparison.
Photochemical Assessment: Singlet Oxygen Quantum Yield
The generation of singlet oxygen (¹O₂) is a primary mechanism of phototoxicity for many photosensitizers.[6] The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a molecule in producing singlet oxygen upon light absorption. A higher ΦΔ value generally correlates with a greater photosensitizing potential.
Hypothetical Comparative Data Table:
| Compound | Singlet Oxygen Quantum Yield (ΦΔ) |
| This compound (TCSA) | 0.60 |
| 3,4',5-Tribromosalicylanilide | 0.55 |
| 4',5-Dibromosalicylanilide | 0.30 |
| Salicylanilide (unsubstituted) | <0.05 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be obtained from direct experimental comparison.
Structure-Activity Relationships
The photosensitizing potential of halogenated salicylanilides is strongly influenced by their chemical structure. Key structural features that modulate phototoxicity include:
-
Degree and Type of Halogenation: Generally, an increase in the number of halogen substituents, particularly chlorine and bromine, enhances the photosensitizing activity.[7]
-
Position of Halogens: The specific placement of halogens on both the salicylic acid and aniline rings affects the electronic properties and the stability of the molecule in its excited state, thereby influencing its ability to generate reactive oxygen species.
-
Lipophilicity: Increased lipophilicity can enhance the penetration of the compound into the skin and cellular membranes, potentially increasing its phototoxic effects.[12]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to conduct their own comparative studies.
3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
This protocol is based on the OECD Test Guideline 432.[10]
1. Cell Culture:
- Balb/c 3T3, clone A31 mouse fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure:
- Seed 1 x 10⁴ cells per well in two 96-well plates and incubate for 24 hours to allow for cell attachment.
- Prepare a range of concentrations of the test compounds.
- Remove the culture medium and wash the cells with a buffered saline solution.
- Add the different concentrations of the test compounds to both plates and incubate for 60 minutes.
- Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while the other plate is kept in the dark.[13]
- After irradiation, wash the cells and add fresh culture medium.
- Incubate both plates for another 24 hours.
3. Viability Assessment:
- Incubate the cells with a neutral red solution for 3 hours.
- Wash the cells and then extract the incorporated dye.
- Measure the absorbance of the extracted dye at 540 nm.
- Calculate cell viability relative to the solvent control.
Determination of Singlet Oxygen Quantum Yield
This protocol describes a common method using a chemical quencher.
1. Materials:
- Test compounds (salicylanilides)
- Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal, Methylene Blue)
- Singlet oxygen quencher (e.g., 1,3-diphenylisobenzofuran - DPBF)
- Spectrophotometer and a light source for irradiation.
2. Procedure:
- Prepare solutions of the test compound and the reference photosensitizer with the same optical density at the irradiation wavelength.
- To each solution, add a solution of DPBF.
- Irradiate the solutions with monochromatic light at a wavelength absorbed by the photosensitizers.
- Monitor the decrease in the absorbance of DPBF at its absorption maximum (around 415 nm) over time. The rate of decrease is proportional to the rate of singlet oxygen generation.
3. Calculation:
- The singlet oxygen quantum yield of the test compound (ΦΔ_sample) is calculated relative to the reference (ΦΔ_ref) using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) where k_sample and k_ref are the rate constants of DPBF bleaching for the sample and the reference, respectively.
Visualizations
Signaling Pathway of Photosensitization
Caption: General mechanism of phototoxicity induced by photosensitizers.
Experimental Workflow for 3T3 NRU Phototoxicity Assay
Caption: Step-by-step workflow for the 3T3 NRU phototoxicity assay.
Conclusion
This compound and its halogenated analogs are potent photosensitizers, and their potential for inducing phototoxicity is a significant safety concern. A thorough comparative analysis using standardized in vitro and photochemical methods is essential for any new compound within this chemical class. The 3T3 NRU phototoxicity assay and the determination of singlet oxygen quantum yield are key experimental approaches for generating the quantitative data needed for such a comparison. The structure-activity relationships, particularly the role of halogenation, provide a framework for predicting the photosensitizing potential of novel salicylanilide derivatives. The protocols and information provided in this guide are intended to support researchers in conducting these critical safety assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacology of halogenated salicylanilides and their anthelmintic use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photosensitization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of the action spectrum for induction of photosensitivity to this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photogeneration of singlet oxygen (1O2) and free radicals (Sen*-, O2*-) by tetra-brominated hypocrellin B derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Review of the performance of the 3T3 NRU in vitro phototoxicity assay in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. oecd.org [oecd.org]
- 11. aragen.com [aragen.com]
- 12. Structure activity relationships in skin sensitization using the murine local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploration of alternative test methods to evaluate phototoxicity of ophthalmic agents by using Statens Seruminstitut Rabbit Cornea cell lines and 3D human reconstituted cornea models | PLOS One [journals.plos.org]
quantitative methods for the detection and validation of Tetrachlorosalicylanilide in biological samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Tetrachlorosalicylanilide (TCSA), a potent antimicrobial agent, in biological matrices is crucial for toxicological assessments, pharmacokinetic studies, and understanding its biological effects. This guide provides a comparative overview of two powerful analytical techniques applicable for the detection and validation of TCSA in biological samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Due to the limited availability of specific experimental data for this compound in the public domain, this guide leverages validated methods for structurally similar halogenated phenolic compounds, such as triclosan and pentachlorophenol, as proxies to present a robust comparative framework. This approach provides a strong foundation for developing and validating a method for TCSA.
Method Performance Comparison
The choice of an analytical method is dictated by its performance characteristics. Below is a summary of typical validation parameters for LC-MS/MS and GC-MS methods based on the analysis of analogous compounds in biological matrices.
Table 1: Performance Characteristics of LC-MS/MS for the Analysis of a TCSA Analogue (Triclosan) in Human Plasma
| Validation Parameter | Performance Metric |
| Linearity Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery | 85 - 95% |
| Precision (RSD%) | Intra-day: <10%, Inter-day: <15% |
| Accuracy | 90 - 110% |
Table 2: Performance Characteristics of GC-MS for the Analysis of a TCSA Analogue (Pentachlorophenol) in Urine
| Validation Parameter | Performance Metric |
| Linearity Range | 0.1 - 100 ng/mL[1] |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL[2] |
| Recovery | 90 - 105%[2] |
| Precision (RSD%) | Intra-day: <15%, Inter-day: <20% |
| Accuracy | 85 - 115% |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and accurate quantitative results. The following sections outline representative methodologies for the analysis of TCSA in biological samples using LC-MS/MS and GC-MS.
LC-MS/MS Method for this compound in Human Plasma
This method is designed for the highly sensitive and specific quantification of TCSA in plasma.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add an appropriate internal standard (e.g., ¹³C₁₂-TCSA).
-
Add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Separation
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
TCSA: Precursor ion (e.g., m/z 348.9) -> Product ions (e.g., m/z 161.0, m/z 222.9)
-
Internal Standard: Appropriate precursor and product ions for the labeled standard.
-
GC-MS Method for this compound in Urine
This method provides a robust alternative for the quantification of TCSA, particularly after derivatization to enhance volatility.
1. Sample Preparation (Hydrolysis & Derivatization)
-
To 1 mL of urine, add an internal standard (e.g., ¹³C₆-Pentachlorophenol).
-
For hydrolysis of potential conjugates, add 100 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 4 hours.
-
Adjust the pH to <2 with hydrochloric acid.
-
Perform a liquid-liquid extraction with 3 mL of hexane:MTBE (1:1, v/v).
-
Evaporate the organic layer to dryness.
-
For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes.
-
Evaporate the derivatization reagents and reconstitute the residue in 100 µL of hexane.
2. Chromatographic Separation
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 100°C, ramp to 280°C.
3. Mass Spectrometric Detection
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized TCSA and internal standard.
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the biological impact of this compound, the following diagrams are provided.
References
Unraveling the Cross-Reactivity of Tetrachlorosalicylanilide: A Comparative Guide for Researchers
A deep dive into the photoallergic potential of Tetrachlorosalicylanilide (TCSA) and its cross-reactivity with other known photoallergens reveals a complex interplay of chemical structure and immunological response. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of TCSA's cross-reactivity, supported by experimental data and detailed methodologies, to aid in the assessment of photosensitivity risks.
This compound (TCSA), a halogenated salicylanilide once used as an antimicrobial agent in soaps and other topical products, is a potent photoallergen. Photoallergy is a delayed-type hypersensitivity reaction initiated by the interaction of a chemical with ultraviolet (UV) radiation, leading to the formation of a photoantigen that triggers an immune response. Understanding the cross-reactivity of TCSA is crucial for predicting and mitigating photoallergic reactions to structurally similar compounds.
Comparative Analysis of Cross-Reactivity
Clinical and experimental studies, primarily conducted through photopatch testing, have established significant cross-reactivity between TCSA and other halogenated salicylanilides, as well as structurally related compounds. The following table summarizes the quantitative data from a seminal study by Epstein, Wuepper, and Maibach (1968), which investigated the cross-sensitization patterns in patients with photocontact dermatitis.
| Photoallergen | Concentration (%) | Vehicle | Number of Patients Tested | Number of Positive Reactions | Percentage of Positive Reactions (%) | Cross-Reactivity with TCSA (%) |
| This compound (TCSA) | 1.0 | Petrolatum | 26 | 26 | 100 | - |
| Tribromosalicylanilide (TBS) | 1.0 | Petrolatum | 26 | 25 | 96.2 | 96.2 |
| Dibromosalicylanilide (DBS) | 1.0 | Petrolatum | 26 | 19 | 73.1 | 73.1 |
| Bithionol | 1.0 | Petrolatum | 26 | 21 | 80.8 | 80.8 |
| Hexachlorophene | 1.0 | Petrolatum | 26 | 14 | 53.8 | 53.8 |
| Dichlorophene | 1.0 | Petrolatum | 26 | 6 | 23.1 | 23.1 |
| Trichlorocarbanilide (TCC) | 1.0 | Petrolatum | 26 | 2 | 7.7 | 7.7 |
Experimental Protocols
The data presented above was primarily generated using the photopatch testing technique. This method is the gold standard for diagnosing photoallergic contact dermatitis.
Photopatch Testing Protocol
-
Allergen Application: A series of potential photoallergens, including TCSA and the compounds listed in the table, are applied in duplicate to the upper back of the patient using Finn Chambers® on Scanpor® tape. One set of allergens serves as the irradiated series, and the other as the non-irradiated control.
-
Occlusion: The patches are left in place for 24 to 48 hours.
-
Irradiation: After removal of the patches, the site of one set of allergens is irradiated with a suberythemal dose of Ultraviolet A (UVA) radiation, typically 5 J/cm². The other site is shielded from light and serves as a control.
-
Reading: The test sites are read at 48 and 96 hours after the initial application. A positive photoallergic reaction is recorded when an eczematous reaction is observed at the irradiated site, with no corresponding reaction at the non-irradiated control site. The intensity of the reaction is typically graded on a scale from + (weak) to +++ (strong).
Signaling Pathways in Photoallergy
The development of photoallergic contact dermatitis involves a cell-mediated immune response. The following diagram illustrates the proposed signaling pathway.
Comparative Analysis of Tetrachlorosalicylanilide's Antibacterial Mechanism of Action
A detailed guide for researchers, scientists, and drug development professionals on the molecular targets of Tetrachlorosalicylanilide in bacteria, with a comparative assessment against alternative antibacterial agents.
This guide provides a comprehensive comparison of the antibacterial agent this compound (TCS) and its specific molecular targets within bacteria. Its performance is objectively evaluated against other well-established antibacterial agents, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.
Executive Summary
This compound (TCS) exerts its bacteriostatic action primarily by disrupting the bacterial cell membrane. This disruption leads to the inhibition of crucial energy-dependent cellular processes, including the transport of essential molecules like amino acids and phosphates. This guide compares the efficacy and mechanism of TCS with two alternative antibacterial agents: Tetracycline, a protein synthesis inhibitor, and Polymyxin B, another membrane-disrupting agent.
Comparison of Antibacterial Efficacy
The antibacterial efficacy of TCS and the comparator agents was evaluated by determining their Minimum Inhibitory Concentrations (MIC) against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Target Organism | MIC (µg/mL) |
| Triclosan (related to TCS) | Staphylococcus aureus | 0.016 - 100 |
| Escherichia coli | 0.03125 - 200 | |
| Tetracycline | Staphylococcus aureus ATCC 25923 | ≤ 4.0 |
| Escherichia coli ATCC 25922 | ≤ 4.0 | |
| Polymyxin B | Staphylococcus aureus | >128 |
| Escherichia coli ATCC 25922 | 0.25 - 2 |
Molecular Mechanisms of Action
This compound (TCS)
The primary molecular target of TCS in bacteria is the cell membrane . TCS, a hydrophobic molecule, intercalates into the bacterial membrane, disrupting its structure and function. This leads to a cascade of inhibitory effects on energy-dependent processes:
-
Inhibition of Amino Acid and Phosphate Transport: By disrupting the membrane potential, TCS inhibits the active transport of essential nutrients like amino acids and phosphates into the bacterial cell.
-
Disruption of Energy Metabolism: The compromised membrane integrity interferes with the electron transport chain and oxidative phosphorylation, leading to a depletion of cellular ATP.
dot
Caption: Mechanism of action of this compound.
Tetracycline
Tetracycline is a broad-spectrum antibiotic that inhibits protein synthesis . It achieves this by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This effectively blocks the addition of new amino acids to the growing polypeptide chain.
dot
Caption: Mechanism of action of Tetracycline.
Polymyxin B
Polymyxin B is a polypeptide antibiotic that is particularly effective against Gram-negative bacteria. Its primary target is the outer membrane . Polymyxin B has a cationic polypeptide ring that binds to the anionic lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer, leading to increased membrane permeability and eventual cell death. Its efficacy against Gram-positive bacteria is limited due to the thick peptidoglycan layer that prevents access to the cell membrane.
dot
Caption: Mechanism of action of Polymyxin B.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (TCS, Tetracycline, Polymyxin B)
-
Bacterial strains (S. aureus ATCC 25923, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Inoculum: Culture bacteria in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Prepare Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
dot
Caption: Workflow for MIC determination.
Bacterial Membrane Potential Assay
This assay measures changes in bacterial membrane potential using a voltage-sensitive fluorescent dye.
Materials:
-
Voltage-sensitive dye (e.g., DiSC₃(5))
-
Bacterial culture
-
Test compound
-
Fluorometer or fluorescence microscope
Procedure:
-
Culture and Harvest Cells: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with a suitable buffer.
-
Dye Loading: Resuspend the cells in buffer containing the voltage-sensitive dye and incubate to allow for dye uptake.
-
Baseline Measurement: Measure the baseline fluorescence of the dye-loaded cells.
-
Compound Addition: Add the test compound at the desired concentration.
-
Fluorescence Monitoring: Continuously monitor the fluorescence. A change in fluorescence intensity indicates a change in membrane potential. An increase in fluorescence typically corresponds to membrane depolarization.
dot
Caption: Workflow for membrane potential assay.
[³H]-Leucine Incorporation Assay for Protein Synthesis Inhibition
This assay measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid ([³H]-leucine) into newly synthesized proteins.
Materials:
-
[³H]-Leucine (radiolabeled leucine)
-
Bacterial culture
-
Test compound
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Culture and Pre-incubation: Grow bacteria to the mid-logarithmic phase. Pre-incubate the cells with the test compound for a specified period.
-
Radiolabeling: Add [³H]-leucine to the culture and incubate for a short period to allow for incorporation into proteins.
-
Precipitation: Stop the incorporation by adding cold TCA to precipitate the proteins.
-
Washing: Wash the precipitated protein to remove unincorporated [³H]-leucine.
-
Quantification: Measure the radioactivity of the precipitated protein using a scintillation counter. A decrease in radioactivity in the presence of the test compound indicates inhibition of protein synthesis.
dot
Caption: Workflow for protein synthesis inhibition assay.
Validating In Vitro Findings of Tetrachlorosalicylanilide's Effects in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo findings regarding the effects of Tetrachlorosalicylanilide (TCSA), a compound known for its photosensitizing and antimicrobial properties. We will delve into the validation of its in vitro mechanisms in relevant in vivo models, compare its performance with an alternative photosensitizer, and provide detailed experimental data and protocols to support these findings.
In Vitro Effects of this compound: Unraveling the Mechanisms
In vitro studies have been instrumental in elucidating the primary mechanisms of action of TCSA. Two key effects have been identified:
-
Disruption of Calcium Homeostasis and Energy Metabolism: TCSA has been shown to interfere with fundamental cellular processes by affecting Ca2+ uptake and ATP hydrolysis. Specifically, it has been observed to impact the sarcoplasmic reticulum calcium pump. This disruption of ion gradients and energy supply can lead to cellular dysfunction and toxicity.
-
Induction of Photosensitivity: TCSA is a potent photosensitizer. In vitro assays, such as the 3T3 Neutral Red Uptake (NRU) phototoxicity test, have demonstrated that upon exposure to UVA radiation, TCSA becomes cytotoxic. This photoactivation is a key factor in its ability to induce contact photosensitivity.
In Vivo Validation: From the Petri Dish to Animal Models
The translation of these in vitro findings to a whole-organism context is crucial for understanding the real-world implications of TCSA exposure. The primary in vivo validation has focused on its photosensitizing effects, utilizing mouse models of contact hypersensitivity (CHS) or contact photosensitivity (CPS).
A key in vivo observation is the induction of a delayed-type hypersensitivity response upon topical application of TCSA followed by UVA irradiation. This manifests as measurable ear swelling in mouse models, a hallmark of an inflammatory immune response. This in vivo finding directly correlates with the in vitro evidence of TCSA's photosensitizing potential. The immune response in vivo has been shown to be T-cell mediated, with a crucial role for Langerhans cells in antigen presentation.
However, a significant gap exists in the in vivo validation of TCSA's effects on Ca2+ uptake and ATP hydrolysis. To date, there is a lack of published in vivo studies that have directly investigated these specific mechanisms. This represents an important area for future research to fully understand the systemic effects of TCSA.
Performance Comparison: this compound vs. Chlorpromazine
To provide context for TCSA's photosensitizing potential, we compare it with chlorpromazine, a well-characterized phototoxic drug. While direct comparative studies are limited, we can analyze data from similar in vivo models.
| Compound | In Vivo Model | Endpoint Measured | Potency (Example Data) |
| This compound (TCSA) | Mouse Contact Photosensitivity (BALB/c) | Ear Swelling | Significant ear swelling observed with topical application of 1% TCSA and 3 J/cm² UVA at sensitization. |
| Chlorpromazine (CPZ) | Mouse Tail Phototoxicity (Albino) | Increase in Tissue Fluid Content | Minimum phototoxic dose of 2.5 mg/kg (intraperitoneal injection) with subsequent UVA exposure.[1] |
Note: This is not a direct head-to-head comparison due to differences in the experimental models and endpoints. However, it provides a general indication of the photosensitizing potency of both compounds in vivo.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and critical evaluation of scientific findings.
In Vitro: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
This assay is a standardized method to assess the phototoxic potential of a substance.
-
Cell Culture: BALB/c 3T3 mouse fibroblasts are cultured to a semi-confluent monolayer in 96-well plates.
-
Incubation: Cells are incubated with various concentrations of the test substance (e.g., TCSA) for a defined period (e.g., 1 hour). Two plates are prepared for each substance.
-
Irradiation: One plate is exposed to a non-cytotoxic dose of UVA light, while the other is kept in the dark as a control.
-
Neutral Red Uptake: After a post-incubation period (e.g., 24 hours), the medium is replaced with a solution containing Neutral Red, a vital dye that accumulates in viable cells.
-
Measurement: The amount of Neutral Red uptake is quantified by measuring the optical density.
-
Data Analysis: The IC50 values (concentration causing 50% reduction in viability) are calculated for both the irradiated and non-irradiated conditions. A significant difference between these values indicates phototoxic potential.
In Vivo: Mouse Model of Contact Photosensitivity
This model is widely used to study the delayed-type hypersensitivity response to photosensitizing agents.
-
Animals: BALB/c mice are commonly used due to their robust immune response.
-
Sensitization: A defined area of the mouse's skin (e.g., the shaved abdomen) is treated topically with a solution of the photosensitizer (e.g., 1% TCSA in a suitable vehicle). This is immediately followed by exposure to a controlled dose of UVA radiation. This sensitization step is often repeated.
-
Challenge: After a specific period (e.g., 5-7 days) to allow for the development of an immune response, a smaller, non-irritating dose of the photosensitizer is applied to a different site (e.g., the ear). This is again followed by UVA exposure.
-
Measurement: The inflammatory response is quantified by measuring the degree of ear swelling at various time points after the challenge (e.g., 24, 48, and 72 hours) using a micrometer.
-
Controls: Control groups include mice treated with the vehicle only, the photosensitizer only (no UVA), or UVA only.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, we present the following diagrams using the DOT language.
Putative Signaling Pathway of TCSA-Induced Photoallergic Contact Dermatitis
Caption: Putative signaling pathway of TCSA-induced photoallergic contact dermatitis.
Experimental Workflow for In Vivo Contact Photosensitivity Assay
Caption: Experimental workflow for the in vivo mouse contact photosensitivity assay.
Logical Relationship between In Vitro and In Vivo Findings
Caption: Logical relationship between in vitro findings and in vivo validation for TCSA.
References
Ecotoxicity Profile: A Comparative Analysis of Tetrachlorosalicylanilide and Other Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Environmental Impact of Four Key Antimicrobial Compounds.
The widespread use of antimicrobial agents in personal care products, pharmaceuticals, and industrial applications has led to their continuous release into the environment, raising concerns about their potential ecological impact. This guide provides a comparative ecotoxicity analysis of Tetrachlorosalicylanilide (TCSA), a halogenated salicylanilide, against three other commonly used antimicrobial agents: Triclosan, Chloroxylenol (PCMX), and Benzalkonium Chloride (BAC). This document summarizes key quantitative ecotoxicity data, details the experimental protocols used for their determination, and visually represents the primary mechanisms of toxic action through signaling pathway and workflow diagrams.
Quantitative Ecotoxicity Data
The following table summarizes the acute ecotoxicity of this compound, Triclosan, Chloroxylenol, and Benzalkonium Chloride on various aquatic organisms. The data is presented as the median lethal concentration (LC50) or median effective concentration (EC50), which represents the concentration of a substance that is lethal to or produces a sub-lethal effect in 50% of the tested organisms over a specified period.
| Chemical Agent | Test Organism | Endpoint | Exposure Duration | Concentration (mg/L) | Reference(s) |
| This compound (TCSA) | Daphnia magna (Water Flea) | LC50 | 48 hours | 0.054 | [1] |
| Vibrio fischeri (Bacteria) | EC50 | 15 minutes | 0.392 | [1] | |
| Lemna minor (Duckweed) | EC50 | 7 days | 5.74 | [1] | |
| Triclosan | Pimephales promelas (Fathead Minnow) | LC50 | 96 hours | 0.260 | [2] |
| Lepomis macrochirus (Bluegill Sunfish) | LC50 | 96 hours | 0.370 | [2] | |
| Daphnia magna (Water Flea) | EC50 | 48 hours | 0.390 | [2] | |
| Scenedesmus subspicatus (Green Algae) | EC50 | 96 hours | 0.0014 | [2] | |
| Chloroxylenol (PCMX) | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | 0.36 - 1.4 | [3] |
| Daphnia magna (Water Flea) | EC50 | 48 hours | 1.87 | ||
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 72 hours | 0.41 | ||
| Benzalkonium Chloride (BAC) | Oryzias latipes (Japanese Medaka) | LC50 | 96 hours | 0.246 | [4] |
| Daphnia magna (Water Flea) | EC50 | 48 hours | 0.0411 | [4] | |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 72 hours | 0.255 | [1] |
Experimental Protocols
The ecotoxicity data presented in this guide are primarily derived from standardized test protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of ecotoxicity data generated across different laboratories. The most relevant protocols for the data presented are:
-
OECD Test Guideline 203: Fish, Acute Toxicity Test: This guideline details the methodology for determining the acute lethal toxicity of chemicals to fish. Typically, fish are exposed to a range of concentrations of the test substance for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC50 value[5][6].
-
OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test: This test assesses the acute toxicity of substances to Daphnia (water fleas). Young daphnids are exposed to the test substance for 48 hours, and their immobilization is observed at 24 and 48 hours to calculate the EC50 value.
-
OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This guideline is used to determine the effects of a substance on the growth of freshwater microalgae. The test involves exposing exponentially growing algae to the test substance over a 72-hour period and measuring the inhibition of growth to determine the EC50.
Mechanisms of Toxic Action and Signaling Pathways
The ecotoxicological effects of these antimicrobial agents are rooted in their specific mechanisms of action at the cellular and molecular levels. The following diagrams illustrate the primary toxic pathways for each compound.
This compound acts as an uncoupler of oxidative phosphorylation in mitochondria. It disrupts the proton gradient across the inner mitochondrial membrane that is established by the electron transport chain. This dissipation of the proton motive force uncouples electron transport from ATP synthesis, leading to a decrease in cellular energy production and ultimately cell death[7][8][9].
Triclosan is known to be an endocrine disruptor, with a significant impact on the thyroid hormone system in aquatic organisms. Due to its structural similarity to thyroid hormones, triclosan can interfere with their binding to thyroid hormone receptors and their metabolism. This disruption of the thyroid signaling pathway can lead to adverse effects on growth, development, and reproduction[10][11][12].
Chloroxylenol's toxicity in aquatic organisms is partly attributed to the induction of oxidative stress[10][13][14]. Exposure to Chloroxylenol can lead to an overproduction of reactive oxygen species (ROS) within the cells. This imbalance overwhelms the antioxidant defense mechanisms, resulting in oxidative stress, which causes damage to vital cellular components like lipids, proteins, and DNA, and can ultimately trigger apoptosis or programmed cell death[10][13][14].
Benzalkonium Chloride is a cationic surfactant that exerts its antimicrobial and toxic effects primarily by disrupting cell membrane integrity. Its positively charged head group interacts with negatively charged components of the cell membrane, while its hydrophobic tail intercalates into the lipid bilayer. This dual interaction disrupts the membrane structure, leading to increased permeability, leakage of cellular contents, and eventual cell lysis[15][16].
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. Algal EC50 toxicity data - ECETOC [ecetoc.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. oecd.org [oecd.org]
- 6. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. Salicylanilides: a new group of active uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stoichiometric aspects of uncoupling of oxidative phosphorylation by a salicylanilide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloroxylenol causes cardiovascular toxicity and neurobehavioural abnormalities by inducing mitochondrial dysfunction and oxidative stress in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jpccr.eu [jpccr.eu]
- 13. Embryonic exposure to chloroxylenol induces developmental defects and cardiovascular toxicity via oxidative stress, inflammation, and apoptosis in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 16. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Confirming the Purity of Synthesized Tetrachlorosalicylanilide
The purity of synthesized active pharmaceutical ingredients (APIs) is a critical parameter in drug development and research. Impurities can affect the safety, efficacy, and stability of the final product.[1][2] For a compound like Tetrachlorosalicylanilide, a halogenated salicylanilide with potential therapeutic applications, rigorous purity assessment is paramount.[3][4] This guide provides a comparative overview of key analytical techniques for confirming the purity of synthesized this compound, complete with experimental protocols and a logical workflow for technique selection.
Comparison of Analytical Techniques
Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative or qualitative results, the expected impurities, and the available instrumentation.[] The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.
| Technique | Principle | Strengths | Weaknesses | Limit of Detection (LOD) / Quantification (LOQ) |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of the analyte and impurities between a stationary phase (e.g., C18 column) and a liquid mobile phase.[6] | - High resolution and sensitivity for non-volatile and thermally labile compounds.- Widely used for quantitative purity determination (% purity).- Established methods available for related compounds.[6][7] | - May require derivatization for some compounds.- Can consume significant amounts of organic solvents. | Typically in the µg/mL (ppm) range. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[8] | - Excellent for separating volatile impurities (e.g., residual solvents).- Mass spectrometry provides structural information for impurity identification.[9] | - Requires the analyte to be volatile and thermally stable, or require derivatization.- High temperatures can cause degradation of some compounds. | Can reach pg (parts-per-billion) levels for targeted impurities. |
| qNMR (Quantitative Nuclear Magnetic Resonance) Spectroscopy | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. Purity is determined by comparing the integral of the analyte's signal to that of a certified internal standard.[10][11] | - Provides both structural confirmation and quantitative purity assessment.- Non-destructive technique.- Can detect and quantify a wide range of impurities without the need for specific reference standards for each impurity.[11] | - Lower sensitivity compared to chromatographic methods.[12]- Requires a high-field NMR spectrometer for accurate quantification of low-level impurities.[13]- Signal overlap can complicate quantification. | Typically in the range of 0.1-0.05% (w/w).[13] |
| Elemental Analysis | The sample is combusted, and the resulting gases are measured to determine the percentage of carbon, hydrogen, nitrogen, and halogens.[14][15] | - Provides the elemental composition of the compound.- Can confirm the empirical formula of the synthesized product. | - Does not provide information on the nature of impurities.- Accuracy is typically within ±0.3-0.5%, making it unsuitable for detecting trace impurities.[14] | Not applicable for trace impurity detection; measures bulk elemental composition. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are example protocols for HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from established methods for related salicylanilide compounds and serves as a robust starting point for method development and validation.[6]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.[6]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) (60:40, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Run Time: 15 minutes.[6]
Solution Preparation:
-
Mobile Phase Preparation:
-
Prepare a 20 mM Potassium Dihydrogen Phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Adjust the pH of the buffer to 3.5 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a 60:40 (v/v) ratio.
-
Degas the mobile phase by sonication before use.[6]
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.[6]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6]
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the synthesized this compound sample.
-
Dissolve it in the mobile phase to obtain a final concentration within the calibration range.
-
Analysis:
-
Inject the working standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
The purity of the sample is determined by comparing the peak area of the analyte in the sample to the calibration curve. Impurities are identified as any other peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline for the analysis of semi-volatile halogenated compounds. Method development and optimization will be necessary.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: 10 minutes at 300°C.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-500.
Sample Preparation:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of the synthesized this compound sample.
-
Dissolve in 10 mL of a suitable solvent such as acetone or ethyl acetate. The compound is soluble in many organic solvents including acetone, dichloromethane, and chloroform.[16]
-
-
Working Solution:
-
Dilute the stock solution to a final concentration of approximately 10-100 µg/mL with the same solvent.
-
Analysis:
-
Inject 1 µL of the working solution into the GC-MS.
-
The resulting total ion chromatogram (TIC) will show the separation of different components.
-
The mass spectrum of each peak can be used to identify the compound and any impurities by comparing them to a spectral library or by interpretation of the fragmentation pattern.
Logical Workflow for Purity Analysis
The selection of an appropriate analytical technique or a combination of techniques is crucial for a comprehensive purity assessment. The following diagram illustrates a logical workflow for the purity confirmation of synthesized this compound.
References
- 1. admin.mantechpublications.com [admin.mantechpublications.com]
- 2. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 3. The pharmacology of halogenated salicylanilides and their anthelmintic use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elemental analysis [chemistry.huji.ac.il]
- 15. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 16. Buy 3,3',4',5-Tetrachlorosalicylanilide | 1154-59-2 [smolecule.com]
Safety Operating Guide
Navigating the Safe Disposal of Tetrachlorosalicylanilide: A Guide for Laboratory Professionals
Essential guidelines for the proper handling and disposal of Tetrachlorosalicylanilide (TCSA) are critical for ensuring laboratory safety and environmental protection. This document provides immediate, operational, and logistical information for researchers, scientists, and drug development professionals. The following procedures are designed to build trust and provide value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
This compound is a halogenated aromatic compound that requires careful management as hazardous waste. Due to its potential for environmental persistence and toxicity to aquatic life, it must not be disposed of through standard laboratory drains or as regular solid waste.[1] Adherence to proper disposal protocols is essential to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on hazards and necessary precautions.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area or fume hood.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Quantitative Data: Aquatic Toxicity of this compound
The following table summarizes the known aquatic toxicity data for this compound, highlighting its potential environmental impact. This data underscores the importance of preventing its release into aquatic environments.
| Organism | Test Type | Duration | Endpoint | Concentration (mg/L) |
| Daphnia magna (Water Flea) | Acute Toxicity | 48 hours | LC₅₀ | 0.054 |
| Vibrio fischeri (Bacterium) | Acute Toxicity | 15 min | EC₅₀ | 0.392 |
| Lemna minor (Duckweed) | Chronic Toxicity | 7 days | EC₅₀ | 5.74 |
| Activated Sludge Respiration | Inhibition | 3 hours | EC₅₀ | 31.1 |
LC₅₀ (Lethal Concentration 50%): The concentration of a chemical which kills 50% of a test population. EC₅₀ (Effective Concentration 50%): The concentration of a chemical that causes a 50% reduction in a measured effect (e.g., growth, respiration).
Source: Ecotoxicity and biodegradation of the bacteriostatic 3,3′,4′,5- this compound (TSCA) compared to the structurally similar bactericide triclosan
Experimental Protocol: Segregation and Preparation of this compound Waste for Disposal
This protocol details the standard operating procedure for the collection and preparation of this compound waste for pickup by a certified hazardous waste disposal service. This method focuses on safe containment and clear labeling to ensure regulatory compliance and minimize risk.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., HDPE or glass) with a secure lid.
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE) as specified above.
-
Fume hood.
Procedure:
-
Container Preparation:
-
Obtain a new or thoroughly cleaned waste container that is compatible with halogenated organic compounds.
-
Affix a hazardous waste label to the container. Fill in the generator's name, contact information, and the start date of waste accumulation.
-
-
Waste Segregation:
-
Crucially, segregate this compound waste from all other waste streams, especially non-halogenated chemical waste.
-
This includes solid TCSA, solutions containing TCSA, and any materials contaminated with TCSA (e.g., pipette tips, weighing paper, contaminated gloves).
-
-
Waste Collection (Solid):
-
Carefully transfer solid this compound waste into the designated hazardous waste container.
-
Minimize the generation of dust by handling the solid in a fume hood.
-
Contaminated items such as weighing boats and gloves should also be placed in this container.
-
-
Waste Collection (Liquid):
-
Collect all solutions containing this compound, including experimental residues and rinsates from cleaning contaminated glassware, in a designated liquid hazardous waste container.
-
The first rinse of any glassware that contained TCSA should always be collected as hazardous waste.
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is in secondary containment to prevent spills.
-
-
Labeling:
-
Clearly write "Hazardous Waste" and "this compound" on the label.
-
List all components of any mixtures, including solvents and their approximate percentages.
-
-
Arranging for Disposal:
-
Once the container is full or has reached the accumulation time limit set by your institution's Environmental Health and Safety (EHS) office, arrange for a waste pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Tetrachlorosalicylanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tetrachlorosalicylanilide. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Summary
This compound is a hazardous chemical that requires careful handling. It is classified as acutely toxic if swallowed, a skin irritant, and a cause of serious eye irritation.[1][2] It may also lead to respiratory irritation.[2] Furthermore, it is recognized as a potent photosensitizer, capable of causing skin disorders upon exposure to light.[2]
GHS Hazard Classification Summary:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Use unlined nitrile, neoprene, or butyl rubber gloves.[3][4] Avoid leather or fabric gloves.[5] Ensure sleeves are worn over gloves when working with arms below shoulder level.[3] |
| Eyes | Safety glasses with side shields or chemical goggles | Chemical goggles are required when there is a splash hazard.[3] A face shield may be necessary for larger quantities or when splashing is likely.[6] |
| Body | Laboratory coat or chemical-resistant coveralls | A lab coat should be worn at a minimum. For tasks with a higher risk of contamination, chemical-resistant coveralls are recommended.[5][7] |
| Respiratory | NIOSH/MSHA-approved respirator | Required if workplace exposure limits are exceeded or if there is a risk of inhaling dust.[8] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the need for respiratory protection.[7][9] |
| Feet | Closed-toe shoes | Chemical-resistant boots are recommended when handling large quantities or in case of spills.[5] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for safely handling this compound in a laboratory setting.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Handling:
-
When weighing or transferring the solid, do so in a manner that minimizes the creation of dust.
-
Keep the container of this compound tightly closed when not in immediate use.
-
Avoid all direct contact with the substance.[9] If contact occurs, follow the first-aid procedures outlined in the SDS.
-
-
Post-Handling and Cleanup:
-
Decontaminate all work surfaces that may have come into contact with the chemical. A 10% bleach solution can be used, followed by a water rinse.[10]
-
Segregate and store all waste materials in clearly labeled, sealed containers for hazardous waste disposal.
-
Remove PPE in a manner that avoids self-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.[7]
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.[7]
Disposal Protocol:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a designated, leak-proof container.
-
Collect any liquid waste containing this compound in a separate, compatible, and clearly labeled container.
-
-
Waste Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Final Disposal:
-
Disposal must be carried out by a licensed hazardous waste management company.
-
Do not dispose of this compound down the drain or in regular trash.[11]
-
Maintain detailed records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
-
References
- 1. fishersci.com [fishersci.com]
- 2. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 5. Personal Protective Equipment - Canada.ca [canada.ca]
- 6. epa.gov [epa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. accustandard.com [accustandard.com]
- 9. echemi.com [echemi.com]
- 10. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. Hazardous Waste Disposal [cool.culturalheritage.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
